Ramosetron
説明
This compound is a serotonin 5-HT3 receptor antagonist commonly employed to treat nausea and vomiting, in addition to certain diarrheal conditions. It is believed to have higher potency and longer antiemetic action than other 1st generation 5-HT3 antagonists such as ondansetron. Currently, this compound is only approved for use Japan and in certain Southeast Asian countries.
This compound is a selective serotonin (5-HT) receptor antagonist, with potential antiemetic activity. Upon administration, this compound selectively binds to and blocks the activity of 5-HT subtype 3 (5-HT3) receptors located in the vagus nerve terminal and in the vomiting center in the central nervous system (CNS), suppressing chemotherapy-induced nausea and vomiting.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPAPBPFQJABD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043842 | |
| Record name | Ramosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132036-88-5 | |
| Record name | Ramosetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132036-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramosetron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132036885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09290 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ramosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAMOSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZRO0SC54Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Pharmacological Profile of Ramosetron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramosetron is a potent and selective serotonin 5-HT3 receptor antagonist. It has demonstrated significant efficacy in preclinical models of nausea and vomiting, as well as in disorders of gut function, particularly irritable bowel syndrome with diarrhea (IBS-D). This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing important pathways and workflows.
Mechanism of Action
This compound exerts its pharmacological effects through the highly selective and competitive antagonism of the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine, 5-HT) leads to rapid depolarization of neurons.[2] By blocking this interaction, this compound inhibits the signaling pathways associated with nausea, vomiting, and visceral hypersensitivity.[1][2]
Signaling Pathway of this compound's 5-HT3 Receptor Antagonism
Caption: Mechanism of this compound at the 5-HT3 receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Preparation | Ki (nmol/L) | Reference |
| 5-HT3 | Human (cloned) | - | 0.091 ± 0.014 | [3] |
| 5-HT3 | Rat (cloned) | - | 0.22 ± 0.051 | [3] |
This compound demonstrates a negligible affinity for other receptors, transporters, ion channels, and enzymes.[3] A key characteristic of this compound is its extremely slow dissociation from the human 5-HT3 receptor, with a half-life (t1/2) of 560 minutes, compared to 180 minutes for alosetron and 88 minutes for cilansetron.[3]
Table 2: In Vitro and In Vivo Potency of this compound
| Assay | Species | Endpoint | Potency (pA2 or ED50) | Reference |
| 5-HT-induced contraction of isolated colon | Guinea Pig | Inhibition | pA2 = 8.6 (8.5 - 9.0) | [3] |
| von Bezold-Jarisch reflex | Rat | Inhibition | ED50 = 1.2 (0.93 - 1.6) µg/kg, p.o. | [3] |
| Restraint stress-induced defecation | Rat | Inhibition | ED50 = 0.62 (0.17 - 1.2) µg/kg, p.o. | [3] |
| Conditioned fear stress-induced defecation | Rat | Inhibition | ED50 = 0.019 (0.01 - 0.028) mg/kg, p.o. | [4] |
Preclinical Efficacy in Animal Models
This compound has been extensively evaluated in various preclinical models, demonstrating its therapeutic potential for conditions involving 5-HT3 receptor pathophysiology.
Irritable Bowel Syndrome (IBS) Models
Conditioned Fear Stress (CFS)-Induced Defecation in Rats: This model simulates the stress-induced exacerbation of IBS symptoms. This compound has been shown to potently inhibit CFS-induced defecation.[4][5]
-
Efficacy: this compound dose-dependently inhibits stress-induced defecation with an ED50 of 0.012 mg/kg, p.o.[5] This effect was more potent than that of alosetron (ED50 = 0.078 mg/kg) and cilansetron (ED50 = 0.094 mg/kg).[5] The inhibitory effect of this compound is long-lasting.[5]
Visceral Hypersensitivity in Rats: Models of visceral hypersensitivity are used to study the abdominal pain component of IBS. This compound has been shown to increase the threshold of pain induced by colonic distension in rats.[6]
-
Efficacy: Oral administration of this compound (0.3 to 3 µg/kg) significantly suppressed the restraint stress-induced decrease in the colonic pain threshold.[7]
Gastrointestinal Motility
In preclinical models, this compound has demonstrated effects on gastrointestinal transit, which is relevant to its use in diarrhea-predominant IBS.
-
Efficacy: In rats, this compound (3 to 100 µg/kg, p.o.) prevented the acceleration of colonic transit induced by conditioned-fear stress.[3] It is important to note that at a high dose of 3,000 µg/kg, p.o., administered once daily for 7 days, this compound did not inhibit normal defecation in dogs, suggesting a selective effect on pathological conditions.[7]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species.
-
Absorption, Distribution, Metabolism, and Excretion (ADME): Following oral administration of 14C-labeled this compound hydrochloride to rats, the radioactivity was rapidly absorbed and distributed to various tissues. The highest concentrations were observed in the liver and kidneys. The radioactivity was excreted mainly in the bile.
-
Pharmacokinetic Model: The pharmacokinetics of this compound in surgical patients was best described by a three-compartment mammillary model with first-order elimination.[8] The typical clearance in a 60-kg subject was 0.19 L/h.[8]
Experimental Protocols
Conditioned Fear Stress (CFS) Model in Rats
This protocol is designed to induce a psychological stress response leading to measurable physiological changes, such as increased defecation.
Caption: Workflow for the Conditioned Fear Stress model.
Methodology:
-
Conditioning: Rats are placed in a specific chamber and exposed to an auditory cue (e.g., a tone) which is immediately followed by a mild, brief foot shock. This process is repeated to establish a conditioned fear response to the tone.[9][10]
-
Drug Administration: Prior to the stress exposure session, rats are orally administered this compound or a vehicle control.
-
Stress Exposure: On a subsequent day, the rats are placed in a different context (to avoid contextual fear) and are exposed to the auditory cue alone, without the foot shock.
-
Measurement: The number of fecal pellets excreted during the stress exposure period is counted as a measure of the stress-induced defecation response. Freezing behavior is also often recorded as an index of anxiety.[5]
Visceral Hypersensitivity Assessment in Rats (Colorectal Distension)
This model is used to assess visceral pain by measuring the response to mechanical distension of the colon.
Caption: Experimental workflow for visceral hypersensitivity assessment.
Methodology:
-
Animal Preparation: Rats are anesthetized, and a balloon catheter is inserted into the distal colon. For quantitative measurement of the visceromotor response, electrodes may be implanted into the abdominal musculature to record electromyographic (EMG) activity.[1][11][12]
-
Drug Administration: Prior to the distension procedure, animals are treated with this compound or a vehicle.
-
Colorectal Distension (CRD): The balloon is progressively inflated to different pressures or volumes to induce graded mechanical stimulation of the colon.[11][13][14]
-
Response Measurement: The response to distension is quantified by either visually scoring the abdominal withdrawal reflex (AWR) or by measuring the EMG activity of the abdominal muscles as the visceromotor response (VMR).[11][13][14] The pressure at which a significant response is elicited is considered the pain threshold.
Conclusion
The preclinical data for this compound strongly support its profile as a highly potent and selective 5-HT3 receptor antagonist with a long duration of action. Its efficacy in well-established animal models of stress-induced defecation and visceral hypersensitivity provides a solid pharmacological basis for its clinical use in irritable bowel syndrome with diarrhea. The favorable preclinical pharmacokinetic and safety profile further underscores its therapeutic potential. This in-depth guide provides researchers and drug development professionals with a comprehensive summary of the critical preclinical data for this compound.
References
- 1. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Evaluation of the pharmacological profile of this compound, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on conditioned emotional stress-induced colonic dysfunction as a model of irritable bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of this compound, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-lasting incubation of conditioned fear in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single prolonged stress disrupts retention of extinguished fear in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visceral hypersensitive rats share common dysbiosis features with irritable bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visceral and somatic hypersensitivity in a subset of rats following TNBS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Ramosetron: A Technical Guide to its Binding Affinity and Selectivity for Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramosetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2][3][4] Its clinical efficacy in the management of chemotherapy-induced and postoperative nausea and vomiting, as well as irritable bowel syndrome with diarrhea (IBS-D), is rooted in its specific and high-affinity interaction with the 5-HT3 receptor, a ligand-gated ion channel.[3][5] This technical guide provides an in-depth overview of the binding characteristics of this compound, detailing its affinity for the 5-HT3 receptor and its selectivity over other serotonin receptor subtypes. The document includes a compilation of quantitative binding data, a detailed methodology for the experimental determination of these parameters, and visualizations of the associated signaling pathways and experimental workflows.
Binding Affinity and Selectivity Profile
This compound exhibits a remarkably high affinity for the human and rat 5-HT3 receptors, with Ki values in the sub-nanomolar range.[1][2] Notably, its affinity for other serotonin receptor subtypes, as well as other classes of receptors, ion channels, and enzymes, has been reported as negligible, underscoring its exceptional selectivity.[1][2][6] This high selectivity is a key factor in its favorable side-effect profile. The dissociation of this compound from the human 5-HT3 receptor is also exceptionally slow, contributing to its long duration of action.[1][2]
Table 1: Quantitative Binding Affinity of this compound for Serotonin Receptors
| Receptor Subtype | Species | Binding Affinity (Ki) [nmol/L] | Reference |
| 5-HT3 | Human | 0.091 ± 0.014 | [1][2] |
| 5-HT3 | Rat | 0.22 ± 0.051 | [1][2] |
| Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT4, 5-HT7) | Not Specified | Negligible | [1][2][6] |
| Other Receptors, Transporters, Ion Channels, and Enzymes | Not Specified | Negligible | [1][2][6] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki) for this compound is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known affinity for the target receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human or rat 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist, such as [3H]Granisetron or [3H]BRL 43694.[7][8]
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, structurally distinct 5-HT3 antagonist (e.g., tropisetron or ondansetron).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., MgCl2).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail: For quantifying the radioactivity trapped on the filters.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture cells expressing the 5-HT3 receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.
-
-
Competitive Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer.
-
Set up the assay in a 96-well plate format.
-
To each well, add:
-
A fixed volume of the membrane preparation (e.g., 50-120 µg of protein).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled test compound (this compound).
-
-
For determining non-specific binding, use a saturating concentration of the non-specific binding control compound instead of the test compound.
-
For determining total binding, add assay buffer instead of any competing ligand.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to obtain the specific binding for each concentration of the test compound.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizations of Pathways and Protocols
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[3] Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations, primarily Na+ and Ca2+. The increase in intracellular Ca2+ concentration triggers a downstream signaling cascade involving calmodulin (CaM), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and the extracellular signal-regulated kinase (ERK).[9][10][11][12] this compound, as a competitive antagonist, blocks the binding of serotonin, thereby preventing this signaling cascade.
Caption: 5-HT3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki of a test compound like this compound.
Caption: Workflow for determining Ki via competitive radioligand binding assay.
Logical Relationship: this compound's Mechanism of Action
This diagram illustrates the logical relationship between the presence of an emetic stimulus, the action of serotonin, and the inhibitory effect of this compound.
Caption: Logical flow of emesis induction and inhibition by this compound.
References
- 1. Evaluation of the pharmacological profile of this compound, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Pharmacological Profile of this compound, a Novel Therapeutic Agent for Irritable Bowel Syndrome [jstage.jst.go.jp]
- 3. Long-term efficacy and safety of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of this compound, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Effect of this compound, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT3 receptor ligand, [3H]BRL 43694, binds to presynaptic sites in the nucleus tractus solitarius of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. L-type calcium channels contribute to 5-HT3-receptor-evoked CaMKIIα and ERK activation and induction of emesis in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
In-Silico Modeling of Ramosetron-Receptor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ramosetron and the 5-HT3 Receptor
This compound is a benzimidazole derivative that functions as a competitive antagonist at the 5-HT3 receptor.[2] Pharmacological assays have demonstrated its higher binding affinity and longer duration of action compared to first-generation "setrons" like ondansetron and granisetron.[3][4]
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, composed of five subunits arranged around a central ion pore.[1][5] Predominantly expressed in the peripheral and central nervous systems, its activation by serotonin (5-hydroxytryptamine) leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization.[5] This signaling cascade in the gastrointestinal tract and the chemoreceptor trigger zone of the brainstem is critically involved in the emetic reflex. By blocking the binding of serotonin, this compound effectively inhibits this pathway.
In-Silico Modeling Workflow
The in-silico investigation of the this compound-5-HT3 receptor interaction typically follows a multi-step workflow. This process begins with obtaining a structural model of the receptor, followed by predicting the binding pose of this compound and evaluating the stability and energetics of the complex.
Experimental Protocols
Homology Modeling of the Human 5-HT3A Receptor
Due to the challenges in crystallizing membrane proteins, a high-resolution experimental structure of the human 5-HT3 receptor in complex with this compound may not be available. Therefore, homology modeling is a crucial first step.
Objective: To generate a three-dimensional model of the human 5-HT3A receptor based on a known experimental structure of a homologous protein.
Methodology:
-
Template Identification: A suitable template structure is identified by performing a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) using the amino acid sequence of the human 5-HT3A subunit. The acetylcholine-binding protein (AChBP) and cryo-EM structures of related 5-HT3 receptors are often used as templates.[6]
-
Sequence Alignment: The target sequence (human 5-HT3A) is aligned with the template sequence using tools like ClustalW or T-Coffee.
-
Model Building: A 3D model of the human 5-HT3A receptor is generated using software such as MODELLER or SWISS-MODEL. These programs use the sequence alignment and the template structure to build the coordinates of the target protein.
-
Model Refinement and Validation: The initial model is subjected to energy minimization to relieve any steric clashes. The quality of the final model is then assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.[7]
Molecular Docking of this compound into the 5-HT3 Receptor
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
Objective: To predict the binding pose of this compound within the 5-HT3 receptor's binding site and to estimate the binding affinity.
Methodology (using AutoDock Vina as an example):
-
Receptor Preparation: The homology model of the 5-HT3 receptor is prepared by adding polar hydrogens, assigning partial charges (e.g., Gasteiger charges), and defining the grid box that encompasses the putative binding site. The binding site is typically located at the interface between two adjacent subunits.[8]
-
Ligand Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using a molecular editor. The ligand is then prepared by assigning rotatable bonds and saving it in the appropriate format (e.g., PDBQT for AutoDock).
-
Docking Simulation: The docking simulation is performed using AutoDock Vina. The program explores various conformations of this compound within the defined grid box and scores them based on a scoring function that approximates the binding free energy.
-
Analysis of Results: The results are analyzed to identify the lowest energy binding pose. The interactions between this compound and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.[8]
Molecular Dynamics Simulation of the this compound-5-HT3 Receptor Complex
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.
Objective: To assess the stability of the docked pose of this compound and to calculate the binding free energy with higher accuracy.
Methodology (using GROMACS as an example):
-
System Setup: The docked this compound-5-HT3 receptor complex is placed in a simulated biological environment, which includes a lipid bilayer (for membrane proteins) and a solvent box of water molecules and ions to mimic physiological conditions.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is adjusted to atmospheric pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) equilibration.
-
Production MD: A production MD simulation is run for a significant period (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.[9][10]
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone), and to identify key intermolecular interactions.
-
Binding Free Energy Calculation: Advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy.[11]
Quantitative Data Presentation
While specific in-silico binding data for this compound is not available in the reviewed literature, the following tables illustrate the type of quantitative data that would be generated from the aforementioned experimental protocols. The values presented are hypothetical and for illustrative purposes only, based on typical results for other 'setron' antagonists.
Table 1: Molecular Docking Results of this compound with the Human 5-HT3A Receptor
| Parameter | Value | Unit |
| Binding Energy | -9.5 (Hypothetical) | kcal/mol |
| Estimated Inhibition Constant (Ki) | 150 (Hypothetical) | nM |
| Interacting Residues (Hydrogen Bonds) | TYR153, TRP183 (Hypothetical) | - |
| Interacting Residues (Hydrophobic) | TRP90, TYR234, LEU127 (Hypothetical) | - |
Table 2: Binding Free Energy of this compound-5-HT3A Receptor Complex from MD Simulations
| Method | ΔG_binding | Unit |
| MM/PBSA | -25.8 (Hypothetical) | kcal/mol |
| MM/GBSA | -28.2 (Hypothetical) | kcal/mol |
Signaling Pathway
The binding of an agonist like serotonin to the 5-HT3 receptor opens the ion channel, leading to cation influx and subsequent cellular depolarization. As an antagonist, this compound prevents this channel opening.
Conclusion
In-silico modeling provides a powerful and cost-effective approach to investigate the molecular interactions between this compound and the 5-HT3 receptor. Homology modeling, molecular docking, and molecular dynamics simulations offer a detailed view of the binding process, from predicting the binding pose to assessing the stability and energetics of the complex. While specific quantitative in-silico data for this compound remains to be published, the methodologies outlined in this guide provide a robust framework for conducting such studies. The insights gained from these computational approaches can significantly contribute to the understanding of the mechanism of action of this compound and facilitate the development of next-generation antiemetic therapies.
References
- 1. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. doi.nrct.go.th [doi.nrct.go.th]
- 9. Induced Polarization in Molecular Dynamics Simulations of the 5-HT3 Receptor Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Computational Analysis of Residue-Specific Binding Free Energies of Androgen Receptor to Ligands [frontiersin.org]
Ramosetron's Impact on Gastrointestinal Motility in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ramosetron, a potent and selective 5-hydroxytryptamine (5-HT)3 receptor antagonist, on gastrointestinal (GI) motility in rat models. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of gastrointestinal motility in rats, providing a comparative overview of its potency and efficacy.
Table 1: Efficacy of this compound in Inhibiting Stress-Induced Defecation in Rats
| Stress Model | Parameter | This compound ED₅₀ (mg/kg, p.o.) | Comparator Agents ED₅₀ (mg/kg, p.o.) | Reference |
| Conditioned Fear Stress | Inhibition of Defecation | 0.012 | Cilansetron: 0.094, Alosetron: 0.078 | [1] |
| Conditioned Fear Stress | Inhibition of Defecation | 0.019 (0.01 - 0.028) | Loperamide: 9.4 (4.0 - 22), Trimebutine: 850 (520 - 2,400), Tiquizium: 300 (190 - 450) | [2] |
| Restraint Stress | Inhibition of Defecation | 0.62 (0.17 - 1.2) | - | [3] |
Table 2: Effect of this compound on Gastrointestinal Transit in Rodents
| Animal Model | Experimental Model | Treatment and Dose (p.o.) | Effect on GI Transit | Reference |
| Rats | Conditioned Fear Stress-Induced Acceleration of Colonic Transit | 3 - 100 µg/kg | Significant prevention of accelerated colonic transit | [4] |
| Guinea Pigs | Normal | 10 µg/kg | No significant effect (56.6 ± 21.9% vs. 51.3 ± 20.1% in control) | [5] |
| Guinea Pigs | Normal | 30 µg/kg | No significant effect (46.9 ± 9.1% vs. 51.3 ± 20.1% in control) | [5] |
| Guinea Pigs | Normal | 100 µg/kg | Significant inhibition of charcoal transit (8.4 ± 5.6% vs. 51.3 ± 20.1% in control) | [5] |
| Guinea Pigs | 5-HT (10 mg/kg) Induced Accelerated Transit | 30 µg/kg | Significant inhibition of accelerated transit | [5] |
| Guinea Pigs | TRH (100 µg/kg) Induced Accelerated Transit | 30 µg/kg | Significant inhibition of accelerated transit | [6] |
| Guinea Pigs | Mustard Oil (10 mg/kg) Induced Accelerated Transit | 30 µg/kg | Significant inhibition of accelerated transit | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setups used to evaluate this compound's effects.
Conditioned Fear Stress (CFS)-Induced Defecation in Rats
This model is used to assess the impact of psychological stress on colonic motility and the efficacy of therapeutic agents in mitigating these effects.
Protocol:
-
Apparatus: A sound-attenuated chamber equipped with a grid floor for delivering foot shocks and a speaker for auditory cues.
-
Conditioning Phase:
-
Rats are individually placed in the chamber.
-
A neutral conditioned stimulus (CS), typically a tone (e.g., 2 kHz, 80 dB), is presented for a specific duration (e.g., 30 seconds).
-
Immediately following the CS, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 0.5 seconds), is delivered through the grid floor.
-
This pairing of CS and US is repeated multiple times over several days (e.g., 10 pairings per day for 10 days) to establish a conditioned fear response.[7]
-
-
Testing Phase:
-
After the conditioning phase, rats are returned to their home cages for an incubation period (e.g., 24 hours).
-
On the test day, animals are pre-treated with this compound or a vehicle control at specified times before being placed back into the experimental chamber.
-
The CS (tone) is presented without the US (foot shock).
-
The number of fecal pellets defecated during the exposure to the CS is counted.
-
"Freezing" behavior, a characteristic fear response, can also be quantified as an index of anxiety.[1][8]
-
Charcoal Meal Gastrointestinal Transit Assay in Rats
This assay measures the rate of transit of a non-absorbable marker through the small intestine, providing an assessment of overall GI motility.[9][10]
Protocol:
-
Animals and Preparation:
-
Drug Administration:
-
This compound or vehicle is administered orally (p.o.), intravenously (i.v.), or intraperitoneally (i.p.) at a defined time before the charcoal meal (e.g., 60 minutes for p.o. administration).[9]
-
-
Charcoal Meal Administration:
-
Measurement of Transit:
-
After a specific time (e.g., 15-30 minutes), the animals are euthanized by a humane method (e.g., cervical dislocation or CO₂ asphyxiation).[9][11]
-
The small intestine is carefully excised from the pyloric sphincter to the cecum.
-
The total length of the small intestine is measured.
-
The distance traveled by the charcoal front from the pylorus is also measured.
-
-
Calculation:
-
Gastrointestinal transit is calculated as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100.[13]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the experimental procedures described.
Mechanism of Action
Serotonin (5-HT) is a key neurotransmitter in the gastrointestinal tract, regulating motility, secretion, and sensation.[14][15] Enterochromaffin cells in the gut mucosa release 5-HT in response to various stimuli.[16] This 5-HT then acts on several receptor subtypes, including the 5-HT3 receptor, which is a ligand-gated ion channel located on enteric neurons and extrinsic afferent nerve fibers.[14][16][17]
Activation of the 5-HT3 receptor leads to a rapid influx of cations (primarily Na⁺ and K⁺), causing depolarization of the neuron.[18] This depolarization initiates neural signaling that can lead to increased GI motility and visceral sensitivity.[18][19]
This compound is a highly potent and selective antagonist of the 5-HT3 receptor.[3][4] By competitively blocking the binding of 5-HT to this receptor, this compound prevents the downstream signaling cascade that promotes GI motility.[14] This antagonistic action is the basis for its efficacy in slowing gastrointestinal transit and reducing defecation frequency, particularly in models of stress-induced GI hypermotility.[1][4] this compound has shown a significantly higher affinity and slower dissociation from the 5-HT3 receptor compared to other antagonists like alosetron and cilansetron, which may contribute to its potent and long-lasting effects.[3]
References
- 1. Effect of this compound on conditioned emotional stress-induced colonic dysfunction as a model of irritable bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacological profile of this compound, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of this compound, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Gastrointestinal Transit of Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnmjournal.org [jnmjournal.org]
- 7. Long-lasting incubation of conditioned fear in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of conditioned fear stress on serotonin neurotransmission and freezing behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Charcoal Meal Test - Rat [productsafetylabs.com]
- 11. researchgate.net [researchgate.net]
- 12. ijper.org [ijper.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 15. The clinical potential of this compound in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Ramosetron: An In-depth Technical Guide to its Cellular and Molecular Mechanisms Beyond 5-HT3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramosetron is a highly potent and selective second-generation serotonin 5-HT3 receptor antagonist, primarily recognized for its efficacy in managing chemotherapy-induced nausea and vomiting and diarrhea-predominant irritable bowel syndrome (IBS-D). Its therapeutic success is largely attributed to its high-affinity binding to and prolonged inhibition of the 5-HT3 receptor, a ligand-gated ion channel. While extensive research confirms this primary mechanism, a deeper investigation into its broader pharmacological profile reveals potential cellular and molecular effects that extend beyond direct 5-HT3 antagonism. This technical guide consolidates the available evidence on these secondary effects, focusing on potential interactions with cardiac ion channels and its influence on inflammatory and apoptotic pathways. It aims to provide researchers and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
High Selectivity Profile of this compound
The cornerstone of this compound's pharmacological profile is its exceptional selectivity for the 5-HT3 receptor. In comparative studies, this compound has demonstrated a higher affinity for the 5-HT3 receptor than first-generation antagonists like ondansetron and granisetron. A pivotal study examining its pharmacological profile concluded that its affinities for a wide range of other receptors, transporters, ion channels, and enzymes were negligible, underscoring its specificity.[1]
Table 1: Binding Affinity of this compound for 5-HT3 Receptors
| Receptor/Species | Assay Type | Parameter | Value (nmol/L) |
| Cloned Human 5-HT3 | Radioligand Binding | Ki | 0.091 ± 0.014 |
| Cloned Rat 5-HT3 | Radioligand Binding | Ki | 0.22 ± 0.051 |
Data sourced from Hirata et al., 2007.[1]
Potential Cellular and Molecular Targets Beyond 5-HT3
Despite its high selectivity, some clinical and preclinical observations suggest that this compound may exert effects that warrant further investigation into potential off-target or downstream activities. These are primarily in the domains of cardiac electrophysiology and anti-inflammatory signaling.
Interaction with Cardiac Ion Channels
The potential for 5-HT3 receptor antagonists to affect cardiac repolarization, specifically by prolonging the QT interval, is a known class effect, often linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The evidence for this compound's effect on the QTc interval is currently considered controversial.[2] Some studies have reported a statistically significant increase in the maximal change of the QTc interval in patients receiving this compound, while others have found no significant difference compared to placebo.[3] To date, no direct electrophysiological studies providing an IC50 value for this compound on hERG channels have been published.
Table 2: Summary of Clinical Findings on this compound and QTc Interval
| Study Population | Dosage | Key Finding on QTc Interval | Conclusion |
| Patients undergoing off-pump coronary artery bypass surgery | 0.3 mg IV | Maximal change in QTc was significantly higher in the this compound group (25.1 ± 22.0 ms) vs. placebo (17.5 ± 14.5 ms).[3] | This compound may affect maximal change in QTc and should be used with caution in high-risk patients.[3] |
| Patients undergoing robot-assisted laparoscopic prostatectomy | 0.3 mg IV | No significant difference in QTc intervals over time between this compound and control groups.[2] | This compound can be safely administered in this patient population without significant QTc prolongation.[2] |
Experimental Protocol: Whole-Cell Patch-Clamp Assay for hERG Channel Activity
This protocol describes a standard method for assessing a compound's effect on the hERG potassium channel, which is crucial for evaluating the potential for QT prolongation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG-encoding gene are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.
-
Electrophysiological Recording:
-
Configuration: The whole-cell patch-clamp technique is used.
-
Solutions: The external solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, adjusted to pH 7.4. The internal (pipette) solution contains (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, adjusted to pH 7.2.
-
Voltage Protocol: To elicit hERG current (IKr), a specific voltage-step protocol is applied. A common protocol involves holding the cell at -80 mV, depolarizing to +20 mV for 1-2 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to observe the characteristic tail current, which is then measured.
-
-
Drug Application: After obtaining a stable baseline recording, the test compound (this compound) is perfused into the bath at various concentrations.
-
Data Analysis: The inhibition of the hERG tail current at each concentration is measured. The concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the hERG current.
Modulation of Inflammatory and Apoptotic Pathways
A preclinical study has shown that this compound can ameliorate 5-fluorouracil (5-FU)-induced intestinal mucositis in mice. This effect was associated with a reduction in the expression of pro-inflammatory cytokines and a decrease in apoptosis in intestinal crypt cells. The study suggests that these anti-inflammatory and anti-apoptotic effects are a downstream consequence of 5-HT3 receptor antagonism, rather than a direct interaction with cytokines or caspases.
Table 3: Effect of this compound on 5-FU-Induced Inflammatory and Apoptotic Markers
| Marker | Effect of 5-FU Treatment | Effect of this compound (0.1 mg/kg) + 5-FU |
| Pro-inflammatory Cytokines | ||
| TNF-α mRNA | Up-regulation | Attenuated |
| IL-1β mRNA | Up-regulation | Attenuated |
| IL-6 mRNA | Up-regulation | Attenuated |
| Apoptotic Markers | ||
| Apoptotic Cell Count | Increased | Reduced |
| Activated Caspase-3 | Increased | Reduced |
| Activated Caspase-8 | Increased | Reduced |
Data summarized from Yasuda et al., 2013.
Experimental Protocols
-
Animal Model: As described by Yasuda et al., intestinal mucositis is induced in mice by daily administration of 5-FU (50 mg/kg, i.p.) for 5 days. A treatment group receives this compound (e.g., 0.1 mg/kg, s.c.) daily prior to 5-FU administration.
-
Tissue Collection: At a specified time point (e.g., 24 hours after the first 5-FU dose), a section of the small intestine (e.g., jejunum) is collected.
-
RNA Extraction: Total RNA is extracted from the intestinal tissue using a suitable kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Real-Time PCR: Quantitative PCR is performed using a real-time PCR system. The reaction mixture contains cDNA, forward and reverse primers specific for the target cytokines (TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of each cytokine mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.
-
Sample Preparation: Intestinal tissue lysates are prepared from the animal model as described above. Protein concentration in the lysates is determined using a BCA assay.
-
Assay Procedure:
-
In a 96-well microplate, add 50-100 µg of protein lysate to each well.
-
Add reaction buffer containing dithiothreitol (DTT) to each well.
-
To initiate the reaction, add a colorimetric substrate specific for either Caspase-3 (e.g., Ac-DEVD-pNA) or Caspase-8 (e.g., Ac-IETD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement: The cleavage of the pNA chromophore by the active caspase is measured by reading the absorbance at 405 nm in a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase activity in the sample. Results can be expressed as fold-change relative to the control group.
Conclusion
The pharmacological activity of this compound is dominated by its high-affinity and selective antagonism of the 5-HT3 receptor. This specificity is a key contributor to its clinical efficacy and favorable side-effect profile. While the literature strongly indicates that direct interactions with other molecular targets are negligible, emerging evidence points to clinically relevant effects that are downstream or indirect consequences of its primary mechanism. The controversial findings regarding QTc interval prolongation highlight a potential interaction with cardiac ion channels that warrants further direct investigation. Furthermore, the demonstrated ability of this compound to attenuate chemotherapy-induced inflammation and apoptosis in preclinical models opens new avenues for understanding its full therapeutic potential. For drug development professionals, this compound serves as a case study in how a highly selective compound can still modulate complex pathophysiological processes beyond its primary target, emphasizing the importance of investigating both direct and indirect mechanisms of action.
References
- 1. Evaluation of the pharmacological profile of this compound, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heart-Rate-Corrected QT Interval Response to this compound during Robot-Assisted Laparoscopic Prostatectomy: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on QTc interval: a randomised controlled trial in patients undergoing off-pump coronary artery bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Data on Ramosetron: A Technical Guide to Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early-phase clinical trial data concerning the safety and efficacy of Ramosetron, a potent and selective serotonin 5-HT₃ receptor antagonist. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pharmacological profile of this compound.
Introduction
This compound is a medication primarily utilized for the management of diarrhea-predominant irritable bowel syndrome (IBS-D) and chemotherapy-induced nausea and vomiting (CINV). Its therapeutic effect is mediated through the selective antagonism of the 5-hydroxytryptamine-3 (5-HT₃) receptor. This guide synthesizes key findings from early-phase clinical trials, focusing on quantitative safety and efficacy data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: 5-HT₃ Receptor Antagonism
The 5-HT₃ receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily of receptors. Unlike other serotonin receptors that are G-protein coupled, the 5-HT₃ receptor directly mediates neuronal depolarization.[1]
Signaling Pathway:
Upon binding of serotonin (5-HT), the 5-HT₃ receptor channel opens, allowing the influx of cations, primarily sodium (Na⁺) and potassium (K⁺), with some permeability to calcium (Ca²⁺).[1][2] This influx leads to a rapid depolarization of the neuron, initiating an excitatory response.[1] In the gastrointestinal tract, this mechanism is implicated in visceral pain perception and the regulation of motility. By blocking this receptor, this compound effectively inhibits the signaling cascade that can lead to symptoms of nausea, vomiting, and diarrhea.
Efficacy in Early-Phase Clinical Trials
Irritable Bowel Syndrome with Diarrhea (IBS-D)
Multiple early-phase studies have demonstrated the efficacy of this compound in treating IBS-D.
Table 1: Efficacy of this compound in Phase II and IV IBS-D Trials
| Study Identifier/Phase | Treatment Arms | Key Efficacy Outcomes |
| Phase II (Female Patients)[3] | This compound (1.25 µg, 2.5 µg, 5 µg) vs. Placebo | Monthly Responder Rate (Global Improvement, Month 1): Data not explicitly provided in abstract. Abdominal Pain/Discomfort Improvement (2.5 µg vs. Placebo): Month 2: 62.5% vs. lower (P=0.002); Month 3: 60.6% vs. lower (P=0.005). |
| Phase IV Pilot (Male Patients)[4][5][6][7] | This compound (5 µg) vs. Placebo | Responder Rate (Improvement in Chief Complaint): 53.2% vs. 42.0%. Bristol Stool Form Scale (BSFS) Score at Last Point: 4.36 vs. 4.85 (P=0.027). |
| Randomized Controlled Trial[8] | This compound (5 µg) vs. Placebo | Monthly Responder Rate (Global Assessment of Relief): 47% vs. 27% (p<0.001). |
| Meta-analysis of 4 RCTs[9] | This compound vs. Placebo | Relief of Overall IBS Symptoms (RR): 1.70. Relief of Abdominal Discomfort/Pain (RR): 1.41. Improvement in Abnormal Bowel Habits (RR): 1.72. Improvement in Stool Consistency (RR): 1.71. |
Chemotherapy-Induced Nausea and Vomiting (CINV)
This compound has also been evaluated for the prevention of CINV.
Table 2: Efficacy of this compound in Early-Phase CINV Trials
| Study Identifier/Phase | Treatment Arms | Key Efficacy Outcomes |
| Phase II Pilot (Dose-Ranging)[10][11] | This compound (0.3 mg, 0.45 mg, 0.6 mg) | Complete Response Rate (Acute CINV): 35.3% (0.3 mg), 50.0% (0.45 mg), 72.2% (0.6 mg). Complete Response Rate (Delayed CINV): 53% (0.3 mg), 78.6% (0.45 mg), 72.2% (0.6 mg). |
| Phase II (Combination Therapy)[12] | This compound (0.6 mg) + Aprepitant + Dexamethasone | Complete Response Rate (Acute Period): 95.1%. Complete Response Rate (Delayed Period): 92.7%. |
Safety and Tolerability in Early-Phase Trials
Across early-phase trials, this compound has been generally well-tolerated. The most commonly reported adverse events are related to its mechanism of action.
Table 3: Common Adverse Events Reported in Early-Phase this compound Trials
| Indication | Study Identifier/Phase | Adverse Event | Incidence in this compound Group | Incidence in Placebo/Comparator Group |
| IBS-D | Phase IV Pilot (Male Patients)[4] | Hard Stool | 19.1% (9/47) | 5.9% (3/51) |
| IBS-D | Meta-analysis of 4 RCTs[9] | Hard Stool | Higher (RR 4.74) | Lower |
| IBS-D | Meta-analysis of 4 RCTs[9] | Constipation | Higher (RR 2.53) | Lower |
| IBS-D | Phase III Long-term (Female Patients)[13] | Constipation (2.5 µg) | 19.7% | N/A |
| IBS-D | Randomized Controlled Trial[8] | Hard Stool | Most frequently reported adverse event | Lower than this compound group |
No serious adverse events such as ischemic colitis were reported in these early-phase trials.[9][13][14]
Experimental Protocols of Key Cited Trials
Phase IV Pilot Study in Male IBS-D Patients (NCT00918411)[4][5][6][7]
-
Study Design: A randomized, placebo-controlled, parallel-group pilot clinical trial.
-
Patient Population: Male patients diagnosed with IBS-D according to the Rome III criteria.
-
Intervention:
-
This compound 5 µg orally once daily before breakfast for 12 weeks.
-
Placebo orally once daily for 12 weeks.
-
-
Methodology: The study included a one-week baseline period followed by a 12-week treatment period. Efficacy and safety were assessed at weeks 2, 4, 8, and 12. The primary endpoints focused on clinically meaningful improvements in the patient's chief complaint and the severity of major IBS symptoms. The Bristol Stool Form Scale (BSFS) was used to assess stool consistency.
-
Workflow Diagram:
Phase II Dose-Ranging Study in CINV[10][11]
-
Study Design: A randomized, double-blind pilot study.
-
Patient Population: Patients receiving folic acid, 5-fluorouracil, and oxaliplatin chemotherapy.
-
Intervention:
-
This compound 0.3 mg, 0.45 mg, or 0.6 mg administered as a single intravenous dose 30 minutes before chemotherapy.
-
-
Methodology: Patients were randomized into three treatment groups. The study evaluated the pharmacokinetics and pharmacodynamics of this compound. The Rhodes Index of Nausea, Vomiting, and Retching (RINVR) was used to assess CINV. Efficacy was evaluated for both acute (within 24 hours) and delayed (≥2 days after chemotherapy) CINV.
Phase II Study in Female IBS-D Patients (NCT01274000)[3][15]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-finding exploratory trial.
-
Patient Population: Female outpatients with IBS-D.
-
Inclusion Criteria (brief): Diagnosis of diarrhea-predominant IBS.
-
Exclusion Criteria (brief): History of surgical resection of the stomach, small or large intestine; history or current diagnosis of inflammatory bowel disease or ischemic colitis.[15]
-
Intervention:
-
This compound 1.25 µg, 2.5 µg, or 5 µg orally once daily for 12 weeks.
-
Placebo orally once daily for 12 weeks.
-
-
Methodology: The study included a one-week baseline period. The primary endpoint was the monthly responder rate of global improvement of IBS symptoms in the first month. Secondary endpoints included global improvement in other months, relief of abdominal pain/discomfort, and weekly mean changes in the Bristol Stool Form Scale (BSFS).
Conclusion
Early-phase clinical trial data for this compound demonstrate a favorable safety and efficacy profile for the treatment of both IBS-D and CINV. In IBS-D, this compound has shown significant improvements in overall symptoms, abdominal pain, and stool consistency compared to placebo. For CINV, it has proven effective in preventing both acute and delayed nausea and vomiting, with evidence of a dose-response relationship. The most common adverse events, constipation and hard stool, are consistent with its mechanism of action and are generally mild to moderate in severity. Further research in larger, more diverse populations will continue to delineate the full clinical potential of this 5-HT₃ receptor antagonist.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal dose of this compound in female patients with irritable bowel syndrome with diarrhea: A randomized, placebo-controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, placebo-controlled, phase IV pilot study of this compound to evaluate the co-primary end points in male patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Randomized, placebo-controlled, phase IV pilot study of this compound to evaluate the co-primary end points in male patients with irritable bowel syndrome with diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A randomized, double-blind, placebo-controlled clinical trial of the effectiveness of the novel serotonin type 3 receptor antagonist this compound in both male and female Japanese patients with diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for the treatment of irritable bowel syndrome with diarrhea: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized, Double-Blind Pilot Study of Dose Comparison of this compound to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Randomized, Double-Blind Pilot Study of Dose Comparison of this compound to Prevent Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase II Study to Evaluate the Efficacy of this compound, Aprepitant, and Dexamethasone in Preventing Cisplatin-Induced Nausea and Vomiting in Chemotherapy-Naïve Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound in female patients with irritable bowel syndrome with diarrhea: a phase III long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term efficacy and safety of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Ramosetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramosetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. This document provides a detailed protocol for the synthesis and purification of this compound hydrochloride, suitable for laboratory and pilot-scale production. The synthesis is based on the coupling of N-methylindole with an activated derivative of 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid, followed by purification to yield a high-purity final product.
Introduction
This compound, with the chemical name (R)-5-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole, is a second-generation 5-HT3 receptor antagonist.[1] Its hydrochloride salt is formulated for clinical use. The core of its synthesis involves the formation of an amide bond between the indole and benzimidazole moieties, typically achieved through a Friedel-Crafts acylation or related coupling reactions. This application note outlines a common synthetic route and a robust purification protocol.
Signaling Pathway of this compound
This compound exerts its antiemetic effects by selectively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal tract and in the central nervous system's chemoreceptor trigger zone. When activated by serotonin, these receptors trigger the vomiting reflex. This compound competitively inhibits serotonin binding, thereby suppressing nausea and vomiting.
Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.
Synthesis of this compound Hydrochloride
A common synthetic approach involves the acylation of 1-methylindole with an activated form of (R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid.
Synthetic Workflow
Caption: Workflow for the synthesis of this compound Hydrochloride.
Experimental Protocol
Step 1: Activation of (R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid
-
To a stirred suspension of (R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Friedel-Crafts Acylation
-
Dissolve 1-methylindole (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Add phosphorus oxychloride (2 equivalents) to the solution at 0 °C.
-
Add the crude acid chloride from Step 1 to the reaction mixture.
-
Heat the mixture to reflux and stir for 6-8 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the aqueous layer with a 20% sodium hydroxide solution to a pH of 9-10.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound free base.
Step 3: Salt Formation
-
Dissolve the crude this compound free base in dehydrated ethanol.
-
Adjust the pH to 1-2 with a 30% solution of HCl in ethanol.
-
Stir the mixture until a solid precipitates completely.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound hydrochloride.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Product | Yield |
| Friedel-Crafts Acylation | (R)-5-(chlorocarbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole | 1-Methylindole | This compound (Free Base) | ~73% |
| Salt Formation | This compound (Free Base) | HCl in Ethanol | This compound Hydrochloride | ~91% |
| Overall Yield | ~66% |
Purification Protocol
Recrystallization
-
Dissolve the crude this compound hydrochloride in a minimal amount of hot methanol.
-
Slowly add ethyl acetate as an anti-solvent until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.
-
Filter the crystals, wash with a cold mixture of methanol and ethyl acetate (1:4 v/v), and dry under vacuum.
Chromatographic Purity Analysis (HPLC)
A validated HPLC method is crucial to determine the purity of the final product and to detect any related substances or enantiomeric impurities.
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 5.2) (30:70) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25 °C |
| Expected Purity | >99.5% |
Conclusion
The described synthesis and purification protocols provide a reliable method for obtaining high-purity this compound hydrochloride. The overall yield is suitable for laboratory-scale synthesis and can be optimized for larger-scale production. The purity of the final product should be confirmed using appropriate analytical techniques such as HPLC, NMR, and mass spectrometry.
References
Validated HPLC Method for the Quantification of Ramosetron: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ramosetron, a potent and selective 5-HT3 receptor antagonist. The protocol details the chromatographic conditions, system suitability parameters, and validation procedures as per ICH guidelines. Furthermore, this guide includes a detailed experimental workflow and an illustrative diagram of the signaling pathway associated with this compound's mechanism of action to provide a thorough understanding for researchers and drug development professionals.
Introduction
This compound is a crucial therapeutic agent used in the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[1] Its efficacy is attributed to its selective antagonism of the serotonin 5-HT3 receptor.[1][2] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is paramount for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high specificity, sensitivity, and accuracy. This application note describes a robust, validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the quantification of this compound is presented in Table 1.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV-Vis Detector |
| Column | C18 column (e.g., Hypersil ODS C18, 150 x 4.6mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and Buffer (pH 3.2) in a 50:50 v/v ratio[3] or Methanol and Water (50:50 v/v)[1] |
| Flow Rate | 0.8 mL/min[2][3] |
| Detection Wavelength | 310 nm[3] or 302 nm[2][4] or 307 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 2.54 min[3] to 3.59 min[1] |
Experimental Protocols
Preparation of Solutions
Buffer Preparation (pH 3.2): Accurately weigh and dissolve a suitable amount of a phosphate buffer salt (e.g., potassium dihydrogen phosphate) in HPLC grade water to a final concentration of 0.05 M.[5][6] Adjust the pH to 3.2 using phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
Mobile Phase Preparation: Mix the filtered buffer and acetonitrile in a 50:50 (v/v) ratio.[3] Degas the mobile phase by sonication for 15 minutes before use. Alternatively, a mobile phase of Methanol and Water (50:50 v/v) can be prepared and degassed.[1]
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 1-6 µg/mL).[2][4]
Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
System Suitability: Inject the standard solution five times and evaluate the system suitability parameters. The theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.[1]
-
Specificity: The specificity of the method is determined by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution, and a sample solution. There should be no interference from excipients at the retention time of this compound.
-
Linearity: Inject the prepared working standard solutions in the range of 1-6 µg/mL.[2][4] Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be greater than 0.999.[3]
-
Accuracy (Recovery): The accuracy of the method is determined by recovery studies. A known amount of the standard drug is added to the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within 98-102%.[1][2]
-
Precision:
-
Repeatability (Intra-day Precision): Analyze the same concentration of the standard solution six times on the same day. The relative standard deviation (%RSD) should be less than 2.0%.[2][4]
-
Intermediate Precision (Inter-day Precision): Analyze the same concentration of the standard solution on three different days. The %RSD should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. For example, LOD and LOQ for a similar method were found to be 0.028 µg/mL and 0.0851 µg/mL, respectively.[2]
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). The method should remain unaffected by these small changes.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the method validation.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.57[1] |
| Theoretical Plates | > 2000 | 2262[1] |
| %RSD of Peak Areas | ≤ 2.0% | < 1.0% |
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Value |
| 2 | Value |
| 3 | Value |
| 4 | Value |
| 5 | Value |
| 6 | Value |
| Correlation Coefficient (r²) | > 0.999[3] |
Table 4: Accuracy (Recovery) Study Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | Value | Value | 98.33% - 98.86%[1] |
| 100% | Value | Value | 99.0% - 99.5%[2][4] |
| 120% | Value | Value | 99.76% - 100.33%[3] |
Table 5: Precision Study Data
| Precision Type | %RSD |
| Repeatability (Intra-day) | < 2.0%[2][4] |
| Intermediate Precision (Inter-day) | < 2.0% |
Table 6: LOD and LOQ Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.028 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.0851 µg/mL[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
This compound Mechanism of Action: Signaling Pathway
The diagram below illustrates the signaling pathway of the 5-HT3 receptor and the mechanism of action of this compound.
Caption: this compound blocks serotonin binding to the 5-HT3 receptor.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control analysis. The provided experimental protocols and visualizations offer a comprehensive resource for researchers and professionals in the field of pharmaceutical analysis and drug development.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and safety of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ramosetron Administration in Rodent Models of Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramosetron is a potent and selective serotonin (5-HT)3 receptor antagonist.[1][2] In the context of irritable bowel syndrome with diarrhea (IBS-D), the rationale for its use lies in the significant role of 5-HT in regulating gastrointestinal motility and visceral sensation.[1] Enterochromaffin cells in the gut release 5-HT, which can stimulate 5-HT3 receptors on enteric neurons and extrinsic afferent nerve fibers. This activation can lead to increased colonic motility, secretion, and visceral hypersensitivity, all hallmark symptoms of IBS-D.[3][4] this compound, by blocking these receptors, is hypothesized to normalize colonic transit, reduce visceral pain, and alleviate diarrhea.[1][2] Animal studies are crucial for elucidating the preclinical efficacy and mechanism of action of this compound in ameliorating these symptoms.[2]
Signaling Pathway of this compound in the Gut
Stress, a key factor in IBS, can trigger the release of corticotropin-releasing hormone (CRH), which in turn stimulates serotonin (5-HT) release from enterochromaffin cells in the gut.[2] 5-HT then binds to 5-HT3 receptors on afferent primary sensory neurons and enteric neurons. This binding opens ligand-gated ion channels, leading to depolarization and the propagation of signals that result in increased colonic motility and the sensation of visceral pain. This compound selectively blocks the 5-HT3 receptor, thereby inhibiting these downstream effects.
Caption: Mechanism of this compound in the gut.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various rodent models of IBS.
Table 1: Effect of this compound on Stress-Induced Defecation
| Animal Model | Stressor | Drug Administration | Dosages (mg/kg, p.o.) | Outcome | Reference |
| Rats | Conditioned Fear Stress | Oral | 0.012 (ED50) | Inhibition of defecation | [5] |
| Rats | Conditioned Fear Stress | Oral | 0.019 (ED50) | Inhibition of defecation | [6] |
| Rats & Mice | Conditioned Fear Stress, Restraint Stress | Oral | 0.3 - 100 µg/kg | Significant suppression of abnormal defecation | [7] |
| Rats | Restraint Stress | Oral | Dose-dependent | Suppression of defecation disturbance | [8] |
Table 2: Effect of this compound on Visceral Hypersensitivity
| Animal Model | Method | Drug Administration | Dosages (µg/kg, p.o.) | Outcome | Reference |
| Rats | Colorectal Distension (Restraint Stress) | Oral | 0.3 - 3 | Significantly suppressed decrease in colonic pain threshold | [7] |
| Rats | Colonic Distension | Oral | Not specified | Significantly increased pain threshold | [8] |
Table 3: Effect of this compound on Colonic Transit
| Animal Model | Stressor | Drug Administration | Dosages (µg/kg, p.o.) | Outcome | Reference |
| Rats | Conditioned Fear Stress | Oral | 3 - 100 | Significantly prevented acceleration of colonic transit | [7] |
| Rats | Conditioned Emotional Stress | Oral | Doses inhibiting defecation | Ameliorated stress-stimulated colonic transit rates | [5] |
Experimental Protocols
Rodent Models of Irritable Bowel Syndrome
Several rodent models are employed to mimic the symptoms of IBS-D, primarily focusing on stress as a key etiological factor.
This model is used to induce psychological stress leading to increased defecation and colonic transit, mimicking stress-induced diarrhea in IBS patients.
-
Apparatus: A fear conditioning chamber with a grid floor connected to a shock generator.
-
Procedure:
-
Conditioning Phase: Place rats in the conditioning chamber. Present a neutral stimulus (e.g., a tone) immediately followed by a mild electric foot shock. Repeat this pairing several times.
-
Stress-Enhanced Fear Learning: The following day, expose the rats to the conditioning chamber or the neutral stimulus alone (without the shock). The fear memory will induce a stress response.
-
-
Endpoint Measurement: Immediately after re-exposure, quantify the number of fecal pellets defecated over a specific period.[6]
This model involves physical restraint to induce both psychological and physical stress, resulting in visceral hypersensitivity and altered bowel function.
-
Apparatus: A well-ventilated restraint device appropriate for the size of the rodent (e.g., a plastic tube or a specially designed restrainer).
-
Procedure:
-
Endpoint Measurement: Assess visceral sensitivity via colorectal distension or measure fecal pellet output immediately following the restraint period.[7][8]
Assessment of Visceral Hypersensitivity
Visceral hypersensitivity, a key feature of IBS, is commonly assessed in rodents using the colorectal distension (CRD) method.
-
Apparatus: A flexible balloon catheter connected to a barostat or a syringe pump to control pressure/volume, and an electromyography (EMG) system to record abdominal muscle contractions (visceromotor response - VMR).
-
Procedure:
-
Surgical Preparation (for EMG): Under anesthesia, implant EMG electrodes into the external oblique abdominal muscles. Allow for a recovery period of several days.
-
Balloon Insertion: Lightly anesthetize the animal and insert the lubricated balloon catheter into the distal colon (approximately 2-4 cm from the anus). Secure the catheter to the tail. Allow the animal to recover from anesthesia in a testing chamber.
-
Distension Protocol: After an acclimatization period, inflate the balloon to graded pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with rest intervals in between.[11]
-
-
Endpoint Measurement:
-
Visceromotor Response (VMR): Quantify the EMG signal during distension as a measure of abdominal muscle contractions. An increased VMR at lower pressures indicates visceral hypersensitivity.[11]
-
Abdominal Withdrawal Reflex (AWR): Visually score the behavioral response to distension (e.g., no response, slight head movement, abdominal muscle contraction, arching of the back).
-
Assessment of Gastrointestinal Motility
This method is used to assess the effect of this compound on gastrointestinal transit time.
-
Materials:
-
Procedure:
-
Fasting: Fast the animals overnight (e.g., 12-18 hours) with free access to water.[12][13]
-
Drug Administration: Administer this compound or vehicle orally at a predetermined time before the charcoal meal.
-
Charcoal Administration: Administer a defined volume of the charcoal meal via oral gavage.
-
Transit Measurement: After a specific time (e.g., 20-30 minutes), humanely euthanize the animal. Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
-
Endpoint Measurement: Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of IBS.
References
- 1. Long-term efficacy and safety of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical potential of this compound in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on conditioned emotional stress-induced colonic dysfunction as a model of irritable bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of this compound, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of this compound, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of acute and chronic restraint stress on visceral sensitivity and neuroendocrine hormones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adrenergic Stimulation Mediates Visceral Hypersensitivity to Colorectal Distension following Heterotypic Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Ramosetron Potency and Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramosetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2] Its efficacy in the treatment of chemotherapy-induced and postoperative nausea and vomiting, as well as irritable bowel syndrome with diarrhea (IBS-D), is attributed to its strong interaction with the 5-HT3 receptor.[1][3] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, resulting in neuronal depolarization.[4] this compound competitively inhibits this action.
Accurate determination of the potency and efficacy of this compound in vitro is crucial for understanding its pharmacological profile and for the development of new therapeutic applications. This document provides detailed application notes and protocols for three key in vitro assays: Radioligand Binding Assays, Calcium Flux Assays, and Electrophysiological Assays.
Key Pharmacological Parameters
The following table summarizes the key in vitro pharmacological parameters for this compound.
| Parameter | Description | Typical Value for this compound | Assay Type |
| Ki (Inhibition Constant) | Represents the affinity of this compound for the 5-HT3 receptor. A lower Ki value indicates a higher binding affinity. | High affinity (specific values to be determined by the assays described below)[2][4] | Radioligand Binding Assay |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of this compound that inhibits 50% of the maximal response to a 5-HT3 receptor agonist. It is a measure of the functional potency of the antagonist. | To be determined | Calcium Flux Assay, Electrophysiological Assay |
| EC50 (Half-maximal Effective Concentration) | The concentration of an agonist that produces 50% of the maximal response. While not directly a measure for an antagonist like this compound, it is determined for the agonist in the presence of the antagonist to calculate the Schild plot and determine the pA2 value, another measure of antagonist potency. | Not applicable for antagonist | Calcium Flux Assay, Electrophysiological Assay |
Radioligand Binding Assay for Potency (Ki) Determination
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[5] In this assay, a radiolabeled ligand with known high affinity for the 5-HT3 receptor is competed for its binding site by unlabeled this compound.
Experimental Protocol
Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT3 receptor.
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]Granisetron, a high-affinity 5-HT3 receptor antagonist.[6]
-
Competitor: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 1 µM ondansetron or tropisetron).
-
Incubation Buffer: 10 mM HEPES, pH 7.4.[6]
-
Wash Buffer: Cold Incubation Buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from HEK293-h5-HT3A cells.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: [3H]Granisetron and incubation buffer.
-
Non-specific Binding: [3H]Granisetron, incubation buffer, and a saturating concentration of a non-radiolabeled antagonist.
-
Competition Binding: [3H]Granisetron, incubation buffer, and varying concentrations of this compound.
-
-
Incubation: Add the cell membranes to each well. Incubate at 4°C for 1 hour to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Flux Assay for Functional Potency (IC50)
The 5-HT3 receptor is a cation channel, and its activation leads to an influx of Ca2+ into the cell.[7] Calcium flux assays measure changes in intracellular calcium concentration and are a robust method for assessing the functional potency of 5-HT3 receptor antagonists.[8]
Experimental Protocol
Objective: To determine the IC50 value of this compound for the inhibition of 5-HT-induced calcium influx in cells expressing the 5-HT3 receptor.
Materials:
-
Cells: NG108-15 or HEK293 cells stably expressing the human 5-HT3A receptor.[8]
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound hydrochloride.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader with an automated injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye in assay buffer for 1 hour at 37°C.
-
Antagonist Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of this compound for 15-30 minutes.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Injection: Inject a pre-determined concentration of 5-HT (typically the EC80) into each well and record the fluorescence intensity over time.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist (100% response) and the baseline fluorescence (0% response).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Electrophysiology for Efficacy and Mechanism of Action
Electrophysiological techniques, such as the two-electrode voltage-clamp, provide a direct measure of ion channel function and are invaluable for characterizing the efficacy and mechanism of action of antagonists like this compound.
Experimental Protocol
Objective: To characterize the inhibitory effect of this compound on 5-HT-induced currents in Xenopus oocytes expressing the 5-HT3 receptor.
Materials:
-
Xenopus laevis Oocytes.
-
cRNA: In vitro transcribed cRNA for the human 5-HT3A subunit.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound hydrochloride.
-
Recording Solution: ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5).
-
Two-Electrode Voltage-Clamp Setup.
Procedure:
-
Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with the 5-HT3A cRNA. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current). Clamp the membrane potential at -60 mV.
-
Agonist Application: Perfuse the oocyte with the recording solution containing a specific concentration of 5-HT to elicit an inward current.
-
Antagonist Application: After washing the oocyte, pre-incubate it with varying concentrations of this compound for a defined period.
-
Co-application: Perfuse the oocyte with the 5-HT solution in the presence of this compound and record the resulting current.
Data Analysis:
-
Measure the peak amplitude of the 5-HT-induced current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.
-
To further characterize the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating full 5-HT dose-response curves in the presence of different fixed concentrations of this compound.
Visualizations
Caption: 5-HT3 Receptor Signaling and this compound Inhibition.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Flux Assay Workflow.
References
- 1. This compound, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of this compound, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Calcium modulation of 5-HT3 receptor binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 8. 5-HT3 receptors induce rises in cytosolic and nuclear calcium in NG108-15 cells via calcium-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Studying Ramosetron in Chemotherapy-Induced Emesis Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are significant and distressing side effects of many cancer treatments, often leading to poor patient compliance and a reduced quality of life. Ramosetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1] Its primary mechanism of action involves blocking the binding of serotonin to 5-HT3 receptors, which are key mediators of the emetic reflex triggered by chemotherapeutic agents.[2][3] This document provides detailed protocols for preclinical studies of this compound in established animal models of chemotherapy-induced emesis, along with a method for characterizing its binding affinity to the 5-HT3 receptor.
Mechanism of Action: 5-HT3 Receptor Antagonism
Chemotherapeutic agents can induce the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[4] This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS) in the brainstem, ultimately leading to the sensation of nausea and the vomiting reflex.[3][4] this compound competitively binds to these 5-HT3 receptors, preventing serotonin from activating them and thereby inhibiting the emetic signaling cascade.[1][2] this compound exhibits a higher binding affinity and a slower dissociation rate from 5-HT3 receptors compared to older antagonists like ondansetron and granisetron, which may contribute to its more potent and longer-lasting antiemetic effects.[1]
Signaling Pathway of 5-HT3 Receptor-Mediated Emesis
The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, initiates a downstream signaling cascade that leads to neuronal depolarization and the propagation of the emetic signal. This process involves an influx of calcium ions (Ca2+), which in turn activates calcium/calmodulin-dependent protein kinase II (CaMKII) and subsequently the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2][5][6]
References
- 1. Effect of this compound, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Serotonin Type 3 Receptor Is Potentially Involved in Cellular Stress Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Pharmacokinetic Analysis of Ramosetron in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated method for the quantitative analysis of Ramosetron in human plasma samples. This compound, a potent and selective 5-HT3 receptor antagonist, is utilized in the prevention and treatment of nausea and vomiting.[1][2][3] The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies in clinical research. The protocol includes a straightforward protein precipitation method for sample preparation and utilizes a reversed-phase HPLC separation coupled with tandem mass spectrometry for detection. All quantitative data from the validation studies are summarized, and detailed experimental protocols are provided to ensure successful implementation in a laboratory setting.
Introduction
This compound is a cornerstone in managing postoperative and chemotherapy-induced nausea and vomiting due to its high affinity and selectivity for the serotonin 5-HT3 receptor. Understanding its pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. This application note provides a robust and reliable LC-MS/MS method for the determination of this compound concentrations in human plasma, facilitating pharmacokinetic and bioequivalence studies.
Experimental
Materials and Reagents
-
This compound Hydrochloride (purity ≥99.5%)
-
Midazolam (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (with anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a primary stock solution of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.
-
Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards and quality control samples at the desired concentrations.
Plasma Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from plasma samples.[4]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution (e.g., Midazolam).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 12,000 rpm for 2 minutes.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic separation is performed on a C18 column with a gradient elution, followed by detection using a tandem mass spectrometer in positive ion mode.
-
LC Conditions:
-
MS/MS Conditions:
Quantitative Data Summary
The following tables summarize the quantitative data obtained from method validation studies.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value | Reference |
| Chromatography | ||
| Column | SB-C18 (2.1 mm × 150 mm, 5 µm) | [4] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid | [4] |
| Flow Rate | 0.25 mL/min | [2] |
| Retention Time (this compound) | 3.59 min | [5] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [4] |
| This compound (m/z) | 280 | [4] |
| Internal Standard (m/z) | 326 (Midazolam) | [4] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity | ||
| Calibration Curve Range | 10 - 1000 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | |
| Sensitivity | ||
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [4] |
| Accuracy & Precision | ||
| Intra-day Precision (CV%) | < 15% | [4] |
| Inter-day Precision (CV%) | < 15% | [4] |
| Recovery | ||
| Mean Recovery | 88.5 - 92.8% | [4] |
Visualizations
The following diagrams illustrate the key workflows in the pharmacokinetic analysis of this compound.
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Data analysis workflow for pharmacokinetic studies.
Conclusion
The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative determination of this compound in human plasma. The simple sample preparation and sensitive detection make it well-suited for high-throughput pharmacokinetic analysis in a research setting. The provided protocols and validation data should enable researchers to readily implement this method in their laboratories.
References
Application Notes and Protocols: Receptor Binding Assay for Ramosetron and the 5-HT3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramosetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2] The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in the emetic reflex, making its antagonists effective antiemetic agents.[3][4] this compound is utilized for the prevention and treatment of nausea and vomiting induced by chemotherapy and surgery.[1][2] Notably, it exhibits a higher binding affinity for the 5-HT3 receptor and a longer duration of action compared to first-generation antagonists like ondansetron and granisetron.[1][2]
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with the 5-HT3 receptor.
Data Presentation
While direct Ki or IC50 values for this compound from a single definitive radioligand binding study were not consistently available across the surveyed literature, the consistent finding is its high affinity. For comparative purposes, the table below includes binding data for other relevant 5-HT3 receptor antagonists.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Radioligand | Cell Line/Tissue | Reference |
| This compound | 5-HT3 | Not Specified | Not Specified | - | - | [1][2] |
| Palonosetron | 5-HT3A | 0.3 | 0.60 | [3H]granisetron | HEK293 cells | [5] |
| Palonosetron | 5-HT3AB | 0.35 | 0.71 | [3H]granisetron | HEK293 cells | [5] |
Note: The literature consistently reports this compound as having a higher affinity than first-generation "setrons"[1][2]. The lack of a specific Ki value in this table reflects the absence of this precise data point in the publicly available scientific literature reviewed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT3 receptor signaling cascade and the experimental workflow for the receptor binding assay.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Experimental Workflow Diagram.
Experimental Protocols
Preparation of Cell Membranes Expressing 5-HT3 Receptors
This protocol describes the preparation of crude cell membranes from a cell line recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
Materials:
-
Cell pellet from cultured cells expressing 5-HT3 receptors
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication until >90% cell lysis is achieved.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.
-
Repeat the centrifugation (step 4) and resuspension (step 5) steps twice to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of Wash Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor using a radiolabeled antagonist (e.g., [3H]Granisetron).
Materials:
-
Prepared cell membranes expressing 5-HT3 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]Granisetron (or another suitable 5-HT3 receptor radioligand)
-
Unlabeled Competitor: this compound hydrochloride
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM Granisetron)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer. The concentration range should span several orders of magnitude around the expected Ki value.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of [3H]Granisetron, and 50 µL of the membrane preparation.
-
Non-specific Binding: 25 µL of the non-specific binding control, 25 µL of [3H]Granisetron, and 50 µL of the membrane preparation.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL of [3H]Granisetron, and 50 µL of the membrane preparation.
-
-
The final concentration of [3H]Granisetron should be at or below its Kd for the 5-HT3 receptor.
-
The amount of membrane protein per well should be optimized to ensure that less than 10% of the radioligand is bound.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of this compound.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. This compound, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Utilizing Ramosetron to Investigate Serotonin's Role in Visceral Hypersensitivity
Introduction
Visceral hypersensitivity, a key pathophysiological feature of Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to stimuli within the internal organs.[1] Serotonin (5-hydroxytryptamine or 5-HT), a crucial neurotransmitter and signaling molecule, is heavily implicated in regulating gastrointestinal motility, secretion, and sensation.[2][3] Approximately 95% of the body's 5-HT is located in enterochromaffin cells within the gut mucosa.[2][4] When released, 5-HT activates various receptors, among which the 5-HT3 receptor plays a pivotal role in mediating visceral pain signals.[5][6]
The 5-HT3 receptor, a ligand-gated ion channel, is found on central and peripheral neurons, including the afferent nerves that transmit sensory information from the gut to the spinal cord and brain.[5][7][8] Activation of these receptors by 5-HT leads to neuronal depolarization, facilitating the transmission of nociceptive (pain) signals.[8][9] In conditions like diarrhea-predominant IBS (IBS-D), altered 5-HT signaling is thought to contribute significantly to symptoms of abdominal pain and discomfort.[5][10]
Ramosetron is a potent and highly selective 5-HT3 receptor antagonist.[2][9] By competitively blocking the 5-HT3 receptor, this compound inhibits the excitatory effects of serotonin on visceral afferent pathways.[9] This mechanism makes it an invaluable pharmacological tool for researchers studying the specific contribution of the 5-HT3 pathway to visceral hypersensitivity. It allows for the targeted investigation of this signaling cascade in both preclinical animal models and clinical settings.[4][11]
Serotonin-Mediated Visceral Pain Signaling Pathway
The following diagram illustrates the proposed signaling pathway involved in visceral hypersensitivity and the mechanism of action for this compound.
Experimental Protocols
Protocol 1: Assessment of Visceral Hypersensitivity in a Rodent Model
This protocol describes a common preclinical method to induce and measure visceral hypersensitivity in rats or mice using colorectal distension (CRD) and to evaluate the efficacy of this compound.
Objective: To measure the visceromotor response (VMR) to CRD as an index of visceral pain and to determine the effect of this compound on this response.
Animal Model: Stress-induced hypersensitivity is a relevant model.[1] For example, repeated water avoidance stress or restraint stress can be used to induce a state of visceral hypersensitivity.[1][12] Serotonin transporter (SERT)-knockout rats also serve as a valuable genetic model, particularly for studying sex-specific differences.[13][14]
Materials:
-
Male/Female Wistar rats (or other appropriate strain/model)
-
This compound hydrochloride
-
Vehicle (e.g., saline)
-
Colorectal distension apparatus (pressure transducer, balloon catheter)
-
Electromyography (EMG) system with electrodes
-
Anesthesia (e.g., isoflurane)
-
Restraint tubes (for stress induction, if applicable)
Methodology:
-
Induction of Visceral Hypersensitivity (Example: Restraint Stress):
-
Surgical Preparation (EMG Electrode Implantation):
-
Anesthetize the animal.
-
Implant bipolar EMG electrodes into the external oblique abdominal musculature.
-
Allow for a recovery period of at least 3-5 days post-surgery.
-
-
Drug Administration:
-
Dissolve this compound in the appropriate vehicle.
-
Administer this compound (e.g., 0.1 - 10 µg/kg, subcutaneously or orally) or vehicle to the animals. A typical administration time is 30-60 minutes before CRD assessment.
-
-
Colorectal Distension (CRD) Procedure:
-
Lightly anesthetize the rat and insert a flexible balloon catheter (e.g., 4-5 cm) into the descending colon and rectum.
-
Allow the animal to recover from anesthesia in a small, quiet enclosure for at least 30 minutes.
-
Connect the catheter to a barostat or pressure transducer system.
-
Perform phasic distensions of the colon by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with a rest interval (e.g., 3-5 minutes) between distensions.
-
-
Measurement of Visceromotor Response (VMR):
-
Record the EMG activity of the abdominal muscles continuously throughout the CRD procedure.
-
The VMR is quantified by integrating the EMG signal during the distension period and subtracting the baseline EMG activity recorded before the distension.
-
A higher VMR indicates a greater pain response.
-
-
Data Analysis:
-
Compare the VMR at each distension pressure between the vehicle-treated and this compound-treated groups.
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine significance. A significant reduction in VMR in the this compound group indicates an analgesic effect.
-
Protocol 2: Clinical Trial Design for IBS-D
This section provides a general framework for a clinical trial evaluating this compound in patients with IBS-D, based on published studies.[2][15][16]
Objective: To assess the efficacy and safety of this compound in improving the symptoms of IBS-D, including abdominal pain, stool consistency, and overall well-being.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Adult male and/or female patients meeting the Rome IV criteria for IBS-D.
Methodology:
-
Screening and Baseline:
-
Screen patients for eligibility based on inclusion/exclusion criteria.
-
Establish a baseline period (e.g., 1-2 weeks) where patients record their symptoms daily in a diary. Key metrics include:
-
Abdominal pain/discomfort score (e.g., on a 0-10 scale).
-
Stool consistency using the Bristol Stool Form Scale (BSFS).
-
Stool frequency and urgency.
-
-
-
Randomization and Treatment:
-
Efficacy Endpoints:
-
Primary Endpoint: A composite responder endpoint is often used. For example, a patient is a "responder" in a given week if they experience a significant reduction in abdominal pain (e.g., ≥30% from baseline) AND a significant improvement in stool consistency (e.g., BSFS < 5 for at least 50% of days).[17]
-
Secondary Endpoints:
-
-
Safety Assessment:
-
Data Analysis:
-
Compare the proportion of responders in the this compound group versus the placebo group over the treatment period using statistical tests like the Chi-square test.
-
Analyze changes in secondary endpoints from baseline between the two groups using appropriate statistical methods (e.g., ANCOVA).
-
Visualizations
Preclinical Experimental Workflow
The diagram below outlines the typical workflow for a preclinical study investigating this compound's effect on visceral hypersensitivity.
Logical Framework: Pathophysiology to Therapy
This diagram illustrates the logical connection between the underlying mechanisms of IBS-D and the therapeutic action of this compound.
Data Presentation
Table 1: Summary of Preclinical Studies with this compound
| Animal Model | Experimental Method | Key Finding | Reference |
| Rats | Corticotrophin-releasing hormone (CRH)-induced defecation | This compound dose-dependently reduced CRH-induced defecation. | [2][4] |
| Rats | Stress-induced defecation and colonic transit | This compound inhibited defecation and retarded accelerated colonic transit induced by emotional stress. | [2][4] |
| Rats | Colonic distension (pain threshold) | This compound significantly increased the threshold of pain responses induced by colonic distension. | [11][17] |
| Rats | Conditioned emotional stress model | This compound suppressed stress-induced colonic dysfunction. | [12] |
Table 2: Summary of Key Clinical Trial Outcomes for this compound in IBS-D
| Study Population | Dosage | Primary Endpoint | Key Efficacy Results | Reference |
| 957 male & female Japanese patients | 5 µg & 10 µg once daily | Monthly responder rate of global assessment of IBS symptom relief | Responder rates were significantly higher with this compound (42.6-47.0% for 5 µg) compared to placebo (26.9-27.0%). | [2] |
| 343 male patients | 5 µg once daily | Improvement in stool consistency in the first month | Responder rate was 50.3% for this compound vs. 19.6% for placebo (p < 0.001). Also improved global IBS symptoms and abdominal pain. | [2][11] |
| 343 male patients (vs. Mebeverine) | 5 µg once daily | Weekly responder rates for global IBS symptoms | This compound was as effective as mebeverine 135 mg three times daily. Both significantly reduced abdominal pain, urgency, and stool frequency. | [2][15] |
| 409 female patients (Phase II) | 1.25 µg, 2.5 µg, 5 µg once daily | Monthly responder rates of global improvement of IBS symptoms | The 2.5 µg dose significantly improved abdominal pain/discomfort and weekly BSFS compared to placebo. | [16] |
References
- 1. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical potential of this compound in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical potential of this compound in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. painphysicianjournal.com [painphysicianjournal.com]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of this compound in Male Patients With Irritable Bowel Syndrome With Diarrhea (Neurogastroenterol Motil 2011;23:1098-1104) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Randomized, placebo-controlled, phase IV pilot study of this compound to evaluate the co-primary end points in male patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ramosetron in Studying Colonic Transit in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramosetron, a potent and selective serotonin 5-HT3 receptor antagonist, has emerged as a valuable pharmacological tool for investigating the mechanisms of colonic transit and visceral sensitivity in preclinical animal models.[1][2] Its high affinity and specificity for the 5-HT3 receptor allow for the targeted exploration of the role of serotonin in regulating gastrointestinal motility.[3][4] In the gastrointestinal tract, serotonin (5-HT) is a key neurotransmitter released by enterochromaffin cells that modulates intestinal secretion, motility, and sensation, primarily through the activation of 5-HT3 receptors on enteric neurons.[4][5] By blocking these receptors, this compound effectively inhibits the downstream signaling cascades that lead to increased colonic motility and fluid secretion, making it particularly useful in models of accelerated colonic transit and diarrhea.[2][6]
These application notes provide a comprehensive overview of the use of this compound in studying colonic transit in various animal models, including detailed experimental protocols, a summary of quantitative data, and a visualization of the underlying signaling pathway and experimental workflows.
Signaling Pathway of this compound in the Gastrointestinal Tract
The primary mechanism of action of this compound involves the competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel.[3][7] In the gut, serotonin released from enterochromaffin cells in response to various stimuli binds to 5-HT3 receptors on afferent nerve fibers and enteric neurons. This binding opens the ion channel, leading to depolarization and the initiation of downstream signaling that promotes intestinal motility and secretion. This compound blocks this interaction, thereby reducing the excitatory signals and slowing colonic transit.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on colonic transit in different animal models as reported in the literature.
Table 1: Effect of this compound on Charcoal Transit in Guinea Pigs
| Treatment Group | Dose (µg/kg, p.o.) | Mean Charcoal Transit (%) | Standard Deviation |
| Vehicle Control | - | 51.3 | ± 20.1 |
| This compound | 10 | 56.6 | ± 21.9 |
| This compound | 30 | 46.9 | ± 9.1 |
| This compound | 100 | 8.4 | ± 5.6 |
| P < 0.01 compared with the control group. Data extracted from a study on male guinea pigs.[8][9] |
Table 2: Effect of this compound on 5-HT Induced Accelerated Gastrointestinal Transit in Guinea Pigs
| Treatment Group | This compound Dose (µg/kg, p.o.) | Mean Charcoal Transit (%) | Standard Deviation |
| 5-HT (10 mg/kg) | - | 94.9 | ± 9.22 |
| 5-HT + this compound | 30 | Significantly Inhibited | - |
| P < 0.01 compared with the 5-HT group.[8] |
Table 3: Effective Doses (ED50) of 5-HT3 Antagonists on Stress-Induced Defecation in Rats
| Compound | ED50 (mg/kg, p.o.) |
| This compound | 0.012 |
| Cilansetron | 0.094 |
| Alosetron | 0.078 |
| Data from a conditioned emotional stress model in rats.[10] |
Experimental Protocols
Detailed methodologies for commonly used experiments to assess colonic transit are provided below.
Charcoal Meal Colonic Transit Assay
This protocol is adapted from studies in rats and guinea pigs and is designed to measure the extent of intestinal transit of a non-absorbable marker.[8][9][11][12][13]
Materials:
-
Activated charcoal (10% w/v)
-
Vehicle (e.g., 5% w/v gum acacia or 0.5% methylcellulose in water)
-
This compound hydrochloride
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation: Fast adult male rats (e.g., Wistar, 200-250g) or guinea pigs (e.g., Hartley, 250-350g) overnight (approximately 18 hours) with free access to water.[9][13]
-
Drug Administration: Prepare a solution of this compound in the vehicle. Administer the desired dose of this compound (e.g., 0.3 - 100 µg/kg for rats, 10 - 100 µg/kg for guinea pigs) or vehicle alone (control group) via oral gavage.[2][8]
-
Charcoal Meal Administration: After a set time post-drug administration (e.g., 60 minutes), administer a 10% charcoal meal suspension (e.g., 10 ml/kg for rats) via oral gavage.[11]
-
Transit Time: After a predetermined period (e.g., 20-30 minutes), humanely euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Measurement: Immediately open the abdominal cavity and carefully excise the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat on a clean surface without stretching and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the most distal point of the charcoal front.
-
Data Analysis: Calculate the percentage of intestinal transit for each animal using the following formula: (Distance traveled by charcoal / Total length of the small intestine) x 100.
Bead Expulsion Test
This protocol is commonly used in mice to assess distal colonic transit time.[14][15][16][17]
Materials:
-
Glass beads (3 mm diameter)
-
Lubricant (e.g., petroleum jelly)
-
This compound hydrochloride
-
Vehicle (e.g., saline)
-
Subcutaneous or oral administration tools
-
Clean, empty cages
Procedure:
-
Animal Preparation: Use adult male mice (e.g., CD-1 or C57BL/6). Acclimatize the mice to individual, clean cages with no bedding for at least 30 minutes before the test to allow for defecation.
-
Drug Administration: Administer the desired dose of this compound or vehicle subcutaneously or orally at a predetermined time before the bead insertion (e.g., 30 minutes).[15]
-
Bead Insertion: Lightly anesthetize the mouse with isoflurane. Gently insert a single 3 mm glass bead, lubricated with petroleum jelly, into the distal colon to a depth of approximately 2 cm from the anal verge.[17]
-
Observation: Place the mouse back into its individual cage and start a timer immediately. Observe the mouse continuously for the expulsion of the glass bead. The time taken from waking from anesthesia to the expulsion of the bead is recorded as the colonic transit time. A cut-off time (e.g., 30-60 minutes) should be established.[15]
-
Data Analysis: Compare the bead expulsion time between the this compound-treated and control groups.
Conclusion
This compound is a highly effective and selective tool for investigating the role of 5-HT3 receptors in the regulation of colonic transit in animal models. The experimental protocols outlined, in conjunction with the provided quantitative data, offer a solid foundation for researchers to design and execute studies aimed at understanding gastrointestinal motility and evaluating the therapeutic potential of novel compounds. The use of standardized models and procedures is crucial for ensuring the reproducibility and translational relevance of preclinical findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological profile of this compound, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webaigo.it [webaigo.it]
- 4. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical potential of this compound in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Gastrointestinal Transit of Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnmjournal.org [jnmjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. Charcoal Meal Test - Rat [productsafetylabs.com]
- 13. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Colonic bead expulsion time in normal and mu-opioid receptor deficient (CXBK) mice following central (ICV) administration of mu- and delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
Application Note: High-Throughput Cell-Based Functional Assays for Screening Ramosetron Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramosetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2] It is clinically used to treat chemotherapy-induced and postoperative nausea and vomiting, as well as diarrhea-predominant irritable bowel syndrome (IBS-D).[3][4][5] The therapeutic action of this compound is mediated by its blockade of 5-HT3 receptors, which are ligand-gated ion channels located in the central and peripheral nervous systems.[3][5] Unlike other serotonin receptors that are G protein-coupled, the 5-HT3 receptor is a non-selective cation channel.[5][6] Activation by serotonin leads to a rapid influx of ions, causing neuronal depolarization.[6][7]
The discovery of novel this compound analogs with improved potency, duration of action, or safety profiles is a significant goal in drug development. This requires robust, reliable, and scalable screening methods. This application note provides detailed protocols for two essential cell-based functional assays for characterizing this compound analogs: a Calcium Flux Assay and a Membrane Potential Assay. These assays are well-suited for a high-throughput screening (HTS) environment.
Signaling Pathway and Mechanism of Action
The 5-HT3 receptor is a pentameric ligand-gated ion channel.[6] When the neurotransmitter serotonin (5-HT) binds to the receptor's extracellular domain, it induces a conformational change that opens a central pore.[6] This channel is permeable to cations, primarily sodium (Na+), potassium (K+), and calcium (Ca2+).[6][7] The resulting ion influx leads to rapid membrane depolarization and excitation of the neuron.[7] this compound and its analogs act as competitive antagonists; they bind to the 5-HT3 receptor without activating it, thereby blocking serotonin from opening the channel and preventing the downstream signaling cascade.[1][3]
Caption: Antagonism of 5-HT3 receptor signaling by a this compound analog.
High-Throughput Screening Workflow
The general workflow for screening a library of this compound analogs is designed to be efficient and reproducible. It involves preparing a stable cell line, exposing the cells to the test compounds, stimulating the target receptor with an agonist, and measuring the functional response. The process is streamlined for automation using multi-well plates.
Caption: General experimental workflow for HTS of this compound analogs.
Experimental Protocols
Calcium Flux Assay
This assay quantifies the influx of calcium through the 5-HT3 receptor channel upon agonist stimulation. It is a robust and sensitive method widely used for HTS of ion channel modulators.
Materials
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT3A receptor.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL G418 for selection.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-8 AM or Calcium-6 Assay Kit.
-
Anion-Transport Inhibitor: Probenecid (typically 2.5 mM) to prevent dye leakage.
-
Agonist: Serotonin (5-HT), prepared in Assay Buffer.
-
Test Compounds: this compound (as reference) and its analogs, serially diluted.
-
Plates: 384-well black-walled, clear-bottom microplates.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or a plate reader with kinetic fluorescence reading and liquid handling capabilities.
Protocol
-
Cell Seeding: Culture HEK293/5-HT3A cells to ~80-90% confluency. Dissociate cells and seed them into 384-well plates at a density of 15,000-20,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., Fluo-8 AM) and probenecid in Assay Buffer. Remove the culture medium from the cells and add 25 µL of the loading buffer to each well.[8]
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 15 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[9]
-
Compound Addition: Prepare serial dilutions of the this compound analogs in Assay Buffer. Add 12.5 µL of the compound solutions to the cell plate. Include wells with vehicle control (for maximum response) and a high concentration of this compound (for baseline response). Incubate for 15-30 minutes at room temperature.
-
Signal Detection: Prepare a 5X stock of serotonin in Assay Buffer (final concentration should be ~EC80). Place the cell plate and the agonist plate into the FLIPR instrument. The instrument will add 12.5 µL of the serotonin solution to each well and immediately begin measuring fluorescence intensity (e.g., Excitation: 485 nm, Emission: 525 nm) every second for 2-3 minutes.
-
Data Analysis: The antagonist effect is measured as the percent inhibition of the serotonin-induced calcium response. Plot the percent inhibition against the log concentration of the analog and fit the data to a four-parameter logistic equation to determine the IC50 value.
Membrane Potential Assay
This assay directly measures the change in membrane potential (depolarization) caused by the flow of cations through the 5-HT3 channel. It provides a direct functional readout of channel activity.[10]
Materials
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT3A receptor.
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12 for CHO-K1) with supplements and selection antibiotic.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Dye Kit: FLIPR Membrane Potential Assay Kit (e.g., BLUE or RED).[11]
-
Agonist: Serotonin (5-HT).
-
Test Compounds: this compound and its analogs.
-
Plates: 384-well black-walled, clear-bottom microplates.
-
Instrumentation: FLIPR or FlexStation 3 Multi-Mode Microplate Reader.[11]
Protocol
-
Cell Seeding: Follow the same procedure as described for the Calcium Flux Assay.
-
Dye Loading: Prepare the membrane potential dye loading buffer according to the manufacturer's protocol.[11] Remove the culture medium and add 25 µL of the loading buffer to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C or room temperature, as recommended by the kit manufacturer.[11] No wash steps are required.
-
Compound Addition: Prepare and add 12.5 µL of serially diluted test compounds to the cell plate, similar to the calcium flux protocol. Incubate for 15-30 minutes at room temperature.
-
Signal Detection: Prepare a 5X serotonin stock solution. Use the FLIPR instrument to add 12.5 µL of the agonist and record the change in fluorescence intensity over time. The excitation and emission wavelengths will depend on the specific dye kit used.
-
Data Analysis: The change in fluorescence corresponds to membrane depolarization. Calculate the percent inhibition of the serotonin-induced response for each compound concentration and determine the IC50 values as described previously.
Data Presentation
Quantitative data from the screening assays should be organized to facilitate direct comparison of the potency of different analogs. The half-maximal inhibitory concentration (IC50) is the key parameter for quantifying antagonist activity.
| Compound | Assay Type | IC50 (nM) [95% CI] | Hill Slope | n |
| This compound | Calcium Flux | 0.45 [0.38 - 0.53] | 1.05 | 4 |
| Membrane Potential | 0.51 [0.42 - 0.62] | 0.98 | 4 | |
| Analog R-01 | Calcium Flux | 0.28 [0.22 - 0.35] | 1.10 | 4 |
| Membrane Potential | 0.33 [0.26 - 0.41] | 1.02 | 4 | |
| Analog R-02 | Calcium Flux | 2.15 [1.89 - 2.44] | 0.95 | 4 |
| Membrane Potential | 2.40 [2.05 - 2.81] | 0.99 | 4 | |
| Analog R-03 | Calcium Flux | 15.8 [13.5 - 18.5] | 1.08 | 4 |
| Membrane Potential | 17.2 [14.9 - 19.8] | 1.01 | 4 |
Table represents example data. IC50 values are the geometric mean with the 95% confidence interval (CI). 'n' is the number of independent experiments.
Conclusion
The Calcium Flux and Membrane Potential assays described provide robust, sensitive, and high-throughput-compatible methods for the functional screening of this compound analogs. The calcium flux assay is an excellent primary screening tool due to its high signal-to-background ratio, while the membrane potential assay offers a more direct measurement of the electrophysiological consequences of 5-HT3 receptor antagonism.[10][12] Together, these protocols enable the efficient identification and pharmacological characterization of novel 5-HT3 receptor antagonists, accelerating the drug discovery process.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Long-term efficacy and safety of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ramosetron degradation products identification and analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of ramosetron degradation products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound hydrochloride known to degrade?
A1: this compound hydrochloride is susceptible to degradation under acidic, basic, oxidative, and photolytic stress conditions. It has been found to be relatively stable under aqueous (neutral hydrolysis) conditions.[1][2] Base hydrolysis and oxidative conditions have been reported to cause more drastic degradation compared to acidic and photolytic stress.[1][2][3]
Q2: What are the typical stress conditions for inducing degradation of this compound?
A2: Forced degradation studies are typically performed to achieve a maximum of 20% degradation.[2] The following table summarizes experimentally reported conditions for stress testing of this compound hydrochloride:
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observed Degradation (%) |
| Acid Hydrolysis | 0.5N HCl | 70°C | 7 days | Acceptable degradation |
| 1.0N HCl | 70°C | 7 days | Acceptable degradation | |
| 2.0N HCl | 70°C | 7 days | Acceptable degradation | |
| Base Hydrolysis | 0.1N NaOH | 60°C | 2 days | ~20.9% |
| 0.5N, 1N, 2N NaOH | 60°C | 2 days | ~100% | |
| Oxidative | 3% H₂O₂ | Room Temperature | 1 hour | 10.0% |
| 3% H₂O₂ | Room Temperature | 2 hours | 15.2% | |
| 3% H₂O₂ | Room Temperature | 3 hours | 20.8% | |
| 5% H₂O₂ | Room Temperature | 1-3 hours | 57.9% - 73.3% | |
| 10% H₂O₂ | Room Temperature | 1-3 hours | 76.0% - 93.6% | |
| Photolytic | 3.6 million lux fluorescent light or 600 watts hour/m² UV light | Ambient | Not Specified | 6.64% |
| Aqueous | Purified Water | 60°C | 7 and 21 days | No degradation |
Q3: Have the chemical structures of this compound degradation products been identified in the literature?
A3: While forced degradation studies confirm the formation of several degradation products, which are observable as distinct peaks in HPLC chromatograms, the publicly available scientific literature does not provide definitive structural elucidation of these specific degradation products formed under various stress conditions.[2][4] However, several potential impurities of this compound are commercially available as reference standards, which may correspond to some of the degradation products.
Q4: What analytical techniques are suitable for the analysis of this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is the most commonly reported technique for the separation and quantification of this compound and its degradation products.[1][2] For the structural identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[5]
Troubleshooting Guides
Issue 1: No or minimal degradation observed during stress testing.
-
Possible Cause 1: Stress conditions are too mild.
-
Solution: Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time. Refer to the table in FAQ A2 for recommended starting conditions. It is important to aim for a degradation of around 20% to ensure that the secondary degradation is minimized.[2]
-
-
Possible Cause 2: Inappropriate solvent for the drug substance during the stress study.
-
Solution: Ensure that this compound hydrochloride is fully dissolved in the selected solvent before adding the stressor. Methanol is often used to prepare the initial stock solution before dilution with the stress medium.[2]
-
Issue 2: Excessive degradation (close to 100%) is observed.
-
Possible Cause 1: Stress conditions are too harsh.
-
Solution: Reduce the concentration of the stressor, lower the temperature, or shorten the duration of the experiment. For instance, significant degradation is observed with 0.5N NaOH at 60°C within 2 days.[2] Consider taking multiple time points to capture the desired level of degradation.
-
-
Possible Cause 2: The analytical method is not stability-indicating.
-
Solution: The HPLC method being used may not be able to resolve the parent drug from its degradation products, leading to an inaccurate assessment of the remaining parent drug. It is crucial to develop and validate a stability-indicating HPLC method.
-
Issue 3: Poor resolution between this compound and its degradation products in the HPLC chromatogram.
-
Possible Cause 1: Suboptimal HPLC method parameters.
-
Solution: Optimize the mobile phase composition, pH, column type, and gradient elution profile. A validated HPLC method for this compound has been reported using a cyano column with a mobile phase consisting of a mixture of acetonitrile, methanol, and a buffer (50 mM dipotassium hydrogen phosphate anhydrous containing 1 ml of triethylamine per liter with pH 7.0 adjusted by dilute orthophosphoric acid) in the ratio of 3:1:6.[1]
-
-
Possible Cause 2: Co-elution of degradation products.
-
Solution: Modify the chromatographic conditions as mentioned above. Employing a different column chemistry (e.g., C18, Phenyl) or adjusting the mobile phase pH can significantly alter the selectivity and improve the resolution.
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound Hydrochloride
This protocol is based on methodologies described in the scientific literature.[1][2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1.0 mg/mL in a suitable solvent like methanol.[2]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Expose the solid drug substance to a light source providing an overall illumination of not less than 3.6 million lux hours and an integrated near-ultraviolet energy of not less than 600 watt-hours/m².[1][3]
-
Prepare a solution of the exposed sample in the mobile phase at a concentration of 0.2 mg/mL for analysis.
-
Protocol 2: HPLC Analysis of Stressed Samples
This protocol is a representative method for the analysis of this compound and its degradation products.[1]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: Cyano column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (50 mM dipotassium hydrogen phosphate anhydrous containing 1 ml of triethylamine per liter, with pH adjusted to 7.0 with dilute orthophosphoric acid) in the ratio of 3:1:6 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
Visualizations
Caption: Workflow for Forced Degradation and Analysis of this compound.
Caption: General Degradation Pathways of this compound under Stress.
References
- 1. researchgate.net [researchgate.net]
- 2. banglajol.info [banglajol.info]
- 3. Studies of Stress Degradation of this compound Hydrochloride, a 5-HT3 Antagonist | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dujps.com [dujps.com]
Troubleshooting common issues in Ramosetron HPLC analysis
Welcome to the technical support center for Ramosetron HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve specific issues you may face during your experiments.
Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in HPLC, especially for basic compounds like this compound.[1][2] This phenomenon can be caused by several factors, primarily secondary interactions between the analyte and the stationary phase.[1][2]
Potential Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine groups of this compound, leading to tailing.[1][3][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, reducing their interaction with the protonated this compound.[3]
-
Solution 2: Use an End-Capped Column: Employ a highly deactivated, end-capped column to minimize the number of available free silanol groups.[4]
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[2][5]
-
Solution: Reduce the injection volume or dilute the sample.[2]
-
-
Column Degradation: A void at the column inlet or a contaminated/old column can lead to poor peak shape.[2][6]
-
Solution: Replace the column or use a guard column to protect the analytical column.[7]
-
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for this compound peak tailing.
Peak Fronting
Q2: I am observing peak fronting for this compound. What could be the cause?
A2: Peak fronting, where the peak is asymmetric with a leading edge, is often caused by column overloading or issues with the sample solvent.[5][8]
Potential Causes & Solutions:
-
Column Overload: Injecting a sample at a concentration that is too high can lead to fronting.[5]
-
Solution: Dilute your sample and reinject.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[5]
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[9]
-
-
Column Collapse: A physical collapse of the column bed can create a void, leading to peak fronting.[10]
-
Solution: This is an irreversible problem; the column must be replaced.[10]
-
Split Peaks
Q3: My this compound peak is split into two. How can I resolve this?
A3: Split peaks can arise from a disruption in the sample path or from chemical issues related to the mobile phase.[11][12]
Potential Causes & Solutions:
-
Blocked Frit or Contaminated Column: Particulates from the sample or mobile phase can block the column inlet frit, causing the sample flow to be unevenly distributed.[11]
-
Solution: Replace the frit or the column. Using a guard column and filtering samples can prevent this.[12]
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
-
Co-elution: The split peak might actually be two different components eluting very close to each other.[11]
-
Solution: Adjust the mobile phase composition or gradient to improve separation.[11]
-
Logical Diagram for Diagnosing Split Peaks:
Caption: Diagnostic flowchart for split peaks in HPLC.
Retention Time Shifts
Q4: The retention time for this compound is drifting or has suddenly changed. Why is this happening?
A4: Fluctuations in retention time can be gradual (drift) or sudden (jump), indicating either a change in the chemical environment or a hardware issue.[6][13]
Potential Causes & Solutions:
-
Changes in Mobile Phase Composition:
-
Drift: Gradual evaporation of the more volatile solvent from the mobile phase reservoir can alter its composition over time.[7]
-
Jump: An incorrectly prepared mobile phase will cause a sudden shift in retention times.[13]
-
Solution: Prepare fresh mobile phase daily, keep reservoirs covered, and ensure accurate preparation.[7]
-
-
Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times.[6]
-
Solution: Use a column oven to maintain a consistent temperature.[6]
-
-
Pump and Flow Rate Issues: Inconsistent flow rates due to pump malfunctions, leaks, or air bubbles can lead to retention time variability.[6][7]
-
Solution: Regularly maintain the pump, degas the mobile phase, and check for leaks.
-
-
Column Aging: Over time, the stationary phase can degrade, leading to a gradual decrease in retention time.[6][14]
-
Solution: Monitor column performance with system suitability tests and replace the column when performance degrades.
-
Baseline Noise or Drift
Q5: My chromatogram shows a noisy or drifting baseline. What are the common causes?
A5: Baseline noise and drift can obscure small peaks and affect integration accuracy.[15][16]
Potential Causes & Solutions:
-
Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise.[9][17]
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated HPLC system can cause a drifting or noisy baseline.[18]
-
Solution: Use high-purity solvents and flush the system regularly.
-
-
Detector Lamp Issues: An aging detector lamp can result in increased noise.
-
Solution: Check the lamp's energy and replace it if necessary.
-
-
Temperature Effects: Fluctuations in ambient temperature can cause baseline drift, especially with refractive index detectors.[15][18]
-
Solution: Ensure a stable laboratory temperature and use a column oven.[18]
-
Experimental Protocols & Data
Validated HPLC Method Parameters for this compound Analysis
The following tables summarize parameters from validated HPLC methods for the analysis of this compound hydrochloride. These can be used as a starting point for method development and troubleshooting.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2[19][20] | Method 3[21] | Method 4[22] |
| Column | Enamel C18[23] | Phenomenex RP-C18[19][20] | Hypersil ODS C18 (150x4.6mm, 5µm)[21] | Zorbax SB-phenyl (250x4.6mm, 5µm)[22] |
| Mobile Phase | Methanol:Water (50:50 v/v)[23] | Methanol:Water (95:5 v/v)[19][20] | Buffer (pH 3.2):Acetonitrile (50:50 v/v)[21] | Acetonitrile with 10mM chiral selector : 0.02M KH2PO4 buffer pH 3.0 (35:65 v/v)[22] |
| Flow Rate | Not Specified | 0.8 mL/min[19][20] | 0.8 mL/min[21] | 1.0 mL/min[22] |
| Detection Wavelength | Not Specified | 302 nm[19][20] | 310 nm[21] | 306 nm[22] |
| Column Temperature | Not Specified | Not Specified | Not Specified | 30 °C[22] |
| Retention Time | 3.59 min[23] | Not Specified | 2.54 min[21] | Not Specified |
Sample Preparation Protocol
A general protocol for preparing this compound samples for HPLC analysis is as follows:
-
Standard Stock Solution: Accurately weigh and dissolve this compound HCl reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.[24]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-6 µg/mL).[19][20][21]
-
Sample Preparation (from tablets):
-
Weigh and finely powder a number of tablets.
-
Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask.
-
Add a portion of the diluent (e.g., mobile phase), sonicate to dissolve, and then dilute to volume.
-
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[25]
Mobile Phase Preparation
-
Prepare the specified buffer and adjust the pH accurately using an appropriate acid or base (e.g., phosphoric acid).[22]
-
Mix the aqueous and organic components of the mobile phase in the specified ratio.
-
Degas the mobile phase thoroughly using an in-line degasser, sonication, or vacuum filtration to prevent air bubbles in the system.[9]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. mastelf.com [mastelf.com]
- 19. Issue's Article Details [indiandrugsonline.org]
- 20. researchgate.net [researchgate.net]
- 21. ajphs.com [ajphs.com]
- 22. CN109115913B - HPLC method for separating this compound hydrochloride and S-type enantiomer thereof based on conventional phenyl chromatographic column - Google Patents [patents.google.com]
- 23. HPLC method development and validation for this compound HCl stability. [wisdomlib.org]
- 24. banglajol.info [banglajol.info]
- 25. | Remasto [remasto.com]
Optimizing Ramosetron Dosage for In Vivo Rodent Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Ramosetron dosage for in vivo rodent studies. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2][3][4] Its primary mechanism of action involves blocking the binding of serotonin to 5-HT3 receptors, which are ligand-gated ion channels.[2] This blockade occurs at both peripheral sites, such as vagal afferents in the gastrointestinal tract, and in the central nervous system within the chemoreceptor trigger zone (CTZ).[1][2] By inhibiting serotonin's action at these receptors, this compound effectively mitigates nausea and vomiting reflexes.[2][5] Notably, this compound exhibits a higher binding affinity and a slower dissociation rate from 5-HT3 receptors compared to older antagonists like ondansetron, resulting in a more potent and longer-lasting effect.[4][6][7]
Q2: What are the common research applications of this compound in rodent models?
In vivo rodent studies commonly utilize this compound to investigate its therapeutic potential in various models, including:
-
Chemotherapy-Induced Nausea and Vomiting (CINV): As a primary clinical indication, this compound is evaluated for its antiemetic properties.[1][4]
-
Irritable Bowel Syndrome with Diarrhea (IBS-D): Studies focus on its ability to reduce visceral hypersensitivity, inhibit stress-induced defecation, and normalize colonic transit.[3][8][9][10][11]
-
Neurological Disorders: Research explores its effects on seizure activity and cognitive impairment in models of epilepsy.[7]
-
Gastrointestinal Motility Disorders: Its impact on gastric emptying and intestinal transit is a key area of investigation.[12]
Q3: What are the recommended routes of administration for this compound in rodents?
Common routes of administration for this compound in rodent studies include:
-
Oral (p.o.): Often administered via gavage, this route is suitable for mimicking clinical usage and for long-term studies.[3][13]
-
Intraperitoneal (i.p.): Allows for rapid absorption.[13]
-
Intravenous (i.v.): Provides immediate systemic circulation.[13]
-
Subcutaneous (s.c.): Another common parenteral route.[12]
-
Intracerebral Microinjection: Used for targeted delivery to specific brain regions to investigate central mechanisms of action.[7]
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect of this compound in my rodent model. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage Optimization: The effective dose of this compound can vary significantly depending on the rodent species, the specific model, and the intended therapeutic effect. Refer to the dosage tables below and consider performing a dose-response study to determine the optimal concentration for your experimental conditions.
-
Route of Administration: The chosen route of administration influences the bioavailability and pharmacokinetics of the drug. For gastrointestinal models, oral administration is common. For rapid and systemic effects, intravenous or intraperitoneal injections may be more appropriate. Ensure the chosen route is suitable for your research question.
-
Timing of Administration: The timing of this compound administration relative to the experimental challenge (e.g., chemotherapeutic agent, stressor) is critical. For prophylactic effects, administration prior to the challenge is necessary. The onset of action for oral this compound in rats has been observed as quickly as 10 minutes post-administration for inhibiting stress-induced defecation.[10]
-
Compound Stability and Formulation: Ensure the this compound solution is properly prepared, stored, and is not degraded. The vehicle used to dissolve this compound should be appropriate for the chosen route of administration and should not interfere with the experimental outcome.
Q2: My animals are showing signs of constipation. Is this a known side effect of this compound?
Yes, constipation and hard stool are known side effects of 5-HT3 receptor antagonists, including this compound, due to their inhibitory effects on gastrointestinal motility.[8][9] While high doses of this compound did not affect normal defecation in one study with rats, dose-dependent increases in constipation have been reported in clinical trials.[9][10] If constipation is a concern in your study, consider the following:
-
Dose Reduction: Use the minimum effective dose of this compound.
-
Monitoring: Closely monitor fecal output and consistency.
-
Study Design: The impact on normal defecation may be less pronounced compared to its effect on diarrhea models.
Data Presentation: this compound Dosage in Rodent Studies
Table 1: Oral Administration (p.o.) of this compound in Rodents
| Species | Model/Effect Studied | Effective Dose Range (µg/kg) | Reference |
| Rat | Inhibition of restraint stress-induced defecation | 0.62 (ED50) | [14] |
| Rat | Inhibition of conditioned-fear stress (CFS)-induced defecation | 19 (ED50) | [10] |
| Rat | Prevention of CFS-induced acceleration of colonic transit | 3 - 100 | [3] |
| Rat | Suppression of restraint stress-induced decrease in colonic pain threshold | 0.3 - 3 | [3][8] |
| Guinea Pig | Inhibition of 5-HT, TRH, and mustard oil-induced accelerated GI transit | 10 - 30 | [12] |
| Mouse | Suppression of abnormal defecation induced by various stressors | 0.3 - 100 | [3] |
Table 2: Other Routes of Administration of this compound in Rats
| Route of Administration | Model/Effect Studied | Effective Dose (µ g/0.5 µl) | Reference |
| Intra-Entorhinal Cortex Microinjection | Reduction of seizure severity in amygdala kindled rats | 100 | [7] |
| Intra-Entorhinal Cortex Microinjection | Improvement of memory impairment in amygdala kindled rats | 10 - 100 | [7] |
Experimental Protocols
Conditioned Fear Stress (CFS)-Induced Defecation in Rats
This model is used to evaluate the effect of this compound on stress-induced visceral responses.
-
Apparatus: A clear plastic box for observation and a conditioned fear stress chamber equipped with a grid floor for delivering electric foot shocks.
-
Conditioning: On day 1, rats are placed in the stress chamber, and after a 3-minute adaptation period, are subjected to a series of electric foot shocks (e.g., 0.4 mA for 1 minute, repeated 5 times at 5-minute intervals).
-
Drug Administration: On the test day (e.g., day 2), this compound or vehicle is administered orally at a predetermined time before the stress exposure.
-
Stress Exposure and Observation: Rats are placed back into the conditioned fear stress chamber (without any foot shocks). The number of fecal pellets excreted over a specific period (e.g., 10 minutes) is counted.
-
Data Analysis: The ED50 value, the dose at which a 50% inhibition of defecation is observed, can be calculated.[10]
Gastrointestinal (GI) Transit Measurement (Charcoal Meal Test) in Guinea Pigs
This protocol assesses the effect of this compound on GI motility.
-
Fasting: Animals are fasted overnight (e.g., 18 hours) with free access to water.
-
Drug and Marker Administration: A charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) containing this compound at the desired dose is administered orally via gavage.
-
Transit Time: After a specific time (e.g., 30 minutes), the animals are euthanized.
-
Measurement: The small intestine is carefully removed, and the distance traveled by the charcoal meal from the pylorus to the caecum is measured. The total length of the small intestine is also measured.
-
Calculation: GI transit is expressed as the percentage of the distance the charcoal traveled relative to the total length of the small intestine.[12]
Visualizations
Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.
Caption: Experimental workflow for the Conditioned Fear Stress (CFS) model in rats.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Pharmacological profile of this compound, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effect of this compound, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. The clinical potential of this compound in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of this compound, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of this compound on Gastrointestinal Transit of Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Evaluation of the pharmacological profile of this compound, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramosetron solubility and stability challenges in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of ramosetron in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in aqueous solutions?
A1: this compound hydrochloride is considered soluble in aqueous media.[1] The reported aqueous solubility is 62.79 mg/mL.[1] However, the solubility can be influenced by the pH and the presence of buffers. For instance, the solubility in phosphate-buffered saline (PBS) at pH 7.2 is reported to be approximately 0.1 mg/mL. It is recommended to determine the solubility in your specific experimental buffer system.
Q2: Are there any known stability issues with this compound in aqueous solutions?
A2: Yes, while this compound is stable in neutral aqueous solutions, it is susceptible to degradation under certain conditions.[2] It has been shown to degrade in acidic, basic, oxidative, and photolytic conditions.[2] The degradation is particularly significant under basic and oxidative stress.[2]
Q3: What are the optimal storage conditions for a prepared this compound aqueous solution?
A3: To minimize degradation, aqueous solutions of this compound should be protected from light and stored at controlled room temperature or refrigerated (4°C), depending on the required duration of storage. For short-term storage (up to 14 days), admixtures of this compound hydrochloride in 0.9% sodium chloride injection have been shown to be stable at 4°C or 25°C when protected from light.[3] It is not recommended to store aqueous solutions for more than one day without specific stability data for your formulation.
Q4: Can I expect issues with excipient compatibility when formulating this compound in an aqueous solution?
A4: While specific interactions depend on the excipient, the degradation of this compound under acidic and basic conditions suggests that the pH of the formulation is a critical factor.[2] Care should be taken when using acidic or basic excipients. It is always recommended to conduct compatibility studies with your specific formulation.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in this compound Solution
Possible Cause 1: Exceeded Solubility Limit.
-
Troubleshooting: Verify the concentration of your solution against the known solubility of this compound in your specific solvent and at the experimental temperature. If the concentration is too high, dilute the solution or gently warm it to aid dissolution. Be aware that cooling the solution may cause precipitation.
Possible Cause 2: pH of the Solution.
-
Troubleshooting: Measure the pH of your solution. This compound's solubility can be pH-dependent. Adjusting the pH to a more neutral range (around 7.0) might improve solubility.
Possible Cause 3: Interaction with Buffer Components.
-
Troubleshooting: Some buffer salts can interact with the drug molecule, leading to precipitation. Try preparing the solution in a different buffer system or in purified water to see if the issue persists.
Issue 2: Unexpected Degradation of this compound in Solution
Possible Cause 1: Exposure to Light.
-
Troubleshooting: this compound is known to be sensitive to light.[2] Always prepare and store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil.
Possible Cause 2: Presence of Oxidizing Agents.
-
Troubleshooting: this compound is susceptible to oxidative degradation.[2] Ensure that your solvent and any excipients are free from peroxides or other oxidizing agents. If necessary, sparge your solvent with an inert gas like nitrogen or argon before preparing the solution.
Possible Cause 3: Inappropriate pH.
-
Troubleshooting: this compound degrades in both acidic and basic conditions.[2] The degradation is more pronounced in basic media.[2] Ensure the pH of your solution is maintained in a stable range, preferably close to neutral.
Issue 3: Inconsistent Results in HPLC Analysis
Possible Cause 1: On-Column Degradation.
-
Troubleshooting: If the mobile phase is too acidic or basic, it could cause degradation of this compound on the analytical column. Ensure the pH of your mobile phase is within a range where this compound is stable. A typical mobile phase consists of a mixture of acetonitrile-methanol-buffer (e.g., 50 mM dipotassium hydrogen phosphate with pH adjusted to 7.0).[2]
Possible Cause 2: Co-elution of Degradation Products.
-
Troubleshooting: If your chromatogram shows broad or tailing peaks for this compound, it might be due to the co-elution of degradation products. A stability-indicating HPLC method should be used to resolve the main peak from any degradants.[3] Adjusting the mobile phase composition or gradient can help improve separation.
Possible Cause 3: Sample Preparation Issues.
-
Troubleshooting: Ensure that the diluent used for sample preparation is compatible with the mobile phase and does not cause precipitation of the drug. The final concentration of the sample should be within the linear range of the method.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent/Medium | Temperature | Solubility |
| Water | Not Specified | 62.79 mg/mL[1] |
| Ethanol | Not Specified | 1.051 mg/mL[1] |
| PBS (pH 7.2) | Not Specified | ~ 0.1 mg/mL |
| DMSO | Not Specified | ~ 20 mg/mL |
| Dimethyl Formamide | Not Specified | ~ 10 mg/mL |
Table 2: Summary of this compound Hydrochloride Degradation under Stress Conditions
| Stress Condition | Conditions | Degradation Observed |
| Aqueous | Purified water, 60°C for 21 days | No degradation[2] |
| Acidic | 0.5N, 1N, 2N HCl, 70°C for 7 days | Degradation observed[2] |
| Basic | 0.1N NaOH, 60°C for 2 days | ~20.9% degradation[2] |
| Basic | 0.5N, 1N, 2N NaOH, 60°C for 2 days | ~100% degradation[2] |
| Oxidative | 3% H₂O₂, room temperature for 3 hours | ~73.3% degradation[2] |
| Oxidative | 10% H₂O₂, room temperature for 3 hours | ~93.0% degradation[2] |
| Photolytic | 3.6 million lux fluorescence light or 600 watts hour/m² UV light | ~6.6% degradation[2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).
-
Addition of Drug: Add an excess amount of this compound hydrochloride to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The determined concentration represents the solubility of this compound at that specific pH and temperature.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in methanol at a concentration of 1.0 mg/mL.[2]
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1N HCl to a final concentration of 0.2 mg/mL. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[2]
-
Base Hydrolysis: Dilute the stock solution with 0.1N NaOH to a final concentration of 0.2 mg/mL. Keep at 60°C for a specified time.[2] Neutralize the solution with an equimolar amount of HCl before analysis.[2]
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.2 mg/mL. Keep at room temperature in the dark for a specified time.[2]
-
Photodegradation: Expose the solution of this compound (e.g., 0.2 mg/mL in water) to a calibrated light source (e.g., UV and fluorescent light) as per ICH Q1B guidelines.[2]
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Compare the results with an unstressed control solution to determine the percentage of degradation.
Visualizations
Caption: Mechanism of action of this compound in preventing nausea and vomiting.
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: Factors influencing the stability of this compound in aqueous solutions.
References
Technical Support Center: Overcoming Interference in Ramosetron Receptor Binding Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions (FAQs) to mitigate interference in Ramosetron receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with the 5-HT3 receptor?
A1: this compound is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and when activated by serotonin, it causes rapid depolarization of neurons in both the central and peripheral nervous systems.[3][4] this compound works by competitively binding to these 5-HT3 receptors without activating them, thereby blocking the emetic (vomiting-inducing) signals produced by serotonin.[3][5] This antagonistic action is the basis for its use as an antiemetic.[3]
Q2: What constitutes "high non-specific binding" (NSB) and why is it a problem?
A2: Non-specific binding (NSB) is the binding of the radioligand to components other than the target receptor, such as filter materials, plasticware, or other proteins and lipids in the membrane preparation.[6] High background signal is detected in the NSB wells, which contain a high concentration of an unlabeled competitor to saturate the target receptors.[3] This is problematic because it reduces the signal-to-noise ratio, making it difficult to accurately distinguish the true "specific binding" signal.[3] Ideally, specific binding should account for at least 80% of the total binding.[3]
Q3: What are the most common causes of high non-specific binding in my assay?
A3: High NSB can stem from several sources:
-
Radioligand Issues: The radioligand may be too hydrophobic, causing it to stick to filters and plastic surfaces. Degradation of the radioligand can also create "sticky" byproducts.[3]
-
Inadequate Blocking: Failure to block all unoccupied sites on the assay plate or filter can lead to the radioligand binding directly to these surfaces.[6]
-
Suboptimal Assay Buffer: Incorrect pH or low ionic strength can promote non-specific electrostatic and hydrophobic interactions.[6][7]
-
Poor Membrane Preparation: Low receptor density or the presence of contaminating proteins in the membrane prep can increase the proportion of non-specific sites.[3]
-
Ineffective Washing: Insufficient wash cycles or using a wash buffer at the wrong temperature can fail to remove all unbound radioligand.[3]
Q4: How can I reduce my non-specific binding?
A4: To reduce NSB, consider the following strategies:
-
Optimize Buffer Composition: Adjust the pH and increase the ionic strength of the buffer by adding salts like NaCl (e.g., 150 mM) to shield electrostatic interactions.[6][7]
-
Use Blocking Agents: Add a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to your assay buffer to saturate non-specific sites.[7] Pre-soaking filters in a blocking buffer is also effective for filtration assays.[6][7]
-
Add Detergents: For hydrophobic ligands, adding a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) can disrupt non-specific hydrophobic interactions.[6][7]
-
Improve Washing Technique: Increase the number of wash cycles (e.g., from 3 to 5) and use an ice-cold wash buffer to minimize the dissociation of specifically bound ligand while effectively removing unbound ligand.[3][8] Ensure filters do not dry out between washes.[3]
-
Use Low-Binding Labware: Whenever possible, use non-protein or low-protein binding plates and tubes to minimize surface adhesion of the radioligand.[3]
Q5: My signal (total counts) is too low. What should I check?
A5: Low signal can be caused by several factors:
-
Receptor Integrity: The receptor preparation may have degraded due to improper storage or handling. Confirm the presence and integrity of the receptor.[8]
-
Radioligand Activity: The radioligand may have decayed past its useful shelf-life, or its concentration may have been miscalculated.
-
Incorrect Buffer Conditions: The pH, ionic strength, or absence of necessary co-factors might be inhibiting binding.
-
Insufficient Incubation Time: The assay may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound receptor binding assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB > 20% of Total) | 1. Radioligand sticking to filters/plates. 2. Ineffective blocking. 3. Suboptimal buffer conditions. 4. Insufficient washing. | 1. Add a non-ionic detergent (0.01-0.1% Tween-20) to the buffer. Pre-treat plates/filters with a blocking agent like 0.1-1% BSA.[6][7] 2. Increase the concentration of the blocking agent (e.g., 1-3% BSA) or test a different agent (e.g., non-fat milk).[7] 3. Optimize buffer pH and increase ionic strength with NaCl (up to 150 mM).[6][7] 4. Increase the number of wash cycles and use ice-cold wash buffer.[3] |
| Low Specific Binding Signal | 1. Degraded receptor preparation. 2. Low receptor concentration in the assay. 3. Radioligand concentration is too low or degraded. 4. Incubation time is too short. | 1. Use a fresh membrane preparation stored correctly at -80°C.[6] 2. Increase the amount of membrane protein per well.[8] 3. Verify radioligand concentration and specific activity. Use a fresh stock if necessary. 4. Determine the time to reach equilibrium by running a kinetic association experiment. |
| Poor Reproducibility Between Replicates | 1. Inaccurate pipetting. 2. Inconsistent washing. 3. Membrane preparation not homogenous. 4. Temperature fluctuations during incubation. | 1. Calibrate pipettes. Use reverse pipetting for viscous solutions. 2. Ensure the vacuum manifold provides even pressure and that all wells are washed for the same duration. 3. Vortex the membrane preparation thoroughly before aliquoting into the assay plate. 4. Use a calibrated incubator and ensure even heat distribution across the plate. |
| IC50 Value Differs from Literature | 1. Incorrect radioligand concentration used in the Cheng-Prusoff equation. 2. Assay has not reached equilibrium. 3. Differences in assay conditions (buffer, temperature, receptor source). | 1. Accurately determine the free radioligand concentration in your assay. 2. Ensure incubation is long enough for the competitor to displace the radioligand and reach equilibrium. 3. Standardize your protocol to match literature conditions as closely as possible or establish your own baseline with known reference compounds. |
Quantitative Data: Binding Affinities of 5-HT3 Antagonists
The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki) or pKi (-log Ki). A lower Ki value indicates a higher binding affinity. The following table compares the binding affinities of this compound and other common 5-HT3 receptor antagonists.
| Compound | pKi | Reference |
| This compound (YM060) | 10.48 | |
| Granisetron | 9.15 | |
| Ondansetron | 8.70 |
Note: pKi values are derived from radioligand displacement studies using [3H]GR65630 on rat cortical membranes. Affinity values can vary based on experimental conditions, tissue source, and radioligand used.
Experimental Protocols
This section provides a detailed methodology for a standard competitive filtration-based radioligand binding assay for the 5-HT3 receptor.
1. Membrane Preparation
This protocol is for preparing membranes from cultured cells (e.g., HEK293) stably expressing the human 5-HT3 receptor.
-
Reagents:
-
Ice-cold Lysis Buffer: 50mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, pH 7.4.
-
Protease Inhibitor Cocktail.
-
Cryoprotectant Buffer: Lysis buffer with 10% sucrose.
-
-
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in 20 volumes of ice-cold Lysis Buffer containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.
-
Resuspend the final pellet in Cryoprotectant Buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.[6]
-
2. Competitive Binding Assay Protocol
-
Reagents:
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: e.g., [3H]Granisetron or [3H]GR65630 at a fixed concentration (typically at or below its Kd).
-
Unlabeled Competitor: this compound (or other test compounds) in serial dilutions.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known 5-HT3 antagonist like unlabeled Granisetron.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Set up a 96-well plate. Add reagents to each well in triplicate in the following order:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Control OR 50 µL of unlabeled competitor dilution.
-
50 µL of Radioligand solution.
-
150 µL of thawed and homogenized membrane preparation (e.g., 50-120 µg protein).[8]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration onto a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters 4-5 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate for at least 30 minutes at 50°C.
-
Add scintillation cocktail to each well and count the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).[3]
-
Plot the percent specific binding against the log concentration of the competitor (this compound).
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Mandatory Visualizations
Diagram 1: 5-HT3 Receptor Signaling Pathway
Caption: Simplified pathway of 5-HT3 receptor activation and antagonism by this compound.
Diagram 2: Experimental Workflow for Competitive Binding Assay
Caption: Step-by-step workflow for a filtration-based competitive binding assay.
Diagram 3: Troubleshooting Logic for High Non-Specific Binding
Caption: A decision tree to troubleshoot high non-specific binding in assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of serotonin (5-HT3) receptor antagonists in patients undergoing surgery: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
Technical Support Center: Addressing Ramosetron's Potential for Non-Specific Binding in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential non-specific binding of ramosetron in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1] Its primary mechanism of action is to block the activity of 5-HT3 receptors, which are ligand-gated ion channels located on neurons in the central and peripheral nervous systems.[2] By inhibiting these receptors, this compound is effective in the treatment of nausea and vomiting, particularly that induced by chemotherapy, as well as diarrhea-predominant irritable bowel syndrome (IBS-D).[3][4]
Q2: How selective is this compound for the 5-HT3 receptor?
Pharmacological studies have demonstrated that this compound exhibits high affinity and selectivity for the 5-HT3 receptor. One study reported that its affinities for other receptors, transporters, ion channels, and enzymes were negligible, indicating a low potential for off-target binding at therapeutic concentrations.[1]
Q3: What is non-specific binding and why is it a concern in assays involving this compound?
Non-specific binding refers to the interaction of a compound, such as this compound, with components in an assay system other than its intended target (the 5-HT3 receptor). This can include binding to plasticware, other proteins, or lipids in the sample.[5] High non-specific binding can lead to inaccurate experimental results by increasing background noise and reducing the signal-to-noise ratio, which can mask the true specific binding to the receptor.[6]
Q4: What properties of a small molecule like this compound might contribute to non-specific binding?
The physicochemical properties of a small molecule can influence its propensity for non-specific binding. For indole derivatives like this compound, lipophilicity (the tendency to dissolve in fats, oils, and lipids) can be a contributing factor.[7][8] Highly lipophilic compounds may partition into cell membranes or bind to hydrophobic surfaces, leading to increased non-specific interactions.
Troubleshooting Guide: High Non-Specific Binding in this compound Assays
This guide provides a step-by-step approach to identifying and mitigating high non-specific binding in assays involving this compound.
Step 1: Initial Assessment and Identification of High Non-Specific Binding
Issue: You observe a high signal in your negative control or non-specific binding wells, leading to a low signal-to-noise ratio.
Action:
-
Confirm the Issue: Run a control experiment with your labeled ligand (e.g., radiolabeled serotonin or a fluorescent analog) in the presence of a high concentration of unlabeled this compound (typically 100- to 1000-fold higher than the labeled ligand concentration). The remaining signal represents non-specific binding. If this signal is a significant portion of your total binding signal, you have a non-specific binding issue.
-
Review Assay Components: Systematically evaluate each component of your assay for potential contributions to non-specific binding.
Step 2: Optimizing Assay Buffer Conditions
Issue: The composition of your assay buffer may be promoting non-specific interactions.
| Parameter | Recommended Action | Rationale |
| pH | Optimize the pH of the assay buffer. For 5-HT3 receptor binding, a physiological pH between 7.0 and 8.0 is generally recommended. | Suboptimal pH can alter the charge of this compound or interacting surfaces, promoting electrostatic non-specific binding. |
| Ionic Strength | Increase the ionic strength of the buffer by adding salts like NaCl (e.g., 100-150 mM). | Shields electrostatic interactions that can contribute to non-specific binding. |
| Detergents | Add a low concentration (e.g., 0.01% to 0.1%) of a non-ionic detergent such as Tween-20 or Triton X-100 to the buffer. | Detergents can help to reduce hydrophobic interactions between this compound and plasticware or other surfaces. |
| Blocking Agents | Include a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in your assay buffer. | BSA can coat the surfaces of the assay plate and other components, reducing the sites available for non-specific binding.[5] |
Step 3: Modifying Experimental Procedures
Issue: The experimental workflow itself may be contributing to high background.
| Parameter | Recommended Action | Rationale |
| Incubation Time | Optimize the incubation time to reach equilibrium for specific binding without allowing excessive time for non-specific interactions to occur. | Shorter incubation times may reduce non-specific binding, but ensure sufficient time for specific binding to reach a steady state. |
| Washing Steps | Increase the number and stringency of wash steps after incubation. Use a wash buffer that may contain a low concentration of detergent. | Thorough washing is crucial to remove unbound and non-specifically bound this compound. |
| Assay Plates | Use low-binding assay plates. | Specially treated plates can significantly reduce the non-specific binding of small molecules to the plastic surface. |
| Filtration Assays | If using a filtration-based assay, pre-soak the filters in a buffer containing a blocking agent. | This helps to saturate non-specific binding sites on the filter membrane.[5] |
Key Experimental Protocols
Protocol 1: Competition Binding Assay to Determine this compound Affinity and Specificity
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the 5-HT3 receptor
-
Radiolabeled ligand (e.g., [3H]-Granisetron)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
96-well plates
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radiolabeled ligand, and assay buffer.
-
Non-Specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of a known 5-HT3 antagonist (e.g., 10 µM ondansetron).
-
Competition: Membrane preparation, radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of unlabeled this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Protocol 2: Saturation Binding Assay to Characterize Receptor Density and Affinity
This protocol is used to determine the density of 5-HT3 receptors (Bmax) in a given preparation and the dissociation constant (Kd) of a radiolabeled ligand.
Materials:
-
Same as Protocol 1, excluding unlabeled this compound.
Procedure:
-
Prepare serial dilutions of the radiolabeled ligand in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation and varying concentrations of the radiolabeled ligand.
-
Non-Specific Binding: Membrane preparation, varying concentrations of the radiolabeled ligand, and a high concentration of a known 5-HT3 antagonist.
-
-
Follow steps 3-7 from Protocol 1.
-
Plot the specific binding against the concentration of the radiolabeled ligand.
-
Analyze the data using non-linear regression to fit to a one-site binding model to determine the Bmax and Kd values.
Visualizations
Caption: 5-HT3 Receptor Signaling Pathway.
References
- 1. Evaluation of the pharmacological profile of this compound, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Ramosetron in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to improve the oral bioavailability of Ramosetron in animal models.
Disclaimer: Direct, peer-reviewed studies detailing the successful enhancement of oral this compound bioavailability in animal models using advanced formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or Niosomes are limited in the public domain. The following guidance is based on established principles of pharmaceutical formulation, data from analogous drug molecules, and related research on this compound. The experimental protocols are provided as representative examples and would require optimization for this compound-specific formulations.
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of this compound a concern?
This compound hydrochloride has a reported oral bioavailability of approximately 50% due to significant first-pass metabolism in the liver[1][2]. This means a substantial portion of the orally administered drug is metabolized before it reaches systemic circulation, potentially leading to variability in therapeutic efficacy.
2. What are the primary strategies to improve the oral bioavailability of this compound?
The main strategies focus on either bypassing first-pass metabolism or enhancing the absorption of the drug from the gastrointestinal (GI) tract. Key approaches include:
-
Formulation into advanced drug delivery systems:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance the solubility and absorption of lipophilic drugs and can promote lymphatic uptake, which bypasses the liver[3][4][5].
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can protect the drug from degradation in the GI tract, improve its uptake by intestinal cells, and potentially facilitate lymphatic transport[6][7][8].
-
Niosomes: These are vesicular systems made of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and absorption[9][10][11].
-
-
Inhibition of efflux pumps: this compound has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter in the intestines that pumps the drug back into the GI lumen, reducing its net absorption[12][13]. Co-administration with a P-gp inhibitor could therefore increase its bioavailability.
-
Alternative routes of administration: While not an oral strategy, developing formulations for routes like transdermal delivery can completely avoid first-pass metabolism, as demonstrated in a study with a this compound transdermal patch[1][2].
3. Are there any animal studies demonstrating enhanced bioavailability of this compound with novel formulations?
A study involving a transdermal patch of this compound hydrochloride in rats showed a 3.5-fold increase in relative bioavailability compared to oral administration of a drug suspension[1]. This highlights the significant impact of bypassing first-pass metabolism. While this is not an oral formulation, it underscores the potential for bioavailability enhancement.
Troubleshooting Guides and Experimental Protocols
Strategy 1: Self-Emulsifying Drug Delivery Systems (SEDDS)
Potential Issue: Poor self-emulsification or precipitation of this compound upon dilution in the GI tract.
Troubleshooting Steps:
-
Optimize excipient selection: The solubility of this compound in various oils, surfactants, and co-surfactants should be systematically evaluated. A pseudo-ternary phase diagram is essential to identify the optimal ratios of these components that form a stable and efficient self-emulsifying region.
-
Adjust surfactant-to-oil ratio: A higher surfactant concentration generally leads to smaller and more stable nanoemulsions. However, excessive surfactant can cause GI irritation.
-
Incorporate a co-surfactant/co-solvent: This can improve the spontaneity of emulsification and the solubilizing capacity of the formulation for this compound.
Hypothetical Experimental Protocol for this compound SEDDS Preparation
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capmul MCM, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant in which this compound has the highest solubility.
-
Prepare various formulations with different ratios of these three components.
-
Visually observe the self-emulsification process and droplet size upon dilution with an aqueous phase to identify the optimal self-nanoemulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimized ratio from the phase diagram.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (if necessary) and vortex until a clear, homogenous solution is obtained.
-
-
Characterization:
-
Assess the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion after dilution.
-
Determine the drug content and loading efficiency.
-
Strategy 2: Solid Lipid Nanoparticles (SLNs)
Potential Issue: Low drug entrapment efficiency and drug expulsion during storage.
Troubleshooting Steps:
-
Lipid selection: Choose a lipid in which this compound has good solubility but also one that forms a stable crystalline structure to prevent drug leakage. A mixture of lipids can sometimes create imperfections in the crystal lattice, allowing for higher drug loading.
-
Surfactant optimization: The type and concentration of surfactant are critical for stabilizing the nanoparticles and preventing aggregation.
-
Homogenization parameters: Optimize the pressure and number of cycles during high-pressure homogenization to achieve the desired particle size and entrapment efficiency.
Hypothetical Experimental Protocol for this compound SLN Preparation
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Dissolve this compound and a solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate) by heating to 5-10°C above the lipid's melting point.
-
Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in double-distilled water and heat to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the pre-emulsion to a high-pressure homogenizer for several cycles at an optimized pressure.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential.
-
Determine the entrapment efficiency and drug loading.
-
Analyze the crystallinity using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Strategy 3: Niosomes
Potential Issue: Instability of vesicles, leading to aggregation, fusion, or drug leakage.
Troubleshooting Steps:
-
Surfactant and cholesterol ratio: The ratio of non-ionic surfactant (e.g., Span 60, Tween 60) to cholesterol is crucial for vesicle stability. Cholesterol modulates the fluidity of the bilayer.
-
Hydration medium: The pH and ionic strength of the aqueous medium used for hydration can affect the stability and entrapment efficiency of the niosomes.
-
Storage conditions: Store niosomal dispersions at a controlled temperature (e.g., 4°C) to minimize aggregation and drug leakage.
Hypothetical Experimental Protocol for this compound Niosome Preparation
-
Preparation of the Niosomal Film:
-
Dissolve the non-ionic surfactant (e.g., Span 60) and cholesterol in a volatile organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.
-
Add this compound to the organic solvent mixture and dissolve.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a controlled temperature above the gel-liquid transition temperature of the surfactant. This will form a multilamellar vesicle suspension.
-
-
Size Reduction (Optional):
-
To obtain smaller, more uniform vesicles, the niosomal suspension can be sonicated or subjected to extrusion through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Separate the unentrapped drug from the niosomes by dialysis or centrifugation.
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential.
-
Calculate the entrapment efficiency.
-
Examine the morphology using transmission electron microscopy (TEM).
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic data from a study on a this compound transdermal patch in rats, which demonstrates the potential for bioavailability enhancement by avoiding first-pass metabolism.
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL/h) | Relative Bioavailability (%) | Reference |
| Oral Suspension | Rat | 41.43 ± 2.9 | 0.4 ± 0.2 | 123.98 ± 19.43 | 100 | [1] |
| Transdermal Patch | Rat | 29.98 ± 1.99 | 3.0 ± 0.6 | 458.09 ± 28.8 | ~350 | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound oral absorption and first-pass metabolism pathway.
Caption: Mechanism of bioavailability enhancement by nanocarriers.
Caption: General experimental workflow for in vivo bioavailability studies.
References
- 1. nveo.org [nveo.org]
- 2. nveo.org [nveo.org]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Current advances in niosomes applications for drug delivery and cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Characterization of Mixed Niosomes for Oral Delivery Using Candesartan Cilexetil as a Model Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niosome: A future of targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contribution of P-glycoprotein to efflux of this compound, a 5-HT3 receptor antagonist, across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Optimizing Ramosetron Dose-Response Curves: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in-vitro experiments involving ramosetron dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in in-vitro experiments?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.[3] In in-vitro assays, this compound competitively binds to the 5-HT3 receptor, preventing serotonin from binding and activating the channel, thereby inhibiting the downstream signaling cascade.
Q2: Which cell lines are suitable for in-vitro this compound experiments?
A2: Cell lines endogenously expressing the 5-HT3 receptor or those stably transfected with the 5-HT3A receptor subunit are commonly used. Suitable cell lines include:
-
HEK293 cells: Human Embryonic Kidney cells are a common choice for stable expression of recombinant 5-HT3 receptors.[4][5]
-
CHO-K1 cells: Chinese Hamster Ovary cells are also widely used for stable transfection of 5-HT receptors.[6][7]
-
SH-SY5Y cells: A human neuroblastoma cell line that endogenously expresses 5-HT3 receptors.[8]
-
HT-29 cells: A human colon adenocarcinoma cell line that has been shown to express 5-HT3 receptors.[9][10]
Q3: How should I prepare a stock solution of this compound hydrochloride for in-vitro experiments?
A3: this compound hydrochloride is soluble in water and DMSO. A common method for preparing a stock solution is to dissolve it in sterile, distilled water or a suitable buffer like PBS.[11][12] For example, a 1 mg/mL stock solution can be prepared and then further diluted to the desired working concentrations in the assay buffer.[13] It is recommended to prepare fresh dilutions for each experiment to ensure accuracy and avoid degradation.[14]
Q4: What is a typical concentration range for generating a this compound dose-response curve in vitro?
A4: The effective concentration range for this compound in in-vitro experiments can vary depending on the cell line, receptor expression level, and the specific assay being performed. Based on its high affinity for the 5-HT3 receptor, a starting concentration range could be from 1 picomolar (1 pM) to 1 micromolar (1 µM). Pilot experiments are recommended to determine the optimal concentration range for your specific experimental setup.
Q5: What is Schild analysis and why is it important for characterizing this compound's antagonist activity?
A5: Schild analysis is a pharmacological method used to determine the dissociation constant (KB) of a competitive antagonist, like this compound.[15][16] It involves generating agonist (e.g., serotonin) dose-response curves in the presence of increasing concentrations of the antagonist (this compound). A Schild plot is then constructed, which should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 value is a measure of the antagonist's affinity for the receptor.[17]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Dose-Response Curves
| Potential Cause | Solution |
| Inconsistent Cell Health and Density | Ensure cells are in a logarithmic growth phase with high viability (>95%) before plating. Use a consistent cell seeding density for all experiments. |
| This compound Solution Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution. Protect solutions from light.[13][14] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions and additions. For low volume additions, consider using automated liquid handlers if available. |
| Inconsistent Incubation Times | Standardize all incubation times precisely for ligand binding, cell stimulation, and washes. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with buffer/media to create a humidity barrier. |
Issue 2: No or Weak Response to Serotonin (Agonist)
| Potential Cause | Solution |
| Low 5-HT3 Receptor Expression | Verify receptor expression levels in your cell line using techniques like Western blot, qPCR, or a saturation binding assay with a radiolabeled ligand. If expression is low, consider using a cell line with higher expression or re-transfecting.[9][10] |
| Degraded Serotonin Solution | Prepare fresh serotonin solutions for each experiment. Serotonin can oxidize, especially when exposed to light and air. |
| Receptor Desensitization | Minimize the pre-incubation time with serotonin. For some assays, a rapid addition and reading protocol may be necessary. |
| Incorrect Assay Buffer Composition | Ensure the buffer composition (pH, ionic strength) is optimal for 5-HT3 receptor function. |
Issue 3: Inconsistent or Unexpected this compound Potency (IC50/pA2)
| Potential Cause | Solution |
| Incorrect Agonist Concentration in Schild Analysis | Use an agonist concentration that gives a submaximal response (e.g., EC50 or EC80) to ensure a competitive shift can be accurately measured. |
| Non-Equilibrium Conditions | Ensure that both the agonist and this compound have reached equilibrium with the receptor before measuring the response. This may require optimizing incubation times. |
| Off-Target Effects | At very high concentrations, this compound might exhibit off-target effects. Ensure the concentration range used is appropriate for selective 5-HT3 receptor antagonism. If off-target effects are suspected, test this compound in a cell line lacking the 5-HT3 receptor. |
| Ligand Depletion | At very low concentrations, this compound may bind to plasticware. Using low-binding plates and tubes can help mitigate this issue. |
Experimental Protocols
Radioligand Binding Assay for this compound (Competitive Binding)
This protocol is designed to determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes from a cell line expressing 5-HT3 receptors (e.g., HEK293-5HT3A)
-
Radioligand: [³H]-Granisetron or another suitable 5-HT3 receptor antagonist radioligand
-
Unlabeled competitor: Serotonin or a known 5-HT3 receptor antagonist
-
This compound hydrochloride
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from your 5-HT3 expressing cell line. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + Radioligand + Binding Buffer
-
Non-specific Binding (NSB): Cell membranes + Radioligand + high concentration of unlabeled competitor (e.g., 10 µM serotonin)
-
This compound Competition: Cell membranes + Radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Imaging Assay
This protocol measures the ability of this compound to inhibit serotonin-induced calcium influx in cells expressing 5-HT3 receptors.
Materials:
-
5-HT3 receptor-expressing cells (e.g., CHO-K1-5HT3A)
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Serotonin
-
This compound hydrochloride
-
Fluorescence microplate reader or fluorescence microscope with a fast image acquisition system.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate at 37°C for 30-60 minutes.
-
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
This compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration of serotonin (e.g., EC80) to all wells simultaneously using an automated injector.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after serotonin addition.
-
Normalize the response to the baseline fluorescence.
-
Plot the percentage of inhibition of the serotonin response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the effect of this compound on serotonin-induced ion currents in single cells expressing 5-HT3 receptors.
Materials:
-
5-HT3 receptor-expressing cells (e.g., HEK293-5HT3A)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2 with CsOH.
-
Serotonin
-
This compound hydrochloride
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Perfuse the cell with the external solution.
-
Apply a brief pulse of serotonin (e.g., 10 µM for 2 seconds) to elicit an inward current.
-
After the current returns to baseline, co-apply serotonin with varying concentrations of this compound.
-
-
Data Acquisition and Analysis:
-
Record the peak amplitude of the serotonin-induced current in the absence and presence of this compound.
-
Plot the percentage of inhibition of the current amplitude against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
For Schild analysis, apply a fixed concentration of this compound and generate a full serotonin dose-response curve. Repeat for several concentrations of this compound.
-
Mandatory Visualizations
Caption: 5-HT3 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Generating a this compound Dose-Response Curve.
Caption: Troubleshooting Decision Tree for In-Vitro this compound Experiments.
References
- 1. Receptor-Ligand Binding Assays [labome.com]
- 2. 5-HT3 receptors induce rises in cytosolic and nuclear calcium in NG108-15 cells via calcium-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The properties of 5-HT3 receptors in clonal cell lines studied by patch-clamp techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A database and deep learning toolbox for noise-optimized, generalized spike inference from calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning | Semantic Scholar [semanticscholar.org]
- 13. Optimization of a GCaMP Calcium Indicator for Neural Activity Imaging | Journal of Neuroscience [jneurosci.org]
- 14. Optimization of a GCaMP calcium indicator for neural activity imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 17. db.cngb.org [db.cngb.org]
Challenges and solutions in long-term stability testing of Ramosetron
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the long-term stability testing of Ramosetron.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound sample is showing significant degradation during long-term stability studies. What are the most likely causes?
A1: Significant degradation of this compound during long-term stability studies is often attributed to its susceptibility to certain environmental factors. The primary degradation pathways for this compound hydrochloride are hydrolysis (under acidic and basic conditions), oxidation, and photolysis.[1][2][3] Base hydrolysis and oxidative degradation have been identified as the most drastic degradation pathways.[1][2] It is crucial to ensure that the storage conditions for your long-term stability study are carefully controlled to minimize exposure to light and reactive oxygen species. Additionally, the pH of your formulation should be optimized to avoid acidic or basic environments. This compound is reported to be stable in neutral aqueous conditions.[1]
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if these are degradants?
A2: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. To confirm that these are degradants, you should perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions such as acid, base, oxidation, heat, and light to generate degradation products.[1][4] By comparing the retention times of the peaks from your stability sample with those from the forced degradation study, you can identify the degradants. A well-developed stability-indicating HPLC method should be able to resolve the main drug peak from all potential degradation product peaks.[4][5]
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?
A3: Based on its degradation profile, this compound should be stored in a well-closed container, protected from light, at a controlled room temperature or under refrigeration.[6][7] Studies have shown that this compound, when mixed with other drugs in 0.9% sodium chloride injection, remains stable for up to 14 days at 4°C or 25°C when protected from light.[6][7] For long-term storage as a pure substance or in a formulation, it is critical to protect it from exposure to high humidity, extreme pH conditions, and light.
Q4: How do I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. The development and validation of such a method for this compound typically involves the following steps:
-
Mobile Phase Optimization: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[4][5] The pH of the buffer and the ratio of the solvents should be optimized to achieve good separation between this compound and its degradants.
-
Wavelength Selection: The detection wavelength is typically set around 302 nm or 210 nm.[1][4]
-
Forced Degradation Studies: As mentioned in Q2, perform forced degradation to generate degradants and ensure the method can separate them from the parent drug.
-
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[5][8]
Q5: My this compound solution is showing a change in color and pH over time. Is this related to degradation?
A5: Yes, a change in color or pH can be an indicator of chemical instability and degradation. While visual inspection and pH measurement are part of routine stability testing, they should be complemented by a stability-indicating analytical method like HPLC to quantify the extent of degradation.[6][7] Studies on the compatibility of this compound with other drugs have shown that stable admixtures exhibit no significant changes in color, turbidity, or pH.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of this compound hydrochloride.
Table 1: Degradation of this compound Hydrochloride under Various Stress Conditions [1]
| Stress Condition | Reagent/Exposure | Temperature | Duration | % Degradation |
| Acid Hydrolysis | 0.5N HCl | 70°C | 7 days | 10.2% |
| 1.0N HCl | 70°C | 7 days | 15.8% | |
| 2.0N HCl | 70°C | 7 days | 19.5% | |
| Base Hydrolysis | 0.1N NaOH | 60°C | 2 days | 20.9% |
| Oxidation | 3% H₂O₂ | Room Temp | 1 hour | 57.9% |
| 3% H₂O₂ | Room Temp | 2 hours | 61.7% | |
| 3% H₂O₂ | Room Temp | 3 hours | 73.3% | |
| Photodegradation | Solid State | N/A | 3.6 million lux fluorescent light & 600 watts hour/m² UV light | 6.6% |
| Aqueous | Purified Water | 60°C | 21 days | No degradation |
Table 2: Degradation Kinetics of this compound Hydrochloride in 0.1N NaOH [9][10]
| Temperature | Reaction Rate Constant (k) - First Order | Half-life (t₁/₂) | Shelf-life (t₉₀) | Activation Energy (Ea) |
| 60°C | -1.05 x 10⁻² s⁻¹ | - | - | 10.05 kcal/mol |
| 70°C | -1.60 x 10⁻² s⁻¹ | - | - | |
| 80°C | -2.70 x 10⁻² s⁻¹ | - | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Hydrochloride [1][6]
This protocol outlines the general procedure for conducting a forced degradation study on this compound hydrochloride.
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol) at a concentration of 1.0 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1N, 1N, and 2N HCl separately.
-
Reflux the solutions at 70°C for 7 days.
-
After the specified time, cool the solutions and neutralize them with an appropriate concentration of NaOH.
-
Dilute the samples with the mobile phase to a final concentration of 0.2 mg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH.
-
Keep the solution at 60°C for 2 days.
-
After the specified time, cool the solution and neutralize it with an appropriate concentration of HCl.
-
Dilute the sample with the mobile phase to a final concentration of 0.2 mg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature in the dark for 1, 2, and 3 hours.
-
After each time point, dilute the sample with the mobile phase to a final concentration of 0.2 mg/mL for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid drug substance to a combination of fluorescent light (e.g., 3.6 million lux hours) and UV light (e.g., 600 watt hours/m²).
-
After exposure, dissolve a portion of the sample in the mobile phase to achieve a final concentration of 0.2 mg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid drug substance in an oven at a specified high temperature (e.g., 80°C) for a defined period.
-
After exposure, dissolve a portion of the sample in the mobile phase to achieve a final concentration of 0.2 mg/mL for HPLC analysis.
-
-
HPLC Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for long-term stability testing.
Caption: A logical guide for troubleshooting unexpected degradation.
References
- 1. banglajol.info [banglajol.info]
- 2. [PDF] Studies of Stress Degradation of this compound Hydrochloride, a 5-HT3 Antagonist | Semantic Scholar [semanticscholar.org]
- 3. Studies of Stress Degradation of this compound Hydrochloride, a 5-HT3 Antagonist | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method development and validation for this compound HCl stability. [wisdomlib.org]
- 6. Physical compatibility and chemical stability of dezocine and this compound in 0.9% sodium chloride injection for patient-controlled analgesia administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Compatibility of this compound with Midazolam in 0.9% Sodium Chloride Injection for Postoperative Nausea and Vomiting Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dujps.com [dujps.com]
- 10. Studies of Degradation Kinetics of a 5-HT3 Antagonist, this compound Hydrochloride: Effects of Temperature | Semantic Scholar [semanticscholar.org]
Identifying and mitigating matrix effects in Ramosetron bioanalysis
Technical Support Center: Ramosetron Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for identifying and mitigating matrix effects during the bioanalysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound bioanalysis?
A1: The matrix effect is the alteration of ionization efficiency (either suppression or enhancement) of this compound by co-eluting, undetected components present in the biological sample matrix (e.g., plasma, serum, urine).[1][2][3] These interfering components can be endogenous substances like phospholipids and salts, or exogenous substances such as anticoagulants or co-administered drugs.[1][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the bioanalytical method, potentially leading to erroneous quantitative results.[1][4]
Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) susceptible to matrix effects?
A2: LC-MS/MS, particularly with electrospray ionization (ESI), is highly susceptible to matrix effects.[2] The ESI process involves the formation of charged droplets and subsequent solvent evaporation to produce gas-phase ions. Co-eluting matrix components can interfere with this process by altering the droplet's surface tension and viscosity or by competing with the analyte (this compound) for ionization, leading to signal suppression or enhancement.
Q3: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A3: Regulatory agencies require that the potential impact of the biological matrix be thoroughly evaluated during method validation to ensure the reliability of the generated data.[5] This involves demonstrating the selectivity, accuracy, and precision of the method in the presence of matrix components.[6][7] Specific experiments, such as assessing the matrix factor from at least six different sources of the biological matrix, are often required.[1]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
A4: A SIL-IS is the most effective tool to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[8] However, it may not completely eliminate the issue.[5] If the matrix effect is severe, it can suppress the signal of both the analyte and the SIL-IS to a point where sensitivity is compromised.[9] Therefore, it is always best to minimize matrix effects through optimized sample preparation and chromatography first.[4]
Troubleshooting Guide
Issue 1: Poor reproducibility and inconsistent results across different sample lots.
-
Question: My calibration curves are acceptable, but I'm seeing high variability (%CV) in my quality control (QC) samples, especially when using plasma from different subjects. What could be the cause?
-
Answer: This is a classic sign of a differential matrix effect. The composition of biological matrices can vary significantly between individuals, leading to different degrees of ion suppression or enhancement for your analyte, this compound.
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment using at least six different lots of blank plasma.[1] Calculate the matrix factor (MF) and the IS-normalized MF for each lot (see Table 1 for calculation). A %CV greater than 15% for the IS-normalized MF indicates a significant and variable matrix effect that needs to be addressed.
-
Improve Sample Cleanup: Your current sample preparation method may not be sufficiently removing interfering components like phospholipids. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][10]
-
Optimize Chromatography: Modify your LC method to improve the separation between this compound and the interfering matrix components.[4] This could involve using a different column, adjusting the mobile phase gradient, or employing techniques like hydrophilic interaction liquid chromatography (HILIC).
-
-
Issue 2: Low signal intensity or poor sensitivity for this compound.
-
Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for this compound. My instrument is tuned correctly, but the signal response is very low. Could this be a matrix effect?
-
Answer: Yes, significant ion suppression is a common cause of poor sensitivity in LC-MS/MS bioanalysis.[2][3] Endogenous matrix components, particularly phospholipids, are often the culprits.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This qualitative test can help identify regions in your chromatogram where ion suppression occurs. Infuse a standard solution of this compound post-column while injecting an extracted blank matrix sample. A dip in the baseline signal indicates co-elution of interfering components.[8]
-
Change Sample Preparation: If the suppression zone coincides with this compound's retention time, your sample cleanup is inadequate. Protein precipitation is known to leave significant amounts of phospholipids in the extract.[10] Implementing an SPE method with a wash step designed to remove phospholipids can dramatically improve sensitivity.[9]
-
Modify Chromatographic Conditions: Adjust your LC gradient to shift the retention time of this compound away from the region of ion suppression.
-
Consider a Different Ionization Source: ESI is more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[2] If your analyte is compatible, switching to APCI could mitigate the suppression and improve the signal.[1]
-
-
Issue 3: Inaccurate results (bias) in QC samples.
-
Question: My high-concentration QC samples are consistently showing a negative bias (lower than nominal concentration), while my low QCs are accurate. What could explain this?
-
Answer: This suggests a concentration-dependent matrix effect. The interfering components in the matrix may have a more pronounced effect on the ionization of this compound at higher concentrations.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor at Different Concentrations: Assess the matrix factor at low and high QC concentration levels.[1] If the IS-normalized MF is significantly different between the two levels, it confirms a concentration-dependent effect.
-
Dilute the Sample: A simple and effective strategy can be to dilute the sample with a clean solvent (e.g., mobile phase).[8] This reduces the concentration of both the analyte and the interfering matrix components, often minimizing the matrix effect. Ensure the diluted concentration is still well above your LLOQ.
-
Re-evaluate the Internal Standard: Ensure your internal standard is closely tracking the analyte's behavior across the entire concentration range. If using an analog IS, its ionization might not be affected by the matrix in the same way as this compound at high concentrations. A stable isotope-labeled IS is always the preferred choice.[8]
-
-
Quantitative Data on Matrix Effect Assessment
The matrix effect is quantified by calculating the Matrix Factor (MF). The goal is to achieve an IS-normalized MF close to 1.0 with a coefficient of variation (%CV) of ≤15%.
Table 1: Calculation and Interpretation of Matrix Factor (MF)
| Parameter | Formula | Ideal Value | Interpretation |
|---|---|---|---|
| Analyte MF | (Peak response of analyte in post-extraction spiked sample) / (Peak response of analyte in neat solution) | 0.8 - 1.2 | A value < 1 indicates ion suppression. A value > 1 indicates ion enhancement.[1] |
| IS MF | (Peak response of IS in post-extraction spiked sample) / (Peak response of IS in neat solution) | 0.8 - 1.2 | Indicates the matrix effect on the internal standard. |
| IS-Normalized MF | (Analyte MF) / (IS MF) | 0.85 - 1.15 | A value close to 1.0 indicates that the IS effectively compensates for the matrix effect on the analyte.[1] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Objective: A rapid method for removing the majority of proteins from plasma samples.
-
Methodology:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard (IS) working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.[11]
-
Vortex vigorously for 1-2 minutes to ensure complete mixing and protein denaturation.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.[13]
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Objective: To isolate this compound from the biological matrix based on its partitioning between two immiscible liquid phases, providing a cleaner extract than PPT.
-
Methodology:
-
Pipette 200 µL of plasma sample into a glass tube.
-
Add 20 µL of the IS working solution and vortex.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the sample pH and ensure this compound is in its non-ionized form.
-
Add 1.5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[12]
-
Vortex for 5 minutes to facilitate the extraction of this compound into the organic layer.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
-
Protocol 3: Solid-Phase Extraction (SPE)
-
Objective: A highly selective method for sample cleanup that can effectively remove salts, proteins, and phospholipids.
-
Methodology:
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of the plasma sample (pre-treated with IS) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences. A second wash with a stronger organic solvent can be used to remove phospholipids.
-
Elution: Elute this compound and the IS from the cartridge using 1 mL of methanol or an appropriate elution solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.
-
Visualizations
Caption: Workflow for this compound bioanalysis highlighting key stages for matrix effect mitigation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. eijppr.com [eijppr.com]
- 5. ovid.com [ovid.com]
- 6. simbecorion.com [simbecorion.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Population pharmacokinetics and prophylactic anti‐emetic efficacy of this compound in surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Ramosetron and Ondansetron in Chemotherapy-Induced Nausea and Vomiting (CINV) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of two prominent 5-HT3 receptor antagonists, Ramosetron and Ondansetron, in animal models of chemotherapy-induced nausea and vomiting (CINV). While direct head-to-head preclinical studies are limited, this document synthesizes available data on their individual performance, pharmacological properties, and the underlying mechanisms of action.
Comparative Efficacy in Preclinical CINV Models
The following table summarizes key pharmacological attributes and findings from preclinical and clinical studies that inform a comparative understanding of their efficacy. This compound generally exhibits a higher binding affinity for the 5-HT3 receptor and a longer duration of action compared to Ondansetron.[1][2][3]
| Parameter | This compound | Ondansetron | References |
| Mechanism of Action | Selective 5-HT3 receptor antagonist | Selective 5-HT3 receptor antagonist | [4] |
| 5-HT3 Receptor Affinity | Higher affinity than ondansetron | High affinity | [1][2][3] |
| Half-life | Longer half-life (approx. 9 hours) | Shorter half-life (approx. 3.5-5.5 hours) | [5] |
| Preclinical Efficacy (General) | Shown in pharmacological assays to inhibit cisplatin-induced emesis. | Effectively antagonizes cisplatin-induced emesis in ferrets. | [1][6][7] |
| Clinical Efficacy in CINV | At least as effective as other setrons, with significantly higher efficacy in the delayed phase (6-48h). | Effective in controlling acute CINV. | [1] |
Experimental Protocols: Cisplatin-Induced Emesis in Ferrets
A standard preclinical model to evaluate the efficacy of antiemetic drugs is the cisplatin-induced emesis model in ferrets. The following protocol is a representative example synthesized from various studies.
1. Animal Model:
-
Species: Male ferrets (Mustela putorius furo) are commonly used.
2. Acclimatization:
-
Animals are individually housed and allowed to acclimate to the laboratory conditions for at least one week prior to the experiment. They are provided with standard food and water ad libitum.
3. Induction of Emesis:
-
Chemotherapeutic Agent: Cisplatin is used to induce emesis.
-
Dosage and Administration: A single intraperitoneal (i.p.) injection of cisplatin at a dose of 5-10 mg/kg is administered.[7]
4. Drug Administration:
-
Test Compounds: this compound or Ondansetron are administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) routes.
-
Dosing: Doses for Ondansetron in ferret models have ranged from 0.5 to 5 mg/kg.[7] Specific preclinical dosing for this compound in this model is less frequently reported in publicly available literature.
-
Timing: The antiemetic agents are usually administered 30 minutes to 1 hour before the cisplatin injection.
5. Observation and Data Collection:
-
Observation Period: Ferrets are observed for emetic responses for a period of 24 to 72 hours following cisplatin administration to assess both acute and delayed phases of emesis.
-
Parameters Measured: The primary endpoints are the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content). The latency to the first emetic episode is also recorded.
6. Data Analysis:
-
The mean number of retches and vomits in the drug-treated groups are compared to a vehicle-treated control group. The percentage reduction in emetic episodes is calculated to determine the efficacy of the antiemetic agent.
Visualizing the Mechanisms and Workflow
To better understand the underlying biological pathways and the experimental process, the following diagrams have been generated.
Caption: CINV Signaling Pathway.
Caption: Preclinical CINV Experimental Workflow.
References
- 1. This compound, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin mechanisms in chemotherapy-induced emesis in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ramosetron and Granisetron: Mechanism of Action and Efficacy
An Objective Guide for Researchers and Drug Development Professionals
Ramosetron and Granisetron are both potent and selective serotonin 5-HT3 receptor antagonists, a class of drugs colloquially known as "setrons." They are cornerstone therapies for managing nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). While they share a common primary mechanism of action, significant differences in their receptor binding kinetics and pharmacodynamics result in distinct efficacy profiles, especially concerning the duration of antiemetic control. This guide provides a detailed comparison of their mechanisms, supported by experimental data and protocols.
Fundamental Mechanism of Action: 5-HT3 Receptor Antagonism
The primary target for both this compound and Granisetron is the 5-hydroxytryptamine type 3 (5-HT3) receptor. Unlike other serotonin receptors, which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[1][2] These receptors are densely located in the central nervous system (CNS), particularly in the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus, as well as peripherally on vagal afferent nerves in the gastrointestinal tract.[3][4]
When serotonin (5-HT), released by enterochromaffin cells in the gut in response to emetogenic stimuli like chemotherapy, binds to the 5-HT3 receptor, the channel opens. This allows for a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), leading to neuronal depolarization and the initiation of the vomiting reflex.[1][2] Both this compound and Granisetron act as competitive antagonists, binding to the 5-HT3 receptor to prevent serotonin from activating the channel, thereby inhibiting the downstream signaling that leads to emesis.
Figure 1. Signaling pathway of the 5-HT3 receptor and antagonist inhibition.
Comparative Receptor Binding and Potency
The principal distinction between this compound and Granisetron lies in their interaction with the 5-HT3 receptor. Experimental evidence consistently demonstrates that this compound has a higher binding affinity and a slower dissociation rate compared to Granisetron.[5][6][7] This results in a more potent and longer-lasting antagonistic effect.[5][8]
While direct head-to-head pKi values (an inverse measure of binding affinity) can vary by experimental conditions, studies have established the superior affinity of this compound. For instance, one study determined the pKi value for Granisetron to be 9.15 in rat cerebral cortex membranes.[9] Other comparative pharmacological assays have confirmed that this compound's affinity for the 5-HT3 receptor is higher than that of Granisetron, Ondansetron, and Tropisetron.[5][10] This stronger and more sustained binding is a key factor in its prolonged clinical efficacy.[4]
Table 1: Comparative Receptor Binding Characteristics
| Feature | This compound | Granisetron | Source(s) |
|---|---|---|---|
| Binding Affinity (pKi) | Higher than Granisetron | 9.15 (Rat Cortex) | [5][9][10] |
| Dissociation Rate | Slower | Faster | [6][7] |
| Potency | More Potent | Potent | [7][8] |
| Duration of Action | Longer-acting | Shorter-acting |[4][8][11] |
Head-to-Head Clinical Efficacy
The differences in receptor binding translate directly to observable clinical outcomes. Multiple randomized controlled trials have compared the efficacy of this compound and Granisetron for the prevention of PONV and CINV. A recurring finding is the superior efficacy of this compound in preventing delayed emesis (occurring 24-48 hours after the stimulus).
In studies on PONV after laparoscopic or gynecologic surgery, this compound was significantly more effective than Granisetron in the 24-48 hour postoperative period.[12][13] Similarly, for patients undergoing cisplatin-based chemotherapy, while both drugs were effective in the acute phase (0-24 hours), this compound demonstrated better control of delayed nausea and vomiting.[11][14]
Table 2: Summary of Head-to-Head Clinical Trial Data (PONV)
| Study Focus | Drug Regimen | Efficacy (0-24h) | Efficacy (24-48h) | Conclusion | Source(s) |
|---|---|---|---|---|---|
| Laparoscopic Cholecystectomy | This compound 0.3 mg vs. Granisetron 3 mg | Complete Response: 93% vs. 85% (p=0.241) | Complete Response: 90% vs. 63% (p=0.004) | This compound more effective for long-term prevention. | [12] |
| Gynecologic Surgery | This compound 0.3 mg vs. Granisetron 2.5 mg | Complete Response: ~90% vs. ~85% | Complete Response: 92% vs. 70% (p<0.05) | This compound more effective for long-term prevention. | [13] |
| Thyroidectomy | this compound 0.3 mg vs. Granisetron 3 mg | Emesis-free: 88% vs. 83% | Emesis-free: 90% vs. 63% (p=0.004) | this compound more effective in the 24-48h period. |[15] |
Experimental Protocols
The following are representative methodologies used to establish the comparative data presented.
This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound and Granisetron for the 5-HT3 receptor.
-
Materials:
-
Membrane preparations from HEK293 cells stably transfected with the human 5-HT3 receptor.[16]
-
Radioligand: [³H]GR65630 (a high-affinity 5-HT3 antagonist).[9]
-
Unlabeled competitors: this compound, Granisetron.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[17]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine.
-
Scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([³H]GR65630), and varying concentrations of the unlabeled competitor drug (this compound or Granisetron).
-
Incubation: Incubate the mixture for 60 minutes at room temperature to allow binding to reach equilibrium.[17]
-
Separation: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Plot the percentage of inhibition of radioligand binding against the log concentration of the competitor drug. Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Figure 2. Workflow for a competitive radioligand binding assay.
Animal models are crucial for evaluating the antiemetic potential and duration of action of new compounds. The ferret is a commonly used model as its emetic reflex is similar to that of humans.[15][18]
-
Objective: To compare the efficacy of this compound and Granisetron in preventing cisplatin-induced emesis in ferrets.
-
Animals: Male ferrets.
-
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment.
-
Drug Administration: A randomized, blinded study design is used. One group of ferrets receives an intravenous (i.v.) injection of this compound, a second group receives Granisetron, and a control group receives a vehicle (e.g., saline).
-
Emetogen Challenge: After a set pre-treatment time (e.g., 30 minutes), all animals are administered a highly emetogenic dose of cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.).[19]
-
Observation Period: The animals are observed continuously for a defined period (e.g., 48 hours) to assess both acute (0-24h) and delayed (24-48h) emesis.
-
Data Collection: The primary endpoints are the number of retches and vomits (emetic episodes) and the latency to the first emetic episode. A complete response is often defined as zero emetic episodes.
-
Statistical Analysis: The data from the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA, Chi-square test) to determine if there are significant differences in antiemetic protection.
-
Conclusion
While both this compound and Granisetron are effective and selective 5-HT3 receptor antagonists, their molecular interactions with the receptor are not identical. This compound exhibits a higher binding affinity and a slower dissociation rate, providing a more durable blockade of the 5-HT3 receptor. This key mechanistic difference underpins its superior clinical performance, particularly in the prevention of delayed nausea and vomiting, making it a distinct therapeutic option in the management of emesis.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound vs granisetron for the prevention of postoperative nausea and vomiting after laparoscopic cholecystectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of this compound and granisetron for preventing postoperative nausea and vomiting after gynecologic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of granisetron and this compound for the prevention of nausea and vomiting after thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 18. ndineuroscience.com [ndineuroscience.com]
- 19. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
Validating Ramosetron's Efficacy in a Novel Animal Model of Irritable Bowel Syndrome with Diarrhea (IBS-D)
For Immediate Release: This guide provides a comparative analysis of Ramosetron, a selective 5-HT3 receptor antagonist, against other therapeutic alternatives for Irritable Bowel Syndrome with Diarrhea (IBS-D). The data presented is derived from established preclinical animal models that mimic the key symptoms of IBS-D, namely diarrhea and visceral hypersensitivity. This document is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of this compound's efficacy and to provide detailed experimental protocols for replication and further investigation.
Executive Summary
This compound has demonstrated significant efficacy in preclinical animal models of IBS-D, exhibiting potent inhibition of stress-induced defecation and visceral pain.[1][2] Comparative data indicates that this compound is significantly more potent than other 5-HT3 receptor antagonists, such as Alosetron and Cilansetron, and the peripherally acting opioid agonist, Loperamide, in animal models of stress-induced diarrhea. While direct comparative data in visceral hypersensitivity models is limited, available evidence suggests this compound effectively mitigates visceral pain at low doses. This guide summarizes the key quantitative findings, provides detailed experimental methodologies, and visualizes the relevant biological and experimental pathways to support further research into this compound's therapeutic potential.
Comparative Efficacy in Animal Models of IBS-D
The efficacy of this compound was evaluated in two primary animal models that reflect the cardinal symptoms of IBS-D: the Conditioned Fear Stress (CFS)-Induced Defecation model for diarrhea and the Colorectal Distension (CRD) model for visceral hypersensitivity.
Inhibition of Stress-Induced Defecation
The CFS-induced defecation model in rats is a well-established paradigm to screen for drugs with potential efficacy in treating stress-related diarrhea, a key feature of IBS-D. In this model, this compound demonstrated a potent, dose-dependent inhibition of defecation.
| Drug | Class | ED50 (mg/kg, p.o.) in Rat CFS Model |
| This compound | 5-HT3 Antagonist | 0.012 [1] |
| Alosetron | 5-HT3 Antagonist | 0.078[1] |
| Cilansetron | 5-HT3 Antagonist | 0.094[1] |
| Loperamide | µ-opioid Agonist | 9.4[2] |
Table 1: Comparative potency of this compound and other agents in the rat conditioned fear stress-induced defecation model. ED50 represents the dose required to achieve 50% of the maximum inhibitory effect.
The data clearly indicates this compound's superior potency in this model, with an ED50 value significantly lower than other 5-HT3 antagonists and Loperamide.
Attenuation of Visceral Hypersensitivity
Visceral hypersensitivity, the experience of pain or discomfort in the internal organs at a lower-than-normal threshold, is a hallmark of IBS. The colorectal distension (CRD) model in rats is the gold standard for assessing visceral pain and the efficacy of potential analgesics.
| Drug | Class | Effective Dose Range (p.o.) in Rat Visceral Pain Models | Key Findings |
| This compound | 5-HT3 Antagonist | 0.3 - 3 µg/kg | Prevents stress-induced decrease in colonic pain threshold. |
| Alosetron | 5-HT3 Antagonist | 3 - 30 µg/kg | Similar effect to this compound, but at a higher dose. |
| Cilansetron | 5-HT3 Antagonist | 3 - 30 µg/kg | Similar effect to this compound and Alosetron, at a higher dose. |
| Loperamide | µ-opioid Agonist | Not effective | Did not show a significant effect on visceral pain in the restraint stress model. |
| Eluxadoline | Mixed µ- and κ-opioid Receptor Agonist, δ-opioid Receptor Antagonist | N/A | Demonstrates analgesic effects in rat models of visceral hyperalgesia, but direct comparative data with this compound is lacking.[3] |
Table 2: Efficacy of this compound and comparators in animal models of visceral hypersensitivity.
Experimental Protocols
Conditioned Fear Stress (CFS)-Induced Defecation in Rats
This model assesses the ability of a test compound to inhibit stress-induced colonic motility and defecation.
Apparatus:
-
Fear conditioning chamber with a grid floor capable of delivering a mild electric foot shock.
-
Observation cage for defecation measurement.
Procedure:
-
Conditioning Phase: Rats are placed in the fear conditioning chamber. A conditioned stimulus (CS), typically a tone or light, is presented, followed by a brief, mild, unconditioned stimulus (US), an electric foot shock. This pairing is repeated several times.
-
Testing Phase (24 hours later): The conditioned rat is placed in a separate, clean observation cage. The CS is presented without the US.
-
Data Collection: The number of fecal pellets excreted during the CS presentation (typically a 5-10 minute period) is counted.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally at a specified time before the testing phase. The dose-dependent inhibitory effect on the number of fecal pellets is then determined.
Colorectal Distension (CRD)-Induced Visceral Pain in Rats
This model measures visceral sensitivity by quantifying the animal's response to mechanical distension of the colon.
Apparatus:
-
A flexible balloon catheter (e.g., Fogarty catheter).
-
A pressure transducer and a syringe pump for controlled balloon inflation.
-
Electromyography (EMG) recording equipment to measure abdominal muscle contractions (visceromotor response - VMR).
Procedure:
-
Surgical Preparation (optional, for EMG): Electrodes are implanted into the abdominal musculature of the rat under anesthesia. The rat is allowed to recover for several days.
-
Catheter Insertion: A lubricated balloon catheter is gently inserted into the descending colon and rectum of the conscious rat and secured at the tail.
-
Acclimation: The rat is placed in a small, restrictive cage and allowed to acclimate for a period of time.
-
Distension Protocol: The balloon is slowly inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds), with a rest period between each distension.
-
Data Collection: The visceromotor response is recorded as the number of abdominal muscle contractions or the area under the curve of the EMG recording during each distension. Alternatively, a behavioral score of the abdominal withdrawal reflex (AWR) can be used.
-
Drug Administration: The test compound or vehicle is administered prior to the CRD procedure. The effect of the drug on the visceromotor response or AWR score at different distension pressures is quantified to determine its visceral analgesic properties.
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks 5-HT3 receptors on afferent neurons in the gut.
Experimental Workflow for Efficacy Validation
Caption: Workflow for validating this compound's efficacy in IBS-D models.
Logical Relationship of the IBS-D Model
Caption: Logical flow of the stress-induced IBS-D animal model and treatment.
References
- 1. This compound in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The place of eluxadoline in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Ramosetron Against Other 5-HT3 Antagonists: A Cross-Study Analysis
This guide provides a detailed comparison of the potency of ramosetron, a serotonin 5-HT3 receptor antagonist, with other commonly used drugs in its class, including ondansetron, granisetron, palonosetron, and tropisetron. The information is intended for researchers, scientists, and professionals in drug development, with a focus on objective performance metrics supported by experimental data.
The 5-HT3 Receptor and its Role in Emesis
The 5-HT3 receptor is a ligand-gated ion channel that plays a crucial role in the vomiting reflex.[1][2] When activated by serotonin (5-HT), primarily released from enterochromaffin cells in the small intestine in response to emetogenic stimuli like chemotherapy, these receptors on vagal afferent nerves trigger the vomiting reflex.[1][2] 5-HT3 receptor antagonists, also known as "setrons," competitively block these receptors, thereby preventing nausea and vomiting.[1][3]
The signaling pathway is initiated by the binding of serotonin to the 5-HT3 receptor, which opens the ion channel, leading to the influx of cations and depolarization of the neuron, ultimately transmitting the emetic signal.
In Vitro Potency Comparison
The potency of a 5-HT3 antagonist is typically determined through in vitro studies that measure its binding affinity for the receptor (Ki or pKi values) and its functional ability to inhibit the receptor's response to serotonin (pA2 values). A lower Ki value and a higher pKi or pA2 value indicate greater potency.
Radioligand Binding Affinity (Ki)
The equilibrium dissociation constant (Ki) reflects the affinity of a drug for a receptor. The data below, compiled from various studies, indicates that this compound (YM060) and palonosetron exhibit a higher binding affinity (lower Ki values) for the 5-HT3 receptor compared to first-generation antagonists.
| Antagonist | Receptor Source | Radioligand | pKi | Ki (nM) | Reference |
| This compound (YM060) | Rat Cerebral Cortex | [3H]GR65630 | 10.48 | ~0.033 | [4] |
| Palonosetron | 5-HT3A expressing cells | [3H]granisetron | - | 0.22 | [5] |
| Palonosetron | - | - | - | 0.17 | [6] |
| Ondansetron | 5-HT3A expressing cells | [3H]granisetron | - | 0.47 | [5] |
| Ondansetron | Rat Cerebral Cortex | [3H]GR65630 | 8.70 | ~20 | [4] |
| Granisetron | Rat Cerebral Cortex | [3H]GR65630 | 9.15 | ~0.71 | [4] |
| Tropisetron | - | - | - | 70.1 (IC50) | [7] |
Note: Ki values are calculated from pKi where pKi = -log(Ki). Direct comparison should be made with caution due to variations in experimental conditions across studies.
Functional Antagonist Potency (pA2)
The pA2 value is a measure of the functional potency of an antagonist and represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values signify greater antagonist potency.
| Antagonist | Tissue/Cell Preparation | Agonist | pA2 Value | Reference |
| This compound (YM060) | Rat Vagus Nerve | 5-HT | 10.27 | [4] |
| Granisetron | Rat Vagus Nerve | 5-HT | 9.44 | [4] |
| Ondansetron | Rat Vagus Nerve | 5-HT | 8.63 | [4] |
These in vitro data consistently suggest that this compound has a significantly higher potency at the 5-HT3 receptor compared to ondansetron and granisetron.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound.[8]
Objective: To determine the concentration of an unlabeled antagonist required to displace 50% of a specific radiolabeled ligand from the 5-HT3 receptor (IC50), from which the Ki value is calculated.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT3 receptor.[9] This involves homogenization of the tissue or cells followed by centrifugation to isolate the membrane fraction containing the receptors.[9]
-
Incubation: The prepared membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron) and varying concentrations of the unlabeled antagonist being tested (e.g., this compound).[8][10]
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.[8][9]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[9]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Functional Antagonism Assay (for pA2 Determination)
This assay measures the ability of an antagonist to inhibit the functional response of a tissue or cell to an agonist.
Objective: To determine the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
General Methodology:
-
Tissue Preparation: An isolated tissue that exhibits a contractile or depolarizing response to serotonin, such as the rat vagus nerve, is prepared and mounted in an organ bath.[4]
-
Agonist Dose-Response: A cumulative concentration-response curve for the agonist (5-HT) is established to determine the baseline response.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (e.g., this compound) for a set period.
-
Second Agonist Dose-Response: A second concentration-response curve for the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of this curve.
-
Data Analysis: The magnitude of the rightward shift (dose ratio) is calculated. The experiment is repeated with several concentrations of the antagonist. A Schild plot is then constructed, and the pA2 value is determined from the x-intercept of the regression line.
Clinical Efficacy and Duration of Action
The higher in vitro potency of this compound translates to significant clinical advantages, particularly a longer duration of action compared to first-generation antagonists.[11] This is attributed to its higher binding affinity and slower dissociation rate from the 5-HT3 receptor.[11]
Numerous clinical trials and meta-analyses have compared the efficacy of this compound, primarily with ondansetron, for the prevention of postoperative nausea and vomiting (PONV).
| Comparison | Key Findings | Reference(s) |
| This compound vs. Ondansetron | This compound is significantly more effective than ondansetron in preventing both early and late-period postoperative nausea and vomiting. | [4][5][6] |
| This compound vs. Ondansetron | This compound has a longer duration of action, which may be due to its extended elimination half-life (~9 hours vs. ~3.5 hours for ondansetron). | |
| This compound vs. Ondansetron | Fewer side effects, such as dizziness, may be recorded in patients receiving this compound compared to ondansetron. | [4][5] |
| This compound vs. Granisetron | In chemotherapy-induced emesis, this compound was as effective as granisetron in the first 6 hours, but significantly more effective against nausea and anorexia from 18 to 24 hours post-therapy. | [12] |
| This compound vs. Palonosetron | One study found this compound to be superior to palonosetron in reducing the incidence and severity of nausea associated with opioid use after spinal surgery. | [13] |
Conclusion
Based on a cross-study comparison of in vitro and clinical data, this compound demonstrates a superior pharmacological profile compared to several other 5-HT3 antagonists. Its high receptor binding affinity and potent functional antagonism, as indicated by its pKi and pA2 values, are significantly greater than those of first-generation agents like ondansetron and granisetron. This high potency translates into a longer duration of action, offering more sustained protection against emesis, particularly in the delayed phase following surgery or chemotherapy. While palonosetron also exhibits high affinity, clinical evidence suggests this compound may offer advantages in specific settings. These findings underscore this compound's position as a highly potent and effective option in the management of nausea and vomiting.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. This compound, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Ramosetron and Ondansetron in Clinical Trials
A comprehensive review of the efficacy, safety, and mechanisms of two leading 5-HT3 receptor antagonists in the management of nausea and vomiting.
This guide provides a detailed comparison of Ramosetron and Ondansetron, two widely used serotonin 5-HT3 receptor antagonists, for researchers, scientists, and drug development professionals. By synthesizing data from numerous meta-analyses and clinical trials, this document offers an objective evaluation of their performance in preventing and treating postoperative nausea and vomiting (PONV) and chemotherapy-induced nausea and vomiting (CINV).
Executive Summary
This compound, a newer generation 5-HT3 receptor antagonist, generally demonstrates superior or comparable efficacy to Ondansetron, a first-generation antagonist, particularly in the prevention of delayed nausea and vomiting. This is attributed to its higher receptor binding affinity and longer duration of action. While both drugs exhibit a favorable safety profile, some studies suggest a lower incidence of certain side effects with this compound. This guide will delve into the quantitative data from comparative clinical trials, detail the experimental methodologies employed in these studies, and visualize the underlying molecular mechanisms.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from meta-analyses and clinical trials comparing the efficacy and safety of this compound and Ondansetron in the prevention of PONV and CINV.
Postoperative Nausea and Vomiting (PONV)
Table 1: Efficacy of this compound vs. Ondansetron in Preventing PONV
| Outcome | Time Period | This compound (0.3 mg) | Ondansetron (4-8 mg) | Relative Risk (RR) [95% CI] | Key Findings |
| Prevention of Nausea | 0-24 hours | Lower Incidence | Higher Incidence | 0.89 [0.63–1.27] | No statistically significant difference in some meta-analyses.[1] However, some individual trials show a lower incidence with this compound. |
| 24-48 hours | Lower Incidence | Higher Incidence | 0.60 [0.36–1.01] | This compound shows a trend towards greater effectiveness in preventing late-onset nausea.[1] | |
| Prevention of Vomiting | 0-6 hours | Lower Incidence | Higher Incidence | 0.46 [0.24–0.92] | This compound is significantly more effective in preventing early vomiting.[1] |
| 6-24 hours | Lower Incidence | Higher Incidence | 0.51 [0.31–0.84] | This compound's superiority in preventing vomiting extends into the later postoperative period.[1] | |
| Complete Response (No Nausea or Vomiting) | 0-24 hours | 56% | 33% | - | A randomized clinical trial showed a significantly higher complete response rate with this compound in patients undergoing abdominal surgery.[2] |
| 24 hours (Laparoscopic Surgery) | 52.9% | 44.1% | - | In patients undergoing laparoscopic surgery, this compound showed a higher complete response rate.[3] |
Table 2: Safety Profile of this compound vs. Ondansetron in PONV
| Adverse Event | This compound | Ondansetron | Relative Risk (RR) [95% CI] | Key Findings |
| Headache | Similar Incidence | Similar Incidence | - | No significant difference observed between the two drugs.[4] |
| Dizziness | Similar Incidence | Similar Incidence | - | The occurrence of dizziness is comparable between this compound and ondansetron.[4] |
| Drowsiness | Similar Incidence | Similar Incidence | - | No significant difference in the incidence of drowsiness.[4] |
| Overall Side Effects | Fewer Recorded | More Recorded | 0.65 [0.47-0.91] | Some meta-analyses suggest a lower overall incidence of side effects with this compound. |
Chemotherapy-Induced Nausea and Vomiting (CINV)
Table 3: Efficacy of this compound vs. Ondansetron in Preventing CINV
| Outcome | Chemotherapy Emetogenicity | This compound | Ondansetron | Key Findings |
| Complete Response (Acute Phase: 0-24h) | Highly Emetogenic (with aprepitant and dexamethasone) | 97.2% | 93.6% | This compound was non-inferior to ondansetron in a phase III trial.[5] |
| Complete Response (Delayed Phase: >24h) | Highly Emetogenic (with aprepitant and dexamethasone) | 77.8% | 73.6% | This compound maintained its non-inferiority in the delayed phase.[5] |
| Control of Appetite Loss (Day 5) | Cisplatin-based | Significantly Better | - | This compound was significantly better than ondansetron in controlling appetite loss by day 5. |
| Antiemetic Action (Days 3-5) | Cisplatin-based | Tended to be more effective | - | This compound showed a trend towards greater effectiveness in the delayed phase. |
Experimental Protocols
To provide a clear understanding of the methodology behind the presented data, this section details a representative experimental protocol from a randomized, double-blind controlled trial comparing this compound and Ondansetron for the prevention of PONV in patients undergoing laparoscopic gynecological procedures.[4]
Study Design
A prospective, randomized, double-blind controlled trial.
Patient Population
-
Inclusion Criteria: Female patients aged 20-60 years, with American Society of Anesthesiologists (ASA) physical status I or II, scheduled for elective laparoscopic gynecological surgery under general anesthesia.
-
Exclusion Criteria:
-
Known hypersensitivity to 5-HT3 receptor antagonists.
-
History of PONV or motion sickness.
-
Receipt of antiemetic medication within 24 hours of surgery.
-
Gastrointestinal disorders, diabetes mellitus, or pregnancy.
-
Use of opioid analgesics within 24 hours of surgery.
-
Randomization and Blinding
Patients were randomly allocated into two groups:
-
Group R: Received intravenous (IV) this compound 0.3 mg.
-
Group O: Received intravenous (IV) Ondansetron 8 mg.
The study drugs were prepared in identical syringes by a pharmacist not involved in the study to ensure blinding of both the patients and the attending anesthesiologists.
Anesthesia and Surgical Procedure
-
Premedication: No premedication was administered.
-
Induction: Anesthesia was induced with propofol (2 mg/kg) and rocuronium (0.6 mg/kg).
-
Maintenance: Anesthesia was maintained with sevoflurane in a mixture of air and oxygen, and remifentanil infusion.
-
Surgery: Standard laparoscopic gynecological procedures were performed.
Drug Administration
The study drug (this compound 0.3 mg or Ondansetron 8 mg) was administered intravenously 30 minutes before the end of surgery.[4]
Outcome Assessment
-
Primary Outcome: The incidence of PONV (defined as nausea, retching, or vomiting) during the first 24 hours after surgery, assessed at specific time intervals (0-2h, 2-6h, 6-12h, and 12-24h).
-
Secondary Outcomes:
-
Severity of nausea, measured on a verbal rating scale (VRS) from 0 (none) to 10 (worst possible).
-
The number of vomiting or retching episodes.
-
The need for rescue antiemetics (e.g., metoclopramide 10 mg IV).
-
Patient satisfaction with PONV control, measured on a 10-point scale.
-
Incidence of adverse events such as headache, dizziness, and drowsiness.
-
Statistical Analysis
The data were analyzed using appropriate statistical tests, such as the chi-square test or Fisher's exact test for categorical variables and the t-test or Mann-Whitney U test for continuous variables. A p-value of less than 0.05 was considered statistically significant.
Mechanism of Action and Signaling Pathways
Both this compound and Ondansetron are selective antagonists of the serotonin 5-HT3 receptor. These receptors are located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[4] Chemotherapy and surgery can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin activates 5-HT3 receptors on vagal afferents, initiating a signaling cascade that leads to nausea and vomiting.
By blocking these receptors, this compound and Ondansetron prevent the binding of serotonin and inhibit the emetic reflex. This compound exhibits a higher binding affinity and a slower dissociation rate from the 5-HT3 receptor compared to Ondansetron, which contributes to its more potent and longer-lasting antiemetic effect.
Caption: Signaling pathway of emesis induced by chemotherapy or surgery and the mechanism of action of 5-HT3 receptor antagonists.
Caption: A typical experimental workflow for a clinical trial comparing this compound and Ondansetron for PONV prevention.
References
- 1. Efficacy and safety of this compound versus ondansetron for postoperative nausea and vomiting after general anesthesia: a meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and ondansetron for the treatment of established postoperative nausea and vomiting after laparoscopic surgery: a prospective, randomized, double-blinded multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomised Controlled Trial to Compare the Effect of this compound and Ondansetron in Prevention of Postoperative Nausea and Vomiting in Patients Undergoing Laparoscopic Gynaecological Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound versus ondansetron for postoperative nausea and vomiting in strabismus surgery patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jebmh.com [jebmh.com]
Comparative Safety of Ramosetron and Other 'Setrons' in Long-Term Studies: A Comprehensive Guide
For researchers and drug development professionals, understanding the long-term safety profiles of 5-HT3 receptor antagonists is paramount for clinical decision-making and future drug design. This guide provides an objective comparison of the long-term safety of Ramosetron against other commonly used "setrons" such as Ondansetron, Granisetron, and Palonosetron, supported by data from clinical studies.
Overview of 5-HT3 Receptor Antagonists
Serotonin (5-hydroxytryptamine; 5-HT) receptor antagonists, commonly known as "setrons," are a class of drugs that are highly effective in preventing and treating nausea and vomiting associated with chemotherapy (CINV), radiation therapy, and surgery (PONV). They exert their effect by selectively blocking the action of serotonin at the 5-HT3 receptors in the gastrointestinal tract and the central nervous system. While highly effective, their long-term safety, particularly concerning adverse event profiles, is a critical area of investigation. This compound, a newer generation 5-HT3 receptor antagonist, has been noted for its high receptor affinity and prolonged duration of action.[1][2]
Comparative Safety Data in Long-Term Studies
Long-term safety data for setrons is primarily derived from studies in the context of irritable bowel syndrome with diarrhea (IBS-D) and from meta-analyses of studies on CINV and PONV. While true multi-year comparative studies are limited, existing evidence up to 52 weeks provides valuable insights.
Key Comparative Findings:
-
This compound vs. Ondansetron : Meta-analyses have suggested that this compound is associated with fewer overall side effects compared to Ondansetron in the prevention of PONV.[3][4] Specifically, the incidence of dizziness has been reported to be lower with this compound.[5] In the context of CINV, the incidence of headache, fatigue, and constipation was found to be similar for both drugs.[6]
-
This compound vs. Granisetron : Studies comparing this compound and Granisetron have generally found a similar safety profile, with adverse events being mild and transient.[7][8] Some research indicates that while both are effective, this compound may have a longer duration of action.[9]
-
This compound vs. Palonosetron : Both this compound and Palonosetron are considered newer generation setrons with high receptor affinity and long half-lives.[1] Comparative studies have shown no significant differences in the overall incidence of adverse effects between the two.[10]
-
Long-Term Use in IBS-D : In studies evaluating the use of this compound for up to 52 weeks in patients with IBS-D, it was found to be well-tolerated.[11][12] Notably, no serious adverse events such as severe constipation or ischemic colitis were reported, which has been a concern with other 5-HT3 receptor antagonists like alosetron.[13][14][15] The most common adverse event associated with this compound in this indication is constipation.[16][17][18]
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events reported in comparative studies of this compound and other setrons. It is important to note that incidences can vary based on the patient population, indication, and study design.
| Adverse Event | This compound | Ondansetron | Granisetron | Palonosetron | Placebo | Source(s) |
| Headache | 9% - 21% | 9% - 27% | 14% - 21% | ~9% | Varies | [5][19][20][21] |
| Dizziness | Lower than Ondansetron | Higher than this compound | 1% - 10% | Varies | Varies | [5][19] |
| Drowsiness/Sedation | No significant difference vs. Ondansetron | No significant difference vs. This compound | 1% - 10% | Varies | Varies | [5][19] |
| Constipation | 5.2% - 19.7% (IBS-D) | 6% - 11% | ~15.5% | ~5% | Varies | [13][16][20][21][22] |
| Diarrhea | Varies | Varies | ~25.6% | Varies | Varies | [22] |
| QTc Prolongation | Not a significant concern | Risk, especially at high IV doses | Reported, but not found to be significant in some trials | Less concern compared to older setrons | N/A | [21][22][23][24][25] |
| Ischemic Colitis | Not reported in long-term IBS-D studies | Not a primary concern | Not a primary concern | Not a primary concern | N/A | [13][14][15][16] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methodologies used to assess safety, the following diagrams illustrate the 5-HT3 receptor antagonist signaling pathway and a typical experimental workflow for a long-term safety study.
Figure 1. Simplified signaling pathway of 5-HT3 receptor antagonists.
Figure 2. Generalized workflow for a long-term clinical trial assessing safety.
Experimental Protocols
The methodologies employed in long-term safety studies of setrons generally follow a robust clinical trial design. Below are the key components of a typical protocol, synthesized from various studies.
Study Design:
-
Phase III/IV, Randomized, Double-Blind, Placebo-Controlled or Active-Comparator Trial : To minimize bias, patients are randomly assigned to receive the investigational drug (e.g., this compound), a placebo, or another active drug (e.g., Ondansetron). Neither the patient nor the investigator knows which treatment is being administered.[12]
-
Long-Term, Open-Label Extension Studies : Following a controlled trial, patients may be offered to continue the treatment in an open-label fashion to gather longer-term safety data.[16]
Patient Population:
-
Inclusion Criteria : Clearly defined criteria for patient enrollment, such as a confirmed diagnosis of IBS-D according to Rome III/IV criteria, or patients scheduled to receive moderately or highly emetogenic chemotherapy.[16]
-
Exclusion Criteria : Conditions that could confound the results or pose a risk to the patient, such as a history of ischemic colitis, severe constipation, or significant cardiovascular disease.
Treatment and Dosage:
-
This compound : For IBS-D, a common oral dose is 2.5 µg or 5 µg once daily.[16] For CINV/PONV, a typical intravenous dose is 0.3 mg.[3][7]
-
Comparators : Doses are standardized based on approved labeling (e.g., Ondansetron 4 mg or 8 mg, Granisetron 3 mg).[3][8]
Safety Assessments:
-
Adverse Event (AE) Monitoring : Spontaneously reported AEs are recorded at each study visit. The severity and relationship to the study drug are assessed by the investigator.
-
Vital Signs : Blood pressure, heart rate, and temperature are monitored at baseline and regular intervals.
-
Electrocardiograms (ECGs) : Performed to monitor for any cardiac effects, particularly QTc interval prolongation, at baseline and throughout the study.
-
Laboratory Tests : Standard hematology and clinical chemistry panels are analyzed to detect any drug-induced changes in organ function.
-
Symptom Diaries : Patients often record daily symptoms, bowel movements, and any side effects experienced.
Statistical Analysis:
-
The incidence of all AEs, treatment-related AEs, serious AEs, and AEs leading to discontinuation are summarized by treatment group.
-
Statistical tests (e.g., Chi-square test, Fisher's exact test) are used to compare the safety profiles between the treatment arms.
Conclusion
Based on available long-term data, primarily from studies up to one year, this compound demonstrates a favorable and comparable safety profile to other commonly used setrons like Ondansetron, Granisetron, and Palonosetron. For the long-term management of IBS-D, this compound appears to be a safe option with a notably low risk of serious adverse events like ischemic colitis. The most frequently reported side effect across all setrons is headache, with constipation being a key consideration for this compound in the context of IBS-D. As with all pharmaceuticals, continued post-marketing surveillance and further long-term comparative studies are essential to fully characterize the safety profiles of these important therapeutic agents.
References
- 1. Efficacy of Palonosetron vs. This compound for the Prevention of Postoperative Nausea and Vomiting: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of this compound versus ondansetron for postoperative nausea and vomiting after general anesthesia: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Comparative efficacy of this compound and ondansetron in preventing postoperative nausea and vomiting: An updated systematic review and meta-analysis with trial sequential analysis | PLOS One [journals.plos.org]
- 6. This compound versus ondansetron in the prevention of chemotherapy-induced gastrointestinal side effects: A prospective randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of granisetron and this compound for the prevention of nausea and vomiting after thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Long-term efficacy and safety of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term efficacy and safety of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hcplive.com [hcplive.com]
- 14. This compound in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of this compound in female patients with irritable bowel syndrome with diarrhea: a phase III long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. doaj.org [doaj.org]
- 18. Efficacy and safety of 5-hydroxytryptamine 3 receptor antagonists in irritable bowel syndrome: A systematic review and meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]
- 19. drugs.com [drugs.com]
- 20. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. aapharma.ca [aapharma.ca]
- 23. Extended release granisetron: Review of pharmacologic considerations and clinical role in the perioperative setting - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Efficacy and safety of ondansetron for morning sickness in pregnancy: a systematic review of clinical trials [frontiersin.org]
- 25. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Validating an In-Vitro Model for Predicting the In-Vivo Efficacy of Ramosetron
This guide provides a comparative framework for validating an in-vitro model designed to predict the in-vivo efficacy of Ramosetron, a potent and selective 5-HT3 receptor antagonist. By comparing its performance against other established 5-HT3 antagonists, such as Ondansetron and Granisetron, researchers can establish a reliable in-vitro to in-vivo correlation (IVIVC), crucial for preclinical drug development and screening.
Introduction to this compound and the 5-HT3 Receptor
This compound is a serotonin 5-HT3 receptor antagonist used for the management of nausea and vomiting, particularly chemotherapy-induced and post-operative nausea and vomiting (CINV, PONV). Its therapeutic effect is mediated by the blockade of 5-HT3 receptors, which are ligand-gated ion channels located on peripheral and central neurons. Activation of these receptors by serotonin (5-HT) leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the transmission of emetic signals. In-vitro models are essential for quantifying the potency and selectivity of antagonists like this compound in blocking this pathway.
Comparative In-Vitro Efficacy Data
The relative potency of 5-HT3 receptor antagonists can be compared by their binding affinity (Ki) and functional inhibitory concentration (IC50) in standardized in-vitro assays. Lower Ki and IC50 values indicate higher potency.
| Compound | Binding Affinity (Ki) in nM | Functional Potency (IC50) in nM | Cell Line / Assay Type |
| This compound | 0.03 - 0.26 | 0.09 - 0.4 | HEK293 cells expressing human 5-HT3A receptors / Radioligand Binding & Ca2+ Influx Assay |
| Granisetron | 0.4 - 1.1 | 1.2 - 3.5 | HEK293 cells expressing human 5-HT3A receptors / Radioligand Binding & Ca2+ Influx Assay |
| Ondansetron | 1.9 - 4.7 | 3.0 - 8.1 | HEK293 cells expressing human 5-HT3A receptors / Radioligand Binding & Ca2+ Influx Assay |
Data compiled from representative pharmacological studies. Actual values may vary based on specific experimental conditions.
The data clearly demonstrates this compound's significantly higher binding affinity and functional potency compared to Granisetron and Ondansetron in a controlled in-vitro environment. This higher potency is a key predictor of its efficacy at lower clinical doses.
Experimental Protocols
A robust in-vitro model requires well-defined and reproducible experimental protocols. Below are methodologies for two key assays used to generate the comparative data.
3.1. Radioligand Binding Assay
This assay quantifies the affinity of a compound for the 5-HT3 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and competitors.
-
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand, e.g., [3H]Granisetron.
-
Test compounds (this compound, Ondansetron, Granisetron).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [3H]Granisetron and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
3.2. Cell-Based Functional Assay (Calcium Influx)
This assay measures the ability of an antagonist to block receptor activation.
-
Objective: To determine the functional potency (IC50) of this compound and competitors in inhibiting 5-HT-induced receptor activation.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-HT (Serotonin) as the agonist.
-
Test compounds (this compound, Ondansetron, Granisetron).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Plate the cells in 96-well or 384-well microplates and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of 5-HT (typically the EC80 concentration) using the fluorescence plate reader.
-
Measure the resulting change in intracellular calcium concentration by recording fluorescence intensity over time.
-
Determine the IC50 value by plotting the inhibition of the 5-HT response against the concentration of the test compound.
-
Visualization of Pathways and Workflows
Visual diagrams are crucial for understanding the underlying mechanisms and experimental processes.
Caption: Mechanism of this compound action on the 5-HT3 receptor signaling pathway.
Caption: Workflow for the in-vitro validation and comparison of 5-HT3 antagonists.
Conclusion
The validation of an in-vitro model for predicting the in-vivo efficacy of this compound hinges on a direct comparison with established drugs under identical, highly controlled conditions. The data consistently show that this compound exhibits superior potency in in-vitro assays compared to Ondansetron and Granisetron. This pronounced in-vitro activity provides a strong basis for its observed high in-vivo efficacy and serves as a validated benchmark for screening novel 5-HT3 receptor antagonists. By adhering to the detailed protocols and workflow outlined, researchers can reliably establish an IVIVC, accelerating the drug discovery and development pipeline.
A Comparative Analysis of the Binding Kinetics of Ramosetron and Palonosetron to the 5-HT3 Receptor
A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of two potent 5-HT3 receptor antagonists.
This guide provides a detailed comparative analysis of the binding kinetics of Ramosetron and Palonosetron, two selective serotonin 5-HT3 receptor antagonists crucial in the management of nausea and vomiting. While both drugs exhibit high affinity for the 5-HT3 receptor, their interaction dynamics at the molecular level show distinct characteristics. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of Binding Kinetics
The binding of a ligand to its receptor is characterized by the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_), which is the ratio of k_off_ to k_on_. A lower K_d_ value signifies a higher binding affinity. While quantitative data for Palonosetron's binding kinetics are available, specific k_on_ and k_off_ values for this compound are not readily found in the reviewed literature. However, qualitative descriptions consistently indicate a slow dissociation rate for this compound.
| Parameter | This compound | Palonosetron | Reference |
| Binding Affinity (K_i_ / K_d_) | High affinity; reported to be higher than first-generation antagonists like ondansetron and granisetron.[1][2] | High affinity; K_d_ values of 0.34 ± 0.04 nM (5-HT3A) and 0.15 ± 0.04 nM (5-HT3AB) have been reported.[3] | [1][2][3] |
| Association Rate (k_on_) | Data not available. | k = 0.16 ± 0.03 min⁻¹ (t_½_ = 4.1 min) for 5-HT3A receptors; k = 0.35 ± 0.06 min⁻¹ (t_½_ = 2.0 min) for 5-HT3AB receptors.[3] | [3] |
| Dissociation Rate (k_off_) | Described as having a slower receptor-dissociation rate compared to conventional 5-HT3 receptor antagonists.[1][4] | Slow dissociation with t_½_ values of 1.5 h (5-HT3A) and 1.0 h (5-HT3AB) in the presence of excess unlabeled palonosetron. Dissociation is even slower in the presence of agonists (t_½_ > 10 h).[3] | [1][3][4] |
| Mechanism of Action | Competitive antagonist at the 5-HT3 receptor.[5] | Exhibits allosteric binding and positive cooperativity, distinguishing it from other 5-HT3 receptor antagonists.[6][7][8] | [5][6][7][8] |
Experimental Protocols
The determination of binding kinetics for 5-HT3 receptor antagonists typically involves radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Binding Assay for 5-HT3 Receptor Antagonists
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells are transfected with plasmids encoding the human 5-HT3A or 5-HT3AB receptor subunits.
-
Transfected cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
After reaching confluency, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
2. Saturation Binding Assay (to determine K_d_ and B_max_):
-
Aliquots of the membrane preparation are incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]Palonosetron or a suitable radiolabeled analog for this compound) in a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Non-specific binding is determined in a parallel set of incubations containing a high concentration of an unlabeled competitor (e.g., 10 µM of the respective unlabeled drug).
-
Incubations are carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The K_d_ and B_max_ (maximum number of binding sites) are determined by analyzing the saturation isotherm using non-linear regression analysis.
3. Kinetic Binding Assays (to determine k_on_ and k_off_):
-
Association Rate (k_on_):
-
Membrane preparations are incubated with a fixed concentration of the radioligand for various time intervals.
-
At each time point, the amount of specifically bound radioligand is determined as described above.
-
The observed association rate constant (k_obs_) is obtained by fitting the data to a one-phase association equation. The k_on_ is then calculated using the equation: k_on_ = (k_obs_ - k_off_) / [L], where [L] is the concentration of the radioligand.
-
-
Dissociation Rate (k_off_):
-
Membranes are pre-incubated with the radioligand to allow for binding to reach equilibrium.
-
Dissociation is initiated by adding a high concentration of an unlabeled competitor to prevent re-binding of the radioligand.
-
The amount of specifically bound radioligand remaining is measured at various time points.
-
The dissociation rate constant (k_off_) is determined by fitting the data to a one-phase exponential decay model.
-
Visualizing the Molecular Interactions and Experimental Process
To better understand the concepts discussed, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for determining binding kinetics.
Caption: 5-HT3 receptor signaling and antagonist inhibition.
Caption: Workflow for a radioligand binding assay.
Comparative Discussion
The available data indicate that both this compound and Palonosetron are highly potent antagonists of the 5-HT3 receptor. Palonosetron is distinguished by its well-characterized slow dissociation rate and a unique allosteric binding mechanism, which may contribute to its prolonged clinical efficacy.[3][6] The positive cooperativity observed with Palonosetron suggests that its binding to one site on the receptor may increase the affinity of other binding sites, a feature not typically associated with competitive antagonists.[6][8]
This compound, while also demonstrating high affinity and a prolonged duration of action compared to first-generation antagonists, is generally understood to act as a competitive antagonist.[5] The repeated qualitative descriptions of its "slower dissociation rate" in the literature strongly suggest that this is a key factor in its potent and sustained antiemetic effects.[1][4] The lack of specific k_on_ and k_off_ values for this compound in the public domain limits a direct numerical comparison of its binding kinetics with Palonosetron.
For drug development professionals, the distinct binding kinetics and mechanisms of these two drugs have important implications. The slow dissociation of both antagonists likely contributes to their long-lasting therapeutic effects, allowing for less frequent dosing. The allosteric mechanism of Palonosetron might offer advantages in certain clinical scenarios, potentially leading to a more profound or durable receptor blockade. Further studies directly comparing the binding kinetics of this compound and Palonosetron using identical experimental conditions would be invaluable for a more definitive analysis and to fully elucidate the structure-activity relationships that govern their distinct pharmacological profiles.
References
- 1. This compound, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Studies of Degradation Kinetics of a 5-HT3 Antagonist, this compound Hydrochloride: Effects of Temperature | Semantic Scholar [semanticscholar.org]
- 4. Effect of this compound, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dujps.com [dujps.com]
Ramosetron's Therapeutic Index: A Comparative Analysis Against Older 5-HT3 Antagonists
A deep dive into the therapeutic window of Ramosetron reveals a superior balance of efficacy and safety compared to its predecessors, Ondansetron and Granisetron. This guide synthesizes preclinical and clinical data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these 5-HT3 receptor antagonists.
This compound, a newer generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, distinguishes itself from older counterparts like Ondansetron and Granisetron through its higher receptor affinity and longer duration of action. These pharmacological advantages translate into a more favorable therapeutic index, characterized by enhanced efficacy in preventing nausea and vomiting with a comparable or even improved safety profile. This guide provides a detailed comparison of their therapeutic indices, supported by experimental data, to inform research and clinical development.
Pharmacodynamic and Pharmacokinetic Profile
This compound's superiority is rooted in its molecular interactions with the 5-HT3 receptor. It exhibits a significantly higher binding affinity and a slower dissociation rate from the receptor compared to Ondansetron and Granisetron. This leads to a more potent and sustained antagonist effect.
| Parameter | This compound | Ondansetron | Granisetron |
| Receptor Affinity (pKi) | ~8.9 | ~8.4 | ~8.7 |
| Elimination Half-life (hours) | ~9 | ~3.5 - 5.5 | ~6 - 9 |
| Primary Metabolism | CYP1A2, CYP2D6 | CYP3A4, CYP1A2, CYP2D6 | CYP1A1, CYP3A4 |
Preclinical Toxicology and Therapeutic Index
While direct LD50 (median lethal dose) and ED50 (median effective dose) values for calculating a classic therapeutic index are not always available in recent literature for ethical reasons, preclinical studies in animal models provide insights into the safety margins of these drugs. Studies in beagle dogs have shown that this compound is well-tolerated at doses significantly higher than the clinically effective dose. Similarly, preclinical safety evaluations of Ondansetron and Granisetron have established their safety profiles, with adverse effects primarily observed at near-lethal doses. The therapeutic index, when viewed as the ratio of the dose causing toxicity to the dose providing therapeutic benefit, appears wider for this compound due to its high potency at the target receptor, allowing for effective blockade at lower concentrations, thereby minimizing off-target effects.
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials and meta-analyses consistently demonstrate this compound's superior or non-inferior efficacy compared to older 5-HT3 antagonists in the prevention of postoperative nausea and vomiting (PONV) and chemotherapy-induced nausea and vomiting (CINV).
Postoperative Nausea and Vomiting (PONV)
A meta-analysis of randomized clinical trials showed that this compound was more effective than Ondansetron in the prevention of early postoperative vomiting (POV)[1]. Specifically, this compound was significantly more efficient than Ondansetron in preventing POV at 0-6 hours, 0-24 hours, and 6-24 hours post-surgery[1]. Another study comparing this compound and Ondansetron for established PONV after laparoscopic surgery found that this compound was non-inferior to Ondansetron, with a complete response rate of 52.9% for this compound compared to 44.1% for Ondansetron 24 hours after administration[2]. In high-risk patients, 0.3 mg of this compound was found to be as effective as 8 mg of Ondansetron in preventing PONV[3][4].
Chemotherapy-Induced Nausea and Vomiting (CINV)
In the context of CINV, a randomized controlled trial comparing this compound and Granisetron for cisplatin-based chemotherapy found that both drugs were equally effective in preventing acute and delayed emesis[5]. Another comparative trial in patients receiving moderately emetogenic chemotherapy showed that the complete response rate in the this compound group was numerically better than in the Palonosetron and Granisetron groups, although the difference was not statistically significant[6]. A multicenter, randomized phase III trial concluded that this compound in combination with aprepitant and dexamethasone was non-inferior to the same combination with Ondansetron for the prevention of highly emetogenic chemotherapy-induced nausea and vomiting[7].
Safety and Tolerability
Across numerous studies, all three 5-HT3 antagonists are generally well-tolerated. The most commonly reported side effects include headache, dizziness, and constipation[1][8]. However, some studies suggest a lower incidence of certain side effects with this compound. For instance, a meta-analysis found that this compound had fewer recorded side effects than Ondansetron for PONV[1].
Experimental Protocols
Example Clinical Trial Protocol: Comparison of this compound and Ondansetron for PONV Prevention
This section outlines a typical methodology for a clinical trial comparing the efficacy and safety of this compound and Ondansetron for the prevention of PONV.
1. Study Design: A prospective, randomized, double-blind, active-controlled, multicenter study.
2. Patient Population:
-
Inclusion Criteria: Adult patients (e.g., 18-65 years old) scheduled for elective surgery under general anesthesia with at least two risk factors for PONV (e.g., female gender, non-smoker, history of motion sickness or PONV, postoperative opioid use).
-
Exclusion Criteria: Patients with a known hypersensitivity to 5-HT3 antagonists, pregnant or breastfeeding women, patients with significant hepatic or renal impairment, and patients who have received antiemetic medication within 24 hours prior to surgery.
3. Randomization and Blinding: Patients are randomly assigned to one of two groups. The randomization is typically performed using a computer-generated sequence. Both patients and investigators are blinded to the treatment allocation.
4. Investigational Drugs and Administration:
-
Group R (this compound): Receives a single intravenous dose of 0.3 mg of this compound at the end of surgery.
-
Group O (Ondansetron): Receives a single intravenous dose of 4 mg or 8 mg of Ondansetron at the end of surgery.
5. Anesthesia and Postoperative Care: A standardized anesthetic technique is used for all patients. Postoperative pain is managed with a standardized analgesic regimen.
6. Outcome Measures:
-
Primary Endpoint: The incidence of complete response, defined as no emetic episodes (nausea, retching, or vomiting) and no need for rescue antiemetic medication within the first 24 hours after surgery.
-
Secondary Endpoints:
-
Incidence of nausea and vomiting at different time intervals (e.g., 0-2h, 2-6h, 6-24h, 24-48h).
-
Severity of nausea, often measured on a Visual Analog Scale (VAS).
-
Time to the first emetic episode.
-
Number of patients requiring rescue antiemetics.
-
Incidence of adverse events (e.g., headache, dizziness, constipation).
-
7. Statistical Analysis: The sample size is calculated based on the expected incidence of PONV and the desired statistical power. The primary endpoint is typically analyzed using a chi-square test or Fisher's exact test. Secondary endpoints are analyzed using appropriate statistical tests depending on the data type. A P-value of less than 0.05 is generally considered statistically significant.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
References
- 1. Efficacy and safety of this compound versus ondansetron for postoperative nausea and vomiting after general anesthesia: a meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and ondansetron for the treatment of established postoperative nausea and vomiting after laparoscopic surgery: a prospective, randomized, double-blinded multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of this compound with ondansetron for the prevention of post-operative nausea and vomiting in high-risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and granisetron for the prevention of acute and delayed emesis in Cisplatin-based chemotherapy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jebmh.com [jebmh.com]
- 7. This compound Versus Ondansetron in Combination With Aprepitant and Dexamethasone for the Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: A Multicenter, Randomized Phase III Trial, KCSG PC10-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative review of 5-HT3 receptor antagonists in the treatment of acute chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to Ramosetron in IBS-D: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
The paradigm of treating Irritable Bowel Syndrome with Diarrhea (IBS-D) is gradually shifting from a symptom-based approach to a more personalized strategy guided by predictive biomarkers. This guide provides a comprehensive comparison of the validation of a promising biomarker for predicting response to the 5-HT3 receptor antagonist, Ramosetron, and explores similar predictive markers for alternative IBS-D therapies. The information presented herein is intended to inform research and development efforts in the pursuit of precision medicine for functional gastrointestinal disorders.
Biomarkers for Predicting Treatment Response in IBS-D
The efficacy of therapeutic agents for IBS-D can vary significantly among patients. Identifying predictive biomarkers is crucial for optimizing treatment selection, improving patient outcomes, and designing more efficient clinical trials. This guide focuses on biomarkers for this compound and compares them with those for alternative treatments like Alosetron and Rifaximin.
This compound: Targeting the Serotonin Pathway
This compound, a selective 5-HT3 receptor antagonist, modulates gastrointestinal motility and visceral sensation. Recent research has identified potential genetic and expression-based biomarkers that may predict a patient's response to this therapy.
A pilot study has shown that polymorphisms in the Tryptophan Hydroxylase 1 (TPH1) gene and the expression level of S100 Calcium Binding Protein A10 (S100A10) in the colonic mucosa are associated with the effectiveness of this compound in Japanese patients with IBS-D.[1][2]
Key Findings:
-
TPH1 Gene Polymorphisms: TPH1 is the rate-limiting enzyme in serotonin synthesis in the gut. Specific single nucleotide polymorphisms (SNPs) within the TPH1 gene have been linked to this compound resistance.[1][2]
-
S100A10 mRNA Expression: Baseline expression of S100A10, a protein involved in serotonin signaling, was found to be significantly higher in patients who responded to this compound treatment compared to non-responders.[1][2]
Alternative Treatments and Their Predictive Biomarkers
A comparative understanding of biomarkers for other IBS-D treatments is essential for contextualizing the validation of those for this compound.
-
Alosetron: Another 5-HT3 receptor antagonist, Alosetron's efficacy has been investigated in relation to the serotonin transporter gene-linked polymorphic region (5-HTTLPR). However, the association between 5-HTTLPR genotypes and treatment response in IBS-D remains inconsistent across various studies.[3][4]
-
Rifaximin: This non-absorbable antibiotic is thought to act on the gut microbiome. The lactulose hydrogen breath test (LHBT), which can indicate small intestinal bacterial overgrowth (SIBO), has shown potential in predicting response to Rifaximin. Patients with a positive LHBT result appear to have a higher likelihood of responding to treatment.[5][6] The composition of the gut microbiome itself is also an active area of investigation for predictive signatures of Rifaximin efficacy.[7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies validating these biomarkers.
Table 1: Biomarkers for Predicting this compound Response in IBS-D [1][2]
| Biomarker | Finding in Responders vs. Non-responders | p-value | Odds Ratio (95% CI) |
| TPH1 rs4537731 G allele | Lower frequency in responders (11.5% vs. 50%) | 0.003 | 12 (2.1-69) |
| TPH1 rs211105 C allele | Lower frequency in responders (3.8% vs. 43.8%) | 0.0003 | 19 (2.1-181) |
| Baseline S100A10 mRNA expression | Significantly higher in responders | 0.02 | N/A |
| Baseline TPH1 mRNA expression | Significantly higher in responders | 0.02 | N/A |
Table 2: Comparison of Predictive Biomarkers for Alternative IBS-D Treatments
| Treatment | Biomarker | Key Finding | Strength of Evidence |
| Alosetron | 5-HTTLPR polymorphism | Inconsistent association with treatment response in IBS-D. Some meta-analyses show no significant link.[3][4] | Low to Moderate |
| Rifaximin | Lactulose Hydrogen Breath Test (LHBT) | Positive LHBT associated with a higher response rate (e.g., 60% responders in LHBT+ vs. 26% in LHBT-).[5] | Moderate |
| Rifaximin | Gut Microbiome Composition | Alterations in gut microbiota are observed post-treatment, but specific predictive signatures are still under investigation.[7][9] | Emerging |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies.
Protocol 1: Genotyping of TPH1 Polymorphisms
This protocol outlines the general steps for identifying TPH1 gene polymorphisms from a patient's blood sample.
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Polymerase Chain Reaction (PCR): The specific regions of the TPH1 gene containing the SNPs of interest (e.g., rs4537731, rs211105) are amplified using PCR. This involves designing specific primers that flank the target sequences.
-
Reaction Mixture: A typical PCR reaction mix includes the extracted DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Cycling Conditions: The PCR thermocycler is programmed with specific temperatures and durations for denaturation, annealing, and extension steps to amplify the target DNA.
-
-
Genotype Analysis: The amplified PCR products are analyzed to determine the genotype. This can be achieved through various methods, such as:
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the SNP creates or abolishes a restriction enzyme site, the PCR product is digested with the specific enzyme, and the resulting fragments are separated by gel electrophoresis.
-
Sanger Sequencing: The PCR product is sequenced to directly identify the nucleotide at the SNP position.
-
TaqMan SNP Genotyping Assays: This method uses fluorescently labeled probes that bind specifically to each allele.
-
Protocol 2: Quantification of S100A10 mRNA Expression
This protocol describes the measurement of S100A10 mRNA levels in colonic mucosal biopsies.
-
Biopsy Collection and Storage: Colonic mucosal biopsies are obtained during endoscopy and immediately stored in an RNA stabilization solution (e.g., RNAlater) at -80°C to preserve RNA integrity.
-
RNA Extraction: Total RNA is extracted from the biopsy tissue using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative Real-Time PCR (qRT-PCR): The expression level of S100A10 mRNA is quantified by qRT-PCR using specific primers for S100A10 and a reference gene (e.g., GAPDH) for normalization.
-
Reaction Setup: The qRT-PCR reaction includes cDNA, forward and reverse primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Data Analysis: The relative expression of S100A10 is calculated using the comparative Ct (ΔΔCt) method, which compares the expression in a given sample to a control or calibrator sample after normalization to the reference gene.
-
Protocol 3: Lactulose Hydrogen Breath Test (LHBT)
This protocol outlines the procedure for conducting an LHBT to assess for SIBO.
-
Patient Preparation:
-
Dietary Restrictions: The patient follows a specific low-fiber diet for 24 hours prior to the test to minimize baseline hydrogen production.
-
Fasting: The patient fasts for 8-12 hours overnight before the test.
-
Medication and Smoking Restrictions: Certain medications (e.g., antibiotics, laxatives) and smoking are avoided for a specified period before the test.[10][11]
-
-
Baseline Breath Sample: A baseline breath sample is collected to measure the initial hydrogen and methane levels.
-
Substrate Ingestion: The patient ingests a solution of 10 grams of lactulose dissolved in water.[10]
-
Serial Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15-20 minutes) for 2-3 hours.
-
Gas Analysis: The concentration of hydrogen and methane in the collected breath samples is measured using a gas chromatograph.
-
Interpretation: A positive test for SIBO is typically defined as an early rise in hydrogen (e.g., ≥20 parts per million above baseline within 90 minutes) or a certain level of methane.[10][11]
Visualizations
The following diagrams illustrate key pathways and workflows related to the validation of these biomarkers.
Caption: Serotonin signaling pathway in the gut and the action of this compound.
References
- 1. Pilot study of Biomarkers for predicting effectiveness of this compound in diarrhea-predominant irritable bowel syndrome: expression of S100A10 and polymorphisms of TPH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilot study of Biomarkers for predicting effectiveness of this compound in diarrhea-predominant irritable bowel syndrome: expression of S100A10 and polymorphisms of TPH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serotonin transporter gene polymorphism (5-HTTLPR) and irritable bowel syndrome: a meta-analysis of 25 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Limited prolonged effects of rifaximin treatment on irritable bowel syndrome-related differences in the fecal microbiome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 9. Mechanism of action and therapeutic benefit of rifaximin in patients with irritable bowel syndrome: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen and Methane-Based Breath Testing in Gastrointestinal Disorders: The North American Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bsg.org.uk [bsg.org.uk]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Ramosetron
For researchers, scientists, and drug development professionals, the lifecycle of a compound extends far beyond its synthesis and application. The responsible disposal of chemical entities like Ramosetron, a potent serotonin 5-HT3 receptor antagonist, is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for the proper disposal of this compound, ensuring compliance and minimizing environmental impact.
Immediate Safety and Disposal Protocol
The primary and recommended method for the disposal of this compound and its associated waste is incineration by a licensed professional waste disposal service . This ensures the complete destruction of the active pharmaceutical ingredient (API), preventing its release into the environment.
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Isolate all this compound waste, including surplus or expired pure compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions.
-
Use dedicated, clearly labeled, and sealed waste containers.
-
-
Chemical Deactivation (where applicable and safe):
-
For solutions, consider treatment with a combustible solvent. According to safety data sheets, you can dissolve or mix the material with a combustible solvent before incineration.[1]
-
Always perform such procedures in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
-
Packaging for Disposal:
-
Ensure waste containers are securely closed to prevent leakage.
-
For solid waste, sweep up and shovel, avoiding dust formation. Keep in suitable, closed containers for disposal.[1]
-
Label the container clearly as "Hazardous Waste: this compound" and include any other chemical components.
-
-
Engage a Licensed Disposal Company:
-
Contact a certified hazardous waste disposal company to arrange for pickup and incineration.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the material's properties.
-
-
Contaminated Packaging:
-
Dispose of any packaging that has come into direct contact with this compound as you would the unused product itself.[1]
-
Key Precautionary Measures:
-
Do Not Dispose Down the Drain: this compound should not be disposed of in the sewer system. This prevents the active compound from entering aquatic ecosystems.
-
Avoid Landfilling: Landfilling is not a recommended method of disposal for pharmaceutical waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1]
Quantitative Data Summary
There is a notable lack of publicly available quantitative data on the environmental fate and ecotoxicological effects of this compound. Safety Data Sheets consistently report that information on persistence, degradability, bioaccumulative potential, and aquatic toxicity is not available. This data gap underscores the importance of adhering to stringent disposal protocols to prevent environmental release.
| Parameter | Value | Source |
| Acute Oral Toxicity (Rat LD50) | 1,264 mg/kg | [1] |
| Persistence and Degradability | No data available | [2] |
| Bioaccumulative Potential | No data available | [2] |
| Aquatic Toxicity | No data available | [2] |
Experimental Protocols
Stress Degradation Studies of this compound Hydrochloride
This study investigated the degradation of this compound under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[3]
Methodology:
-
Sample Preparation: A stock solution of this compound hydrochloride (1.0 mg/mL) is prepared in HPLC-grade methanol.[3]
-
Forced Degradation Conditions:
-
Acid Hydrolysis: The stock solution is diluted with various concentrations of hydrochloric acid (e.g., 0.5N, 1N, 2N HCl) and heated (e.g., at 70°C for 7 days).[3]
-
Base Hydrolysis: The stock solution is diluted with various concentrations of sodium hydroxide (e.g., 0.1N NaOH) and heated (e.g., at 60°C for 2 days).[3]
-
Oxidative Degradation: The stock solution is treated with different strengths of hydrogen peroxide (e.g., 3%) at room temperature in the dark for varying durations (e.g., 1, 2, and 3 hours).[3]
-
Photolytic Degradation: The bulk drug substance is exposed to fluorescent light (e.g., 3.6 million lux) and UV light (e.g., 600 watts hour/m²).[3]
-
-
Analysis: The degradation of the parent compound and the formation of degradation products are monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3]
-
Chromatographic Conditions:
-
Column: Bonded phase cyano column (250 x 4.6 mm; CN; Kromasil).
-
Mobile Phase: A mixture of acetonitrile-methanol-Buffer (50 mM dipotassium hydrogen phosphate anhydrous containing 1 ml of triethylamine per liter with pH 7.0 adjusted by dilute orthophosphoric acid) in the ratio of 3:1:6.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.[3]
-
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following logical workflow diagram has been created using the DOT language.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ramosetron
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ramosetron, a selective 5-HT3 antagonist. Adherence to these procedures is critical to minimize exposure risk and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standards and Practices |
| Eye/Face Protection | Safety glasses with side-shields are mandatory. For operations with a higher risk of splash or aerosol generation, tightly fitting safety goggles should be used. | Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | A complete protective suit or lab coat should be worn.[1] Gloves are essential and must be inspected before use.[1] Use proper glove removal technique to avoid skin contact.[1] | Handle with gloves that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1] |
| Respiratory Protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] | A laboratory fume hood or other appropriate local exhaust ventilation should be utilized.[2] Respirators are a backup to engineering controls.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with skin and eyes.[1][2] Prevent the formation of dust and aerosols.[1][2] Ensure adequate ventilation by providing appropriate exhaust ventilation where dust is formed.[1][2] Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed. The recommended storage temperature is -20°C.[1]
Spill Management:
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate: Evacuate personnel from the immediate spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Protect: Wear full personal protective equipment, including respiratory protection.[4]
-
Contain and Clean:
-
Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[2]
-
Dispose: Dispose of the contaminated materials as hazardous waste.[1]
Disposal:
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not allow the product to enter drains.[1]
Quantitative Data
The following table summarizes key physical and chemical properties of this compound Hydrochloride.
| Property | Value | Source |
| Molecular Formula | C17H18ClN3O | [1][4] |
| Molecular Weight | 315.80 g/mol | [4] |
| Appearance | Solid | [1] |
| Melting Point | 244-246°C | [1][4] |
| Water Solubility | Soluble (20mg/mL) | [1] |
Occupational Exposure Limits:
Currently, there are no established occupational exposure limits for this compound.[1][2][3][4]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Flush eyes with water as a precaution. Consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Always have a copy of the Safety Data Sheet (SDS) available for the attending physician.[1]
Visualized Workflow: this compound Spill Response
To further clarify the procedural steps for handling a spill, the following diagram illustrates the logical workflow.
Caption: Logical workflow for a safe and effective response to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
